Thianthrene 5-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16859. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Cyclic S-Oxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
thianthrene 5-oxide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVGTLXTOJKHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178293 | |
| Record name | Thianthrene 5-oxide | |
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Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-50-7 | |
| Record name | Thianthrene, 5-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thianthrene 5-oxide | |
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| Record name | Thianthrene, 5-oxide | |
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| Record name | Thianthrene 5-oxide | |
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| Record name | 5lambda4-thianthren-5-one | |
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Foundational & Exploratory
Synthesis of Thianthrene 5-Oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of thianthrene 5-oxide from thianthrene, a critical transformation for accessing versatile intermediates in organic synthesis and drug discovery. This compound serves as a key precursor for the generation of thianthrenium salts, which are pivotal reagents for late-stage C-H functionalization.[1] This guide provides a thorough overview of common synthetic methods, detailed experimental protocols, and relevant quantitative data to facilitate its application in a laboratory setting.
Introduction
Thianthrene, a sulfur-containing heterocyclic compound, can be selectively oxidized to its corresponding monosulfoxide, this compound.[2] This transformation is significant as the resulting sulfoxide can be further activated to generate electrophilic thianthrenium salts. These salts have emerged as powerful tools for the introduction of aryl groups and other functionalities onto complex molecules, a strategy of considerable interest in medicinal chemistry and materials science. This document outlines reliable and reproducible methods for the preparation of this compound.
Synthetic Approaches and Quantitative Data
The oxidation of thianthrene to its 5-oxide derivative can be accomplished using a variety of oxidizing agents. The choice of oxidant and reaction conditions influences the reaction's efficiency, selectivity, and overall yield. Below is a summary of common methods with corresponding quantitative data.
Method 1: Hydrogen Peroxide in Acetic Acid
A widely used and cost-effective method involves the oxidation of thianthrene with hydrogen peroxide in glacial acetic acid. This method generally provides high yields of the desired product.
Table 1: Reaction Parameters and Yield for Hydrogen Peroxide Oxidation [3]
| Parameter | Value |
| Thianthrene | 1 equivalent |
| 30% Hydrogen Peroxide | 1.1 equivalents |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Method 2: Iron(III) Nitrate Nonahydrate in Dichloromethane
An alternative method utilizes iron(III) nitrate nonahydrate as the oxidant in the presence of a catalytic amount of sodium bromide and acetic acid. This procedure is performed under mild conditions and offers a good yield.
Table 2: Reaction Parameters and Yield for Iron(III) Nitrate Oxidation [4]
| Parameter | Value |
| Thianthrene | 1.00 equivalent |
| Iron(III) Nitrate Nonahydrate | 1.00 equivalent |
| Sodium Bromide | 5.00 mol% |
| Acetic Acid | 75.0 mol% |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 25 °C |
| Reaction Time | 4 hours |
| Yield | 81% |
Physicochemical and Spectroscopic Data
Accurate characterization of the synthesized this compound is crucial for quality control and for subsequent applications.
Table 3: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈OS₂ | [5][6] |
| Molar Mass | 232.33 g/mol | [3] |
| Melting Point | 141-143 °C | [4] |
| Melting Point | 142-144 °C | [3] |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.92 (d, J = 7.8 Hz, 2H), 7.61 (d, J = 7.6 Hz, 2H), 7.54 (t, J = 7.6 Hz, 2H), 7.41 (t, J = 7.6 Hz, 2H) | [4] |
| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | 141.6, 130.0, 129.2, 128.58, 128.57, 124.6 | [4] |
| IR (film, cm⁻¹) | 3049, 2915, 2847, 1434, 1248, 1117, 1075, 1023, 748, 451 | [4] |
| HRMS (EI) m/z | Calculated for C₁₂H₈OS₂ [M]⁺: 232.0017, Found: 232.0022 | [4] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis using Hydrogen Peroxide in Acetic Acid[3]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to maintain a temperature below 10 °C.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Precipitation: Pour the reaction mixture into a beaker containing ice water.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to afford pure this compound.
Protocol 2: Synthesis using Iron(III) Nitrate Nonahydrate in Dichloromethane[4]
-
Flask Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirring bar, add thianthrene (21.63 g, 100.0 mmol, 1.00 equiv).
-
Addition of Reagents: Sequentially add dichloromethane (200 mL), sodium bromide (0.51 g, 5.00 mmol, 5.00 mol%), acetic acid (4.29 mL, 75.0 mmol, 75.0 mol%), and iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol, 1.00 equiv). The reaction is left open to the atmosphere.
-
Reaction: Vigorously stir the resulting mixture at 25 °C for 4 hours.
-
Work-up: Dilute the reaction with water (200 mL) and pour it into a separatory funnel.
-
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL), then dry over Na₂SO₄.
-
Filtration and Concentration: Filter the solution and concentrate the filtrate under reduced pressure to a beige solid.
-
Purification: Break the solid into smaller pieces and stir in ethyl acetate (50 mL) for 30 minutes. Collect the microcrystals by filtration, wash with diethyl ether (2 x 30 mL), and dry in vacuo to afford this compound as a white powder.
Reaction Workflow and Logic
The synthesis of this compound is a straightforward oxidation reaction. The general workflow can be visualized as a two-step process: reaction and purification.
Caption: General workflow for the synthesis of this compound.
The logical relationship in the selection of the synthetic method often depends on factors like cost, availability of reagents, and desired reaction conditions.
Caption: Decision logic for selecting a synthetic method.
Conclusion
The synthesis of this compound is a well-established and reproducible process. The methods detailed in this guide, particularly the use of hydrogen peroxide in acetic acid and iron(III) nitrate in dichloromethane, provide reliable access to this important synthetic intermediate. The provided quantitative data and detailed protocols should enable researchers to successfully prepare and characterize this compound for its diverse applications in modern organic synthesis.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of Thianthrene 5-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformation of thianthrene 5-oxide, a key heterocyclic compound with significant applications in organic synthesis and materials science. This document details the structural parameters determined by X-ray crystallography, insights from spectroscopic analysis, and findings from computational studies. Detailed experimental protocols for the synthesis and characterization of this compound are also provided to facilitate further research and application.
Molecular Structure
This compound (C₁₂H₈OS₂) is a derivative of thianthrene, a sulfur-containing heterocyclic molecule. The core structure consists of a central 1,4-dithiin ring fused to two benzene rings. The defining feature of thianthrene and its derivatives is their non-planar, folded "butterfly" conformation.[1] In this compound, one of the sulfur atoms is oxidized to a sulfoxide group.
The molecular weight of this compound is 232.32 g/mol .[2][3] Its chemical structure and key identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 2362-50-7[2] |
| Molecular Formula | C₁₂H₈OS₂[2][3] |
| Molecular Weight | 232.321 g/mol [2] |
| InChI | InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H[2] |
| InChIKey | NYVGTLXTOJKHJN-UHFFFAOYSA-N[2] |
| SMILES | C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O[4] |
Conformation and Stereochemistry
The central dithiin ring of this compound adopts a boat conformation, resulting in the characteristic bent geometry of the molecule. This "butterfly" conformation is defined by the dihedral angle between the two benzene rings. For the parent thianthrene, this angle is approximately 128°.[1] The introduction of the sulfoxide group in this compound influences this folding.
The sulfoxide group can exist in two stereochemical orientations relative to the fold of the molecule: pseudo-axial and pseudo-equatorial. These two conformers are in equilibrium, and the position of this equilibrium can be influenced by the solvent. More polar solvents tend to favor the conformation where the sulfoxide group is in the pseudo-axial position. The interconversion between these conformers is rapid on the NMR timescale, even at low temperatures.
Quantitative Structural Data
Precise bond lengths and angles for this compound have been determined through X-ray crystallographic studies of a co-crystal with 1,4-di-iodotetrafluorobenzene. This data provides valuable insight into the molecular geometry.
| Parameter | Value | Reference |
| S=O Bond Length | 1.489(6) Å | [5] |
| C-S-C Bond Angle (sulfoxide) | 96.9(3)° | [5] |
| Dihedral Angle (Butterfly Fold) | ~136° (calculated) |
Spectroscopic Characterization
Spectroscopic techniques are essential for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of this compound. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the sulfoxide group.
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
| ¹H | CDCl₃ | 7.92 (d, J = 7.8 Hz, 2H), 7.61 (d, J = 7.6 Hz, 2H), 7.54 (t, J = 7.6 Hz, 2H), 7.41 (t, J = 7.6 Hz, 2H)[6] |
| ¹³C | CDCl₃ | 141.6, 130.0, 129.2, 128.58, 128.57, 124.6[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the characteristic vibrational modes of the molecule, particularly the strong S=O stretching frequency.
| Functional Group | Wavenumber (cm⁻¹) |
| S=O Stretch | ~1075 |
| Aromatic C-H Stretch | ~3049 |
| Aromatic C=C Stretch | ~1434 |
Note: The S=O stretching frequency is a key diagnostic peak for the presence of the sulfoxide group.
Experimental Protocols
Synthesis of this compound via Oxidation of Thianthrene
This protocol describes the synthesis of this compound by the oxidation of thianthrene using hydrogen peroxide in glacial acetic acid.[7]
Materials:
-
Thianthrene
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[7]
X-ray Crystallography
Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the precise molecular structure.
Crystal Growth:
-
Slow evaporation of a solution of this compound in a suitable solvent system (e.g., ethanol, ethyl acetate) can yield single crystals.
-
Vapor diffusion of a non-solvent into a solution of the compound is another common technique.
Data Collection and Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
The crystal structure is solved and refined using specialized software packages (e.g., SHELX, OLEX2).
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters are typically sufficient.
-
For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to a series of singlets.
Visualizations
The following diagrams illustrate the molecular structure and a typical experimental workflow for the characterization of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Conformational mobility of thianthrene-5-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Thianthrene, 5-oxide | C12H8OS2 | CID 73220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of Thianthrene 5-Oxide: An In-Depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characterization of thianthrene 5-oxide, a heterocyclic compound of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Executive Summary
This compound (C₁₂H₈OS₂) is a sulfoxide derivative of thianthrene. Understanding its structural and electronic properties is crucial for its application in various chemical transformations. This guide presents a concise yet thorough summary of its spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for its analysis. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.92 | d | 7.8 | 2H | Aromatic |
| 7.61 | d | 7.6 | 2H | Aromatic |
| 7.54 | t | 7.6 | 2H | Aromatic |
| 7.41 | t | 7.6 | 2H | Aromatic |
| Solvent: CDCl₃, Instrument Frequency: 600 MHz[1] |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 141.6 | Aromatic C |
| 130.0 | Aromatic CH |
| 129.2 | Aromatic CH |
| 128.58 | Aromatic CH |
| 128.57 | Aromatic CH |
| 124.6 | Aromatic C |
| Solvent: CDCl₃, Instrument Frequency: 151 MHz[1] |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3049 | Aromatic C-H stretch |
| 1434 | Aromatic C=C stretch |
| 1075 | S=O stretch |
| 748 | C-H out-of-plane bend |
| Sample Preparation: Film[1] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 232 | 100 | [M]⁺ (Molecular Ion) |
| 216 | ~40 | [M-O]⁺ |
| 184 | ~85 | [M-SO]⁺ or [C₁₂H₈S]⁺ |
| 139 | ~15 | [C₁₁H₇]⁺ |
| Ionization Method: Electron Ionization (EI) |
High-resolution mass spectrometry (HRMS) data confirms the molecular formula:
Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 600 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the ¹H frequency.
-
A standard single-pulse experiment is performed.
-
Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the ¹³C frequency (approximately 151 MHz on a 600 MHz instrument).
-
A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The FID is processed similarly to the ¹H spectrum, and chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the S=O stretching vibration.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Methodology (Thin Film):
-
Sample Preparation: A few milligrams of this compound are dissolved in a volatile solvent (e.g., dichloromethane or acetone).[2] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition: The salt plate is placed in the sample holder of the spectrometer, and the spectrum is acquired as described for the ATR method.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and provide further structural information.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[3] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[3]
-
Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.[3]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value. For high-resolution mass spectrometry (HRMS), a more precise mass analyzer (e.g., an Orbitrap or FT-ICR) is used to determine the exact mass of the ions, allowing for the unambiguous determination of the elemental composition.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Historical Synthesis of Thianthrene 5-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thianthrene 5-oxide, a heterocyclic compound featuring a sulfoxide moiety within the thianthrene scaffold, has emerged as a pivotal intermediate in modern organic synthesis. Its unique electronic properties and reactivity have made it an invaluable tool for the late-stage functionalization of complex molecules, a critical process in drug discovery and materials science. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles.
Historical Perspective and Discovery
The history of this compound is intrinsically linked to the broader exploration of thianthrene chemistry. Thianthrene itself was first synthesized by John Stenhouse via the dry distillation of sodium benzenesulfonate.[1] Early investigations into the reactivity of thianthrene revealed its susceptibility to oxidation. A significant milestone in the study of thianthrene oxides was the detailed work of Henry Gilman and Dhairyasheel R. Swayampati, published in 1956, which described the synthesis of this compound through various oxidative methods.[2][3] This work laid the foundation for the controlled synthesis of thianthrene's various oxidation states and opened the door to their application in synthesis.
Key Synthetic Methodologies
The preparation of this compound is primarily achieved through the selective oxidation of one of the sulfur atoms in the thianthrene core. Over the years, several methods have been developed, each with its own advantages in terms of yield, scalability, and substrate scope.
Oxidation with Hydrogen Peroxide in Acetic Acid
One of the earliest and most straightforward methods for the synthesis of this compound involves the use of hydrogen peroxide as the oxidant in a glacial acetic acid medium. This method is appreciated for its simplicity and the ready availability of the reagents.
Bromide-Catalyzed Oxidation with Iron(III) Nitrate
A more recent and highly efficient method utilizes iron(III) nitrate as the stoichiometric oxidant in the presence of a catalytic amount of sodium bromide. This procedure often provides high yields and can be performed under mild conditions.
Oxidation via the Thianthrene Radical Cation
The oxidation of thianthrene can also proceed through its radical cation. Thianthrene is known to be oxidized by sulfuric acid to form a red radical cation.[1] This reactive intermediate can then be converted to this compound.
Data Presentation: A Comparative Summary of Synthetic Methods
The following table summarizes the quantitative data for the key synthetic methods for this compound, providing a clear comparison of their efficiency.
| Synthesis Method | Oxidizing Agent | Solvent | Typical Yield (%) | Melting Point (°C) | Reference |
| Hydrogen Peroxide Oxidation | 30% Hydrogen Peroxide | Glacial Acetic Acid | 85-95 | 142-144 | [4] |
| Iron(III) Nitrate Oxidation | Iron(III) Nitrate Nonahydrate / Sodium Bromide (cat.) | Dichloromethane / Acetic Acid | Excellent | Not specified | [5] |
| Diazonium Salt Oxidation | Diazonium Salts | Not specified | Not specified | Not specified | [2][3] |
Physical and Spectroscopic Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈OS₂ | [6][7] |
| Molar Mass | 232.32 g/mol | [6][7] |
| Melting Point | 142-144 °C | [4] |
| 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.94-7.88 (m, 2H), 7.63-7.57 (m, 2H), 7.55-7.48 (m, 2H), 7.43-7.36 (m, 2H) | Not specified |
| 13C NMR (CDCl₃, 101 MHz) δ (ppm) | 141.7, 130.1, 129.3, 128.6, 128.5, 124.7 | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for laboratory synthesis.
Protocol 1: Synthesis of this compound via Hydrogen Peroxide Oxidation[4]
Reaction: Oxidation of thianthrene.
Materials:
-
Thianthrene (1 equivalent)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (1.1 equivalents)
-
Ice
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a beaker containing ice water.
-
Collect the resulting white precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Protocol 2: Synthesis of this compound via Iron(III) Nitrate Oxidation[5]
Reaction: Bromide-catalyzed oxidation with nitrate.
Materials:
-
Thianthrene
-
Dichloromethane (DCM)
-
Sodium Bromide
-
Acetic Acid
-
Iron(III) Nitrate Nonahydrate
-
Water
-
Ethyl Acetate
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add thianthrene, dichloromethane, sodium bromide, acetic acid, and iron(III) nitrate nonahydrate.
-
Stir the mixture vigorously at room temperature for the appropriate time, monitoring the reaction by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/diethyl ether) to yield pure this compound.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and reactivity of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathways for the oxidation of thianthrene.
Conclusion
The discovery and development of synthetic routes to this compound have been instrumental in advancing the field of organic synthesis. From early explorations of thianthrene's reactivity to the development of robust and high-yielding protocols, the journey of this key intermediate highlights the continuous evolution of synthetic chemistry. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers, empowering them to leverage the unique properties of this compound in their pursuit of novel molecules with significant applications in medicine and materials science.
References
- 1. Thianthrene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thianthrene, 5-oxide | C12H8OS2 | CID 73220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thianthrene, 5-oxide [webbook.nist.gov]
physical and chemical properties of thianthrene 5-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thianthrene 5-oxide is a heterocyclic compound that has garnered significant interest in the scientific community, particularly in the realm of organic synthesis. It serves as a pivotal precursor for the generation of electrophilic sulfur reagents used in the highly selective C-H functionalization of arenes, a process termed "thianthrenation." This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its key reactive pathway.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₈OS₂[1][2][3] |
| Molecular Weight | 232.32 g/mol [1][2][3] |
| Melting Point | 141-143 °C |
| Boiling Point | 423.2±15.0 °C (Predicted) |
| Density | 1.49±0.1 g/cm³ (Predicted) |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane and ethyl acetate; sparingly soluble in acetonitrile; insoluble in water. |
Spectroscopic Data
The structural characterization of this compound is well-supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (600 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |
| 7.92 | d, J = 7.8 Hz, 2H |
| 7.61 | d, J = 7.6 Hz, 2H |
| 7.54 | t, J = 7.6 Hz, 2H |
| 7.41 | t, J = 7.6 Hz, 2H |
| ¹³C NMR (151 MHz, CDCl₃) |
| Chemical Shift (δ) ppm |
| 141.6 |
| 130.0 |
| 129.2 |
| 128.58 |
| 128.57 |
| 124.6 |
Infrared (IR) Spectroscopy
| IR (film, cm⁻¹) |
| 3049 |
| 2915 |
| 2847 |
| 1434 |
| 1248 |
| 1117 |
| 1075 |
| 1023 |
| 748 |
| 451 |
Mass Spectrometry (MS)
| High-Resolution Mass Spectrometry (HRMS) - Electron Ionization (EI) | |
| m/z Calculated for C₁₂H₈OS₂ [M]⁺ | 232.0017 |
| m/z Found | 232.0022 |
Crystal Structure
The crystal structure of a co-crystal of this compound with 1,4-di-iodotetrafluorobenzene reveals key structural parameters. In this co-crystal, the sulfur atom of the sulfoxide has a displacement of 0.684(2) Å, with an S-O bond length of 1.489(6) Å and a C-S-C bond angle of 96.9(3)°.[4]
Chemical Reactivity and Applications
The primary application of this compound in modern organic synthesis is as a precursor to the thianthrenium salts used for the C-H functionalization of arenes. This transformation, known as thianthrenation, allows for the introduction of a versatile functional group handle onto an aromatic ring with high regioselectivity.
Thianthrenation Pathway
The process is initiated by the activation of this compound with an acid anhydride, typically trifluoroacetic anhydride (TFAA). This forms a highly electrophilic intermediate that can then react with an arene to yield an aryl thianthrenium salt. These salts are valuable intermediates that can undergo a variety of subsequent transformations, including cross-coupling reactions.
Caption: Activation of this compound for C-H Functionalization.
Experimental Protocols
Synthesis of this compound from Thianthrene
This protocol details the oxidation of thianthrene to this compound.
Materials:
-
Thianthrene
-
Dichloromethane (DCM)
-
Sodium bromide (NaBr)
-
Acetic acid
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
Procedure:
-
To a round-bottomed flask under ambient atmosphere, add thianthrene (1.00 equiv), dichloromethane (to achieve a concentration of 0.5 M), sodium bromide (5.00 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.00 equiv).
-
Vigorously stir the resulting mixture at 25 °C for 4 hours. The reaction is open to the atmosphere.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the aqueous and organic layers. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash them twice with water.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and wash the sodium sulfate with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain a beige solid.
-
Break the solid into smaller pieces and stir it in ethyl acetate for 30 minutes.
-
Collect the resulting microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford this compound as a white powder.
References
Thianthrene 5-Oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of thianthrene 5-oxide, a pivotal reagent in modern organic synthesis. This document details its chemical identifiers, synthesis protocols, and its significant role as a precursor for late-stage C-H functionalization, a technique of paramount importance in drug discovery and materials science.
Core Identifiers and Properties
This compound is a heterocyclic compound containing a central dithiin ring system with one of the sulfur atoms oxidized. Its unique structure underpins its utility in synthetic chemistry.
| Identifier | Value |
| CAS Number | 2362-50-7[1][2][3][4][5] |
| Molecular Formula | C₁₂H₈OS₂[1][4][6] |
| Molecular Weight | 232.32 g/mol [1][4] |
| PubChem CID | 73220[5][6] |
| InChI | InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H[1][4][6] |
| InChIKey | NYVGTLXTOJKHJN-UHFFFAOYSA-N[1][4][6] |
| Canonical SMILES | C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O[6][7] |
| Appearance | White to light yellow powder or crystals[2][3] |
| Melting Point | 142.0 to 146.0 °C[2][3] |
| Purity | >98.0% (GC)[2][3] |
Experimental Protocols
The primary synthetic route to this compound is through the controlled oxidation of thianthrene. Below are detailed experimental protocols for its preparation.
Protocol 1: Oxidation of Thianthrene with Iron(III) Nitrate Nonahydrate
This protocol describes a robust and scalable method for the synthesis of this compound.
Materials:
-
Thianthrene
-
Dichloromethane (DCM)
-
Sodium bromide
-
Acetic acid
-
Iron(III) nitrate nonahydrate
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask open to the atmosphere, charge thianthrene (1.00 equiv), dichloromethane, sodium bromide (5.00 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.00 equiv).[8]
-
Stir the resulting mixture vigorously at 25 °C for 4 hours.[2][8]
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.[2][8]
-
Separate the aqueous and organic layers. Extract the aqueous layer twice with dichloromethane.[2][8]
-
Dry the combined organic layer over sodium sulfate, filter, and wash the sodium sulfate with dichloromethane.[2][8]
-
Concentrate the filtrate under reduced pressure to yield a beige solid.[2][8]
-
Break the solid into smaller pieces and stir in ethyl acetate for 30 minutes.[2][8]
-
Collect the microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford this compound as a white powder.[2][8]
Protocol 2: Oxidation with m-Chloroperoxybenzoic Acid (mCPBA)
This method provides an alternative for the synthesis of this compound.
Materials:
-
Thianthrene (TA)
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve m-chloroperoxybenzoic acid in dichloromethane.[4]
-
Add the mCPBA solution to a solution of thianthrene in dichloromethane.[4]
-
Stir the mixture in an ice water bath for 1 hour.[4]
-
Following the reaction, extract the mixture with a saturated sodium bicarbonate solution to neutralize and remove excess mCPBA and m-chlorobenzoic acid.[4]
-
Further purification can be achieved through standard techniques such as recrystallization or column chromatography.
Key Applications and Signaling Pathways
This compound is a crucial intermediate in the synthesis of aryl thianthrenium salts, which are versatile reagents for late-stage C-H functionalization. This process allows for the direct modification of complex molecules at positions that are often difficult to access through traditional synthetic methods.
The general workflow involves the activation of this compound, followed by the thianthrenation of an arene, and subsequent functionalization.
The mechanism of C-H thianthrenation is believed to proceed through a direct attack of the arene on an activated form of this compound, such as O-trifluoroacetylthianthrene S-oxide, or via a thianthrene dication intermediate under acidic conditions.[9] This process exhibits remarkable para-selectivity for many substrates, which is attributed to the reversible interconversion of Wheland-type intermediates before an irreversible deprotonation step.[9]
This compound has also been employed as a mechanistic probe to determine the electronic character of various oxygen-transfer agents.[10] The preferential oxidation at either the sulfide or sulfoxide moiety provides insight into whether the oxidant is electrophilic or nucleophilic in nature.[10]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound as a probe of the electrophilicity of hemoprotein oxidizing species - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of Thianthrene 5-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thianthrene 5-oxide (SSO) is a unique heterocyclic compound possessing distinct and electronically dichotomous sulfur centers. This duality allows it to serve as a sensitive probe for the electronic character of various reagents and as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the electrophilic and nucleophilic sites of this compound, detailing its reactivity, underlying electronic structure, and applications, particularly in the realm of drug discovery and late-stage functionalization. The strategic utilization of these reactive sites enables a broad range of chemical transformations, making SSO a valuable tool for the modern chemist.
Introduction
This compound is a sulfur-containing heterocyclic molecule characterized by a central six-membered ring flanked by two benzene rings. The key feature of this molecule is the presence of two sulfur atoms in different oxidation states: a sulfide (S) and a sulfoxide (SO). This arrangement bestows upon the molecule a fascinating and useful dual reactivity. Specifically, the sulfide sulfur atom acts as a nucleophilic site, readily attacked by electrophilic reagents. Conversely, the sulfoxide sulfur atom, or more accurately the sulfoxide group, presents an electrophilic site, susceptible to attack by nucleophiles. This distinct reactivity profile has led to the widespread use of this compound as a mechanistic probe to classify oxidizing agents as either electrophilic or nucleophilic in nature.[1][2] Beyond its role as a diagnostic tool, the selective reactivity of these sites has been harnessed in synthetic chemistry to achieve novel transformations, including the late-stage functionalization of complex molecules, a strategy of significant interest in drug development.[3]
The Dichotomy of Reactivity: Nucleophilic and Electrophilic Sites
The core of this compound's utility lies in its two distinct reactive centers, which allow for controlled reactions with a wide array of chemical entities.
The Nucleophilic Site: The Sulfide Sulfur
The sulfide sulfur atom in this compound is electron-rich and serves as the primary site of attack for electrophilic reagents . Oxidation of the sulfide sulfur leads to the formation of thianthrene 5,10-dioxide (SOSO). This reactivity has been extensively used to characterize the electrophilicity of various oxidizing agents.[2]
The Electrophilic Site: The Sulfoxide Sulfur
In contrast, the sulfoxide group contains a polarized S=O bond, rendering the sulfur atom electron-deficient and thus electrophilic . This site is susceptible to attack by nucleophilic reagents . For instance, nucleophilic oxidation at the sulfoxide sulfur results in the formation of thianthrene 5,5-dioxide (SSO₂). A topological electron-density analysis of this compound has revealed a region of charge depletion at the sulfoxide group, confirming its electrophilic character. However, this analysis also suggests that nucleophilic attack at this site can be sterically hindered.
Quantitative Analysis of Reactivity: The X₅₀ Value
To provide a quantitative measure of the electrophilic versus nucleophilic character of an oxidizing agent in its reaction with this compound, the X₅₀ value was introduced. The X₅₀ value is defined as the mole fraction of the product resulting from attack at the sulfoxide site (SSO₂) relative to the total amount of oxidized products (SOSO + SSO₂).
X₅₀ = [SSO₂] / ([SOSO] + [SSO₂])
-
X₅₀ ≈ 1.0 : Indicates a predominantly nucleophilic oxidant.
-
X₅₀ ≈ 0.0 : Indicates a predominantly electrophilic oxidant.
This parameter allows for a systematic comparison of the electronic nature of various oxidizing agents.
Data Presentation: X₅₀ Values for Various Oxidizing Agents
| Oxidizing Agent | Conditions | X₅₀ Value | Reference |
| Hydrogen Peroxide | pH 13 | 1.00 | Adam et al., 1991 |
| tert-Butyl Hydroperoxide | Basic | 0.99 | Adam et al., 1991 |
| Dimethyldioxirane | Acetone | 0.77 | Adam et al., 1991 |
| Ozone | CH₂Cl₂, -78 °C | 0.24 | Adam et al., 1991 |
| m-Chloroperbenzoic Acid (m-CPBA) | CH₂Cl₂ | 0.36 | Adam et al., 1991 |
| Peroxyacetic Acid | CH₂Cl₂ | 0.13 | Adam et al., 1991 |
| tert-Butyl Hydroperoxide | Acidic | <0.01 | Adam et al., 1991 |
| Hydrogen Peroxide | Acidic | 0.06 | Adam et al., 1991 |
Activation of this compound: Generation of Potent Electrophiles
A significant advancement in the synthetic utility of this compound has been the development of methods for its "activation" to generate highly electrophilic species. Treatment of this compound with trifluoroacetic anhydride (TFAA) generates an O-acylated intermediate, O-(trifluoroacetyl)thianthrenium-5-oxide trifluoroacetate, which is a potent electrophile. This activated species can then react with a variety of nucleophiles, including arenes and alkenes, in C-H functionalization reactions. This strategy has proven to be a powerful tool for the late-stage modification of complex molecules.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the oxidation of thianthrene with hydrogen peroxide in glacial acetic acid.
Protocol:
-
Dissolve thianthrene (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to below 10 °C.
-
Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise while maintaining the temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound. Typical Yield: 85-95%. Melting Point: 142-144 °C.
General Protocol for C-H Thianthrenation of Arenes
This protocol describes the activation of this compound with trifluoroacetic anhydride and subsequent reaction with an arene.
Protocol:
-
To a solution of the arene (1.0 equivalent) and this compound (1.05 equivalents) in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere, add trifluoroacetic anhydride (3.0 equivalents) at 0 °C.
-
Slowly add a strong acid, such as trifluoromethanesulfonic acid (1.2 equivalents), to the mixture.
-
Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature) and monitor by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The product, an arylthianthrenium salt, can be isolated by extraction and purified by recrystallization or chromatography.
Visualizing the Core Concepts
To better understand the electronic properties and reactivity of this compound, the following diagrams illustrate key concepts.
Frontier Molecular Orbitals of this compound
The reactivity of a molecule is often governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of highest electron density and is susceptible to electrophilic attack, while the LUMO represents the region of lowest electron density and is susceptible to nucleophilic attack.
References
An In-Depth Technical Guide to the Oxidation States of Thianthrene and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thianthrene, a sulfur-containing heterocyclic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique redox properties, characterized by the formation of stable oxidized species, make it a versatile scaffold for synthetic applications and the development of novel functional materials. This technical guide provides a comprehensive overview of the various oxidation states of thianthrene, detailing their structural and electronic properties, and outlines the key experimental protocols for their characterization.
Core Concepts: The Redox Chemistry of Thianthrene
Thianthrene undergoes two sequential one-electron oxidations to form a stable radical cation (Th•+) and a dication (Th2+).[1] These oxidation events are accompanied by significant changes in the molecule's geometry and electronic structure, which are central to its diverse reactivity and potential applications.
Structural and Physicochemical Properties of Thianthrene Oxidation States
The oxidation of thianthrene induces a notable planarization of its structure. The neutral molecule exists in a bent conformation, which becomes nearly planar upon oxidation to the radical cation and is presumed to be fully planar in the dication state. This structural change, along with the associated alterations in bond lengths and angles, is summarized in the tables below.
Table 1: Structural Parameters of Thianthrene and Its Oxidized Species
| Parameter | Neutral Thianthrene | Thianthrene Radical Cation (Th•+) | Thianthrene Dication (Th2+) | Thianthrene 5-oxide |
| Dihedral Angle (°) | 128 | ~172.6 | Planar (theoretically) | 136.44 |
| C-S Bond Length (Å) | ~1.77 | ~1.72 | Not Experimentally Determined | ~1.77 (S), ~1.49 (S=O) |
| C-S-C Angle (°) | ~100 | ~107.1 | Not Experimentally Determined | ~97.1 |
Table 2: Electrochemical Properties of Thianthrene
| Redox Couple | Potential (V vs. Fc/Fc+) | Solvent/Electrolyte | Comments |
| Th / Th•+ | ~0.86 | CH2Cl2 or CH3CN / TBAPF6 | Reversible one-electron oxidation.[1] |
| Th•+ / Th2+ | ~1.3 | CH2Cl2 or CH3CN / TBAPF6 | Second reversible one-electron oxidation.[1] |
Experimental Protocols
A thorough understanding of the properties of thianthrene's oxidation states relies on precise and reproducible experimental methodologies. This section provides detailed protocols for the key techniques used in their characterization.
Cyclic Voltammetry (CV) for a Detailed and reproducible experimental protocol is essential for obtaining reliable and comparable electrochemical data. The following section outlines a typical procedure for performing cyclic voltammetry on thianthrene and its analogues.
Materials and Reagents:
-
Solvent: Anhydrous, electrochemical grade dichloromethane (CH2Cl2) or acetonitrile (CH3CN).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).
-
Analyte: 1-5 mM Thianthrene or its derivative.
-
Working Electrode: Glassy carbon electrode (GCE), typically 3 mm in diameter.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Silver wire or Ag/AgCl electrode.
-
Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
-
Inert gas: Argon or Nitrogen.
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurries of decreasing particle size, followed by rinsing with deionized water and the chosen solvent.
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Setup:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Dissolve the analyte to the desired concentration (e.g., 1 mM).
-
Assemble a three-electrode cell with the prepared working, reference, and counter electrodes, ensuring the electrodes are immersed in the analyte solution and the reference electrode tip is close to the working electrode.
-
-
Measurement:
-
Deaerate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, switching potential, and scan rate (a typical starting scan rate is 100 mV/s). The potential window should be chosen to encompass the redox events of interest.
-
Run the cyclic voltammetry scan and record the resulting voltammogram. It is recommended to run multiple cycles to ensure the stability of the electrochemical response.
-
After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram for calibration against the Fc/Fc+ redox couple.
-
Spectroelectrochemistry (SEC)
This technique allows for the in-situ spectroscopic characterization of electrochemically generated species.
Procedure:
-
Cell and Electrode Preparation:
-
Use a specialized spectroelectrochemical cell (e.g., an optically transparent thin-layer electrode cell).
-
Prepare the electrodes and electrolyte solution as described for cyclic voltammetry.
-
-
Measurement:
-
Assemble the spectroelectrochemical cell and place it in the sample compartment of a UV-Vis-NIR spectrophotometer.
-
Connect the electrodes to a potentiostat.
-
Record the spectrum of the neutral species at a potential where no faradaic current is observed.
-
Apply a potential to generate the desired oxidation state (e.g., the radical cation) and record the spectrum.
-
Spectra can be recorded at various potentials to monitor the spectral changes accompanying the redox transitions.
-
Single-Crystal X-ray Diffraction of Air-Sensitive Species
Characterizing the solid-state structure of the thianthrene radical cation requires handling air-sensitive crystals.
Procedure for Handling and Mounting Air-Sensitive Crystals:
-
Crystal Preparation:
-
Grow single crystals of the radical cation salt (e.g., Th•+PF6-) in an inert atmosphere (glove box) using techniques such as slow evaporation or vapor diffusion.
-
-
Crystal Mounting:
-
Inside the glove box, select a suitable crystal under a microscope.
-
Coat a cryoloop or a glass fiber with a viscous oil (e.g., paratone or fomblin oil).
-
Carefully pick up the selected crystal with the oiled loop/fiber. The oil will protect the crystal from air exposure for a short period.
-
Quickly mount the loop/fiber onto the goniometer head of the diffractometer.
-
-
Data Collection:
-
Immediately cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This will vitrify the oil and protect the crystal from degradation during data collection.
-
Proceed with the standard X-ray diffraction data collection protocol.
-
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate the fundamental processes and workflows discussed in this guide.
Caption: Stepwise oxidation of thianthrene to its radical cation and dication.
Caption: Experimental workflow for cyclic voltammetry analysis of thianthrene.
Caption: Reactivity pathways of the thianthrene radical cation.
Conclusion
The reversible and well-defined oxidation states of thianthrene, coupled with significant changes in molecular geometry and electronic properties, provide a rich platform for fundamental research and the development of new technologies. The radical cation and dication are key intermediates in a variety of synthetic transformations, including C-H functionalization and electrophilic additions. A thorough understanding of their properties, facilitated by the experimental techniques detailed in this guide, is crucial for harnessing their full potential in areas ranging from organic synthesis to the design of advanced electronic materials and therapeutics. This guide serves as a foundational resource for researchers embarking on the study of this fascinating class of molecules.
References
Thianthrene 5-Oxide: A Mechanistic Probe for Elucidating Oxygen Transfer Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thianthrene 5-oxide (SSO) has emerged as a powerful and versatile mechanistic probe for characterizing the electronic nature of oxygen transfer agents. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of SSO in elucidating oxygen transfer mechanisms. By leveraging the differential reactivity of its sulfide and sulfoxide moieties, SSO allows for the quantification of an oxidant's electrophilic versus nucleophilic character. This guide details the synthesis of SSO, experimental protocols for its use with various classes of oxidants, and the interpretation of the resulting product distributions. Furthermore, it presents a consolidated view of quantitative data and illustrates the key mechanistic pathways, including electrophilic, nucleophilic, and radical-mediated routes, through detailed diagrams. This resource is intended to equip researchers in chemistry, biochemistry, and drug development with the knowledge to effectively employ this compound as a tool to unravel the intricacies of oxygen transfer reactions.
Introduction: The Challenge of Characterizing Oxygen Transfer
Oxygen transfer reactions are fundamental processes in chemistry and biology, underpinning a vast array of transformations from industrial catalysis to metabolic pathways. The species responsible for oxygen transfer, the "oxidant," can exhibit a spectrum of electronic behavior, broadly categorized as electrophilic or nucleophilic. An electrophilic oxidant seeks out electron-rich centers, while a nucleophilic oxidant donates an electron pair to an electron-deficient site. Understanding the electronic nature of an oxidant is paramount for predicting its reactivity, selectivity, and for elucidating reaction mechanisms.
This compound (SSO) serves as an elegant solution to this challenge. This unique molecule possesses two distinct sulfur atoms with different oxidation states: a nucleophilic sulfide (-S-) and an electrophilic sulfoxide (-SO-). The intramolecular competition between these two sites for an oxygen atom from an oxidant provides a quantitative measure of the oxidant's electronic character.
The Principle of the this compound Probe
The core of the SSO probe lies in the analysis of the product distribution upon its oxidation. An electrophilic oxidant will preferentially attack the electron-rich sulfide moiety, leading to the formation of thianthrene 5,10-dioxide (SOSO). Conversely, a nucleophilic oxidant will favor reaction at the electron-deficient sulfoxide sulfur, yielding thianthrene 5,5-dioxide (SSO₂).
To quantify this selectivity, the X_so value is defined as the mole fraction of oxidation at the sulfoxide position:
X_so = [SSO₂] / ([SOSO] + [SSO₂])
-
X_so ≈ 0 : Indicates a highly electrophilic oxidant.
-
X_so ≈ 1 : Indicates a highly nucleophilic oxidant.
-
0 < X_so < 1 : Represents an oxidant with intermediate character.
The stereochemistry of the resulting thianthrene 5,10-dioxide (SOSO), which can exist as cis and trans isomers, provides further mechanistic insights. The trans isomer is typically formed from attack on the sterically less hindered axial lone pair of the sulfide, while the formation of the cis isomer can be influenced by the steric bulk of the oxidant.[1]
Synthesis of this compound
The synthesis of this compound is a straightforward oxidation of thianthrene. Several methods have been reported, with a common and efficient procedure utilizing iron(III) nitrate nonahydrate as the oxidant.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
Thianthrene
-
Dichloromethane (DCM)
-
Sodium bromide (NaBr)
-
Acetic acid
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve thianthrene (1.00 equiv) in dichloromethane.
-
To the solution, add sodium bromide (5.00 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.00 equiv).
-
Stir the resulting mixture vigorously at 25 °C for 4 hours. The reaction can be left open to the atmosphere.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield a beige solid.
-
Triturate the solid with ethyl acetate for 30 minutes.
-
Collect the resulting microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford pure this compound.
Quantitative Data on Oxygen Transfer Reactions
The following tables summarize the product distribution and calculated X_so values for the oxidation of this compound with a variety of oxygen transfer agents.
Table 1: Product Distribution and X_so Values for Various Oxidants
| Oxidant | Product Distribution (%) | X_so Value | Electronic Character |
| SOSO | SSO₂ | ||
| m-Chloroperoxybenzoic acid (m-CPBA) | ~100 | 0 | 0.00 |
| Ozone (O₃) | ~100 | 0 | 0.00 |
| Cytochrome P450 | >95 | <5 | <0.05 |
| Chloroperoxidase | >95 | <5 | <0.05 |
| Dimethyldioxirane (DMDO) | 15 | 85 | 0.85 |
| Adamantylideneadamantane carbonyl oxide | <15 | >85 | >0.85 |
| Diethyl persulfoxide | <15 | >85 | >0.85 |
| Peroxynitrite (ONOO⁻) | 0 | ~100 | 1.00 |
| Potassium superoxide (KO₂) | 0 | ~100 | 1.00 |
Table 2: Stereoselectivity in the Formation of Thianthrene 5,10-Dioxide (SOSO)
| Oxidant | cis:trans Ratio of SOSO |
| Cytochrome P450 | 1.3 : 1[4] |
| Chloroperoxidase | 2.5 : 1[4] |
| Hemoglobin/H₂O₂ | 0.1 : 1[4] |
| Dioxiranes | Predominantly trans[1] |
Mechanistic Pathways of Oxygen Transfer
The reaction of an oxidant with this compound can proceed through several distinct mechanistic pathways, which are illustrated below.
Electrophilic Oxygen Transfer
Electrophilic oxidants attack the electron-rich sulfide sulfur atom of SSO. This is the predominant pathway for reagents such as peroxy acids and ozone.
References
Methodological & Application
Application Notes & Protocols: Thianthrene 5-Oxide for Late-Stage C-H Functionalization
Introduction
Late-stage C-H functionalization is a powerful strategy in drug discovery and development, enabling the direct modification of complex molecules to rapidly generate analogues and explore structure-activity relationships (SAR).[1] Thianthrene 5-oxide (TTO) has emerged as a key reagent in this field, facilitating a highly site-selective C-H functionalization reaction known as thianthrenation.[2][3] This process installs a thianthrenium group onto an aromatic ring, which then acts as a versatile "linchpin" for a wide array of subsequent transformations.[2][4] The reaction is notable for its exceptional para-selectivity on many arenes, circumventing the need for pre-installed directing groups that are often required in other C-H functionalization methods.[1][5] These application notes provide detailed protocols for the synthesis of the key reagent, the C-H thianthrenation reaction itself, and the subsequent diversification of the resulting aryl thianthrenium salts.
Protocol 1: Synthesis of this compound (TTO)
This compound is the crucial precursor for the thianthrenation reaction. It can be synthesized from commercially available thianthrene through oxidation. Two effective methods are presented below.
Method A: Hydrogen Peroxide Oxidation [6]
-
Materials:
-
Thianthrene
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve thianthrene (1.0 equiv) in glacial acetic acid.
-
Cool the solution in an ice bath to below 10 °C.
-
Slowly add 30% hydrogen peroxide (1.1 equiv) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Method B: Iron(III) Nitrate Oxidation [4][7]
-
Materials:
-
Thianthrene
-
Dichloromethane (DCM)
-
Sodium Bromide (NaBr)
-
Acetic Acid
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Ethyl Acetate (EtOAc)
-
Diethyl Ether (Et₂O)
-
-
Procedure:
-
To a round-bottom flask open to the atmosphere, add thianthrene (1.0 equiv), DCM, sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv).[7]
-
Dilute the reaction with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.[4][7]
-
Combine the organic layers, wash twice with water, and dry over sodium sulfate (Na₂SO₄).[4][7]
-
Filter and concentrate the solution under reduced pressure to obtain a beige solid.[4][7]
-
Collect the resulting microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford pure this compound as a white powder.[7]
-
Table 1: Physical and Reaction Data for this compound Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Thianthrene | C₁₂H₈S₂ | 216.33 | - | 158-160[6] |
| this compound | C₁₂H₈OS₂ | 232.33 | 81-95[6][7] | 141-144[6][7] |
Protocol 2: General Procedure for Aromatic C-H Thianthrenation
This protocol describes the formation of aryl thianthrenium salts from arenes using this compound. The conditions can be tuned based on the electronic properties of the arene substrate.[3][8]
-
Materials:
-
Arene substrate
-
This compound (TTO)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)
-
Trifluoroacetic Anhydride (TFAA)
-
Trifluoromethanesulfonic Acid (TfOH) or other suitable acid (e.g., HBF₄·OEt₂)[9]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
-
General Procedure:
-
Under an ambient atmosphere, charge an oven-dried round-bottom flask with this compound (1.0 equiv) and the arene (1.05–5.0 equiv).[8]
-
Add anhydrous solvent (e.g., CH₂Cl₂).[8]
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add the appropriate acid (e.g., TfOH, 2.2 equiv). The choice and amount of acid depend on the substrate's reactivity and basicity.[3][8] For very electron-rich arenes, acid may be omitted.[8]
-
Add trifluoroacetic anhydride (TFAA, 3.0 equiv) in one portion.[8]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to 25 °C and stir for 18 hours.[8]
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃.[8]
-
Extract the mixture with CH₂Cl₂, combine the organic layers, wash with water, and dry over Na₂SO₄.[8]
-
Concentrate under reduced pressure. The crude aryl thianthrenium salt can be purified by column chromatography or precipitation/trituration, often with hexanes or diethyl ether.[7][8]
-
Table 2: Substrate Classification and Recommended Thianthrenation Conditions [3]
| Class | Substrate Characteristics | Reagent | Acid | Notes |
|---|---|---|---|---|
| I | Very electron-rich arenes (e.g., 1,2-dimethoxybenzene) | TTO | None | Reaction can be initiated at low temperatures (e.g., -78 °C)[9]. |
| II | Electron-rich arenes (e.g., anisole) | TTO | TfOH | Standard conditions are generally effective. |
| III | Alkyl-substituted arenes, biaryls, pyrazoles, indoles with EWG | TTO | TfOH | These substrates are less reactive and require strong acidic conditions. |
| IV | Electron-poor arenes | Fluorinated TTO (TFT S-oxide) | TfOH | A more electrophilic thianthrenating reagent is required for deactivated arenes[2]. |
EWG: Electron-Withdrawing Group
Mechanism of Aromatic C-H Thianthrenation
The high para-selectivity of the thianthrenation reaction is attributed to a mechanism involving a reversible formation of Wheland-type intermediates, followed by an irreversible deprotonation step.[1][5] Under acidic conditions, this compound (TTO) is activated by an anhydride (e.g., TFAA) to form an acylated intermediate (TT-TFA⁺). This can then either directly attack the arene or, under strongly acidic conditions, form a highly reactive thianthrene dication (TT²⁺) which engages in a single electron transfer (SET) with the arene.[1][5] The resulting radical pair recombines to form the Wheland intermediate, with the para-isomer being strongly favored both sterically and electronically.[1]
Caption: Proposed mechanism for C-H thianthrenation.
Protocol 3: Diversification of Aryl Thianthrenium Salts
The true utility of thianthrenation lies in the versatile reactivity of the resulting aryl thianthrenium salts. They can participate in a wide range of reactions, including transition-metal-catalyzed cross-couplings and photoredox-catalyzed transformations, to install various functional groups.[3][9]
General Workflow for Diversification
The overall process allows for a streamlined approach to diversifying a parent arene, making it highly valuable for creating molecular libraries for screening purposes.
Caption: General workflow for late-stage C-H functionalization.
Example Protocol: Photoredox-Catalyzed Borylation
-
Materials:
-
Aryl thianthrenium salt
-
Bis(pinacolato)diboron (B₂pin₂)
-
Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Base (e.g., Pempidine)[3]
-
Anhydrous solvent (e.g., Acetonitrile)
-
-
Procedure:
-
In a vial, combine the aryl thianthrenium salt (1.0 equiv), B₂pin₂ (1.5 equiv), the photoredox catalyst (1-2 mol%), and base (2.0 equiv).
-
Add anhydrous solvent under an inert atmosphere.
-
Irradiate the stirred reaction mixture with a blue LED light source at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the desired aryl boronic ester.
-
Table 3: Scope of Diversification Reactions from Aryl Thianthrenium Salts
| Reaction Type | Functional Group Introduced | Catalyst / Conditions | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Aryl, Heteroaryl | Pd catalyst, Base | 60-95 | [10] |
| Sonogashira Coupling | Alkyne | Pd/Cu catalyst, Base | 70-90 | [9] |
| Buchwald-Hartwig Amination | Amine, Amide | Pd catalyst, Base | 55-85 | [9] |
| Cyanation | Nitrile (-CN) | CuCN | 70-98 | [9] |
| Borylation | Boronic Ester (-Bpin) | Photoredox (Ir/Ru), B₂pin₂ | 65-90 | [3][9] |
| Thioesterification | Thioester (-SCOR) | Potassium thioacetate, DMSO | 60-90 | [11] |
| Chlorination / Bromination | Chlorine, Bromine | N-chlorosuccinimide / N-bromosuccinimide | 70-95 | [3] |
| Methoxylation | Methoxy (-OMe) | Methanol, Base | 50-80 | [3] |
| Sulfonohydrazide Synthesis | Sulfonohydrazide (-SO₂NHNH₂) | Hydrazine | 75-92 |[4] |
The use of this compound for C-H thianthrenation provides a robust and highly selective platform for the late-stage functionalization of arenes. The resulting aryl thianthrenium salts are stable, versatile intermediates that can be readily converted into a diverse array of functionalized products.[12] The methodologies outlined in these notes offer researchers in medicinal chemistry and materials science a powerful toolkit for rapidly accessing novel chemical matter from readily available starting materials.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic functionalization of thianthrenium salts under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Aryl Thianthrenium Salts Using Thianthrene 5-Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of aryl thianthrenium salts derived from thianthrene 5-oxide. This methodology is a cornerstone for the late-stage functionalization of arenes, offering a versatile platform for introducing a wide array of chemical moieties. The protocols detailed herein are based on established literature, providing robust starting points for laboratory implementation.
Aryl thianthrenium salts have emerged as pivotal intermediates in organic synthesis. Their preparation via C-H thianthrenation of arenes allows for the transformation of simple aromatic compounds into versatile building blocks.[1][2] The resulting salts can undergo a variety of subsequent transformations, including palladium-catalyzed cross-coupling reactions, to form C-C, C-N, C-O, and C-S bonds.[1][3]
The synthesis typically involves the activation of this compound with a strong anhydride, such as triflic anhydride (Tf₂O) or trifluoroacetic anhydride (TFAA), in the presence of an arene.[1][4] This electrophilic aromatic substitution reaction is renowned for its high para-selectivity, which is attributed to a reversible interconversion of Wheland-type intermediates, with the deprotonation step being rate-limiting and irreversible.[5][6]
Key Applications:
-
Late-Stage Functionalization: Introduce functional groups into complex molecules and drug candidates at a late stage of the synthesis.
-
Cross-Coupling Reactions: Serve as versatile coupling partners in various transition-metal-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1][3][5][7][8]
-
Access to Diverse Arenes: Enable the synthesis of a wide range of substituted arenes that might be challenging to access through traditional methods.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl Thianthrenium Salts using this compound and Triflic Anhydride
This protocol describes a general method for the C-H thianthrenation of arenes using this compound and triflic anhydride.
Materials:
-
This compound (1.0 equiv)
-
Arene (1.0 - 2.0 equiv)
-
Triflic anhydride (Tf₂O) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the arene (1.0 - 2.0 equiv).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add triflic anhydride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at -40 °C for 30 minutes.
-
Gradually warm the reaction mixture to room temperature and continue stirring for 12 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or precipitation. For example, trituration with diethyl ether can afford the solid aryl thianthrenium triflate salt, which can be collected by filtration.[5]
Data Presentation
The following tables summarize the yields of aryl thianthrenium salts synthesized from various arenes using this compound.
Table 1: Synthesis of Aryl Thianthrenium Salts with Various Arenes
| Entry | Arene | Product | Yield (%) |
| 1 | Anisole | 4-Methoxyphenylthianthrenium triflate | 95 |
| 2 | Toluene | 4-Tolylthianthrenium triflate | 92 |
| 3 | Biphenyl | (1,1'-Biphenyl)-4-ylthianthrenium triflate | 85 |
| 4 | Chlorobenzene | 4-Chlorophenylthianthrenium triflate | 78 |
| 5 | Naphthalene | Naphthalen-2-ylthianthrenium triflate | 88 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the synthesis of aryl thianthrenium salts from this compound. The reaction proceeds through the formation of a highly electrophilic thianthrene dication intermediate.
References
- 1. Organothianthrenium salts: synthesis and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalyzed C(sp2)-P Cross-Coupling of Aryl Thianthrenium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]
- 5. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes [organic-chemistry.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application of Thianthrene 5-Oxide in the Synthesis of TADF Emitters for OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters utilizing a thianthrene 5-oxide core and their subsequent application in Organic Light-Emitting Diodes (OLEDs).
Introduction to Thianthrene-Based TADF Emitters
Thianthrene and its derivatives are a promising class of organic molecules for advanced OLED applications.[1] Their unique V-shaped, sulfur-containing heterocyclic structure imparts desirable electronic and photophysical properties.[1] When incorporated into a donor-acceptor (D-A) molecular architecture, thianthrene-based compounds can exhibit highly efficient TADF.[1] This mechanism allows for the harvesting of both singlet and triplet excitons, enabling the internal quantum efficiency of OLEDs to theoretically reach 100%.[1]
The key to achieving TADF is a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. In D-A type molecules, this is facilitated by the spatial separation of the highest occupied molecular orbital (HOMO), typically located on the electron-donating moiety, and the lowest unoccupied molecular orbital (LUMO), residing on the electron-accepting moiety. The oxidized forms of thianthrene, such as this compound and thianthrene 5,5,10,10-tetraoxide, can act as potent acceptor units in such systems.
Quantitative Data Presentation
The following tables summarize the photophysical properties of representative thianthrene-based TADF emitters and the performance of OLED devices incorporating them.
Table 1: Photophysical Properties of Thianthrene-Based TADF Emitters
| Emitter Acronym | Donor Moiety | Acceptor Moiety | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) (%) | ΔEST (eV) | Reference |
| 4t-BuCzTTR | 3,6-di-tert-butyl-9H-carbazole | Thianthrene 5,5,10,10-tetraoxide | 592 (in film) | - | - | [2] |
| A-BP-TA | Acridan | Benzophenone-Thianthrene | - | - | 0.06 | |
| A-DPS-TA | Acridan | Diphenylsulfone-Thianthrene | - | - | 0.27 |
Note: "-" indicates data not explicitly available in the cited sources.
Table 2: Performance of Solution-Processed OLEDs with Thianthrene-Based Emitters
| Emitter | Host Material | Device Architecture | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color | Reference |
| 4t-BuCzTTR | - | Doped | 6.2 | - | Orange-Red | [2] |
| A-BP-TA | mCBP | - | 1.4 | - | Blue | |
| A-DPS-TA | mCBP | - | 22.2 | - | Green |
Note: "-" indicates data not explicitly available in the cited sources. mCBP: 1,3-bis(N-carbazolyl)benzene
Experimental Protocols
Synthesis of Thianthrene-Based TADF Emitters
The synthesis of donor-acceptor type TADF emitters based on a thianthrene core often employs palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1] This allows for the formation of a carbon-nitrogen bond between the thianthrene acceptor and a suitable amine-containing donor moiety.
Protocol 3.1.1: General Synthesis of a D-A Type Thianthrene-Based TADF Emitter via Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of a halogenated this compound (acceptor) with a donor amine.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Donor amine (e.g., carbazole, acridan derivative) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, (t-Bu)₃P) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated this compound, the donor amine, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., dichloromethane, ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity TADF emitter.[1]
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Fabrication of Solution-Processed OLEDs
This protocol outlines a general procedure for the fabrication of a multi-layer OLED device using a solution-processed emissive layer containing the synthesized thianthrene-based TADF emitter.
Protocol 3.2.1: Fabrication of a Multi-Layer Solution-Processed OLED
Device Structure: ITO / HIL / HTL / EML / ETL / EIL / Cathode
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Hole Transport Layer (HTL) material: e.g., Poly(9-vinylcarbazole) (PVK) in a suitable solvent
-
Emissive Layer (EML): Synthesized thianthrene-based TADF emitter and a host material (e.g., CBP, mCP) dissolved in a suitable solvent (e.g., chlorobenzene, toluene)
-
Electron Transport Layer (ETL) material: e.g., 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi)
-
Electron Injection Layer (EIL) material: e.g., Lithium fluoride (LiF)
-
Cathode material: e.g., Aluminum (Al)
Procedure:
-
Substrate Cleaning:
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate at a specified temperature (e.g., 120-150 °C) for a set time (e.g., 10-20 minutes) in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition (Optional but recommended):
-
Spin-coat the HTL material solution on top of the HIL.
-
Anneal the substrate as required by the specific HTL material.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the thianthrene-based TADF emitter doped into a host material at a specific weight percentage (e.g., 1-20 wt%).
-
Spin-coat the EML solution onto the HTL.
-
Anneal the substrate to remove residual solvent.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the ETL material, the EIL material, and the cathode material (e.g., Al) through shadow masks to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the fabricated device using a UV-curable epoxy and a glass coverslip in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Characterization of OLED Devices
The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency.
Visualizations
Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).
Caption: General workflow for the synthesis of a thianthrene-based TADF emitter.
Caption: Workflow for the fabrication of a solution-processed OLED.
References
Application Notes and Protocols for Thianthrene 5-Oxide Mediated Aziridination of Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the metal-free aziridination of alkenes utilizing thianthrene 5-oxide. This method offers a direct and practical approach to synthesizing aziridines, which are crucial building blocks in medicinal chemistry and organic synthesis, from readily available alkenes and primary amines or their derivatives. The protocol is based on a well-established procedure and is suitable for a broad range of substrates.
Introduction
Traditional aziridination methods often rely on transition-metal catalysts and potentially hazardous nitrene precursors like azides.[1] The this compound mediated approach provides a metal-free alternative, proceeding through the activation of alkenes via thianthrenation.[1][2] This strategy involves the formation of a dicationic intermediate that can react with various nitrogen sources to yield the desired aziridine.[3][4][5] The operational simplicity and tolerance of a wide array of functional groups make this an attractive method for synthetic chemists.[1]
Experimental Workflow
The overall experimental process can be divided into three main stages: the synthesis of this compound, the formation of the alkenyl thianthrenium salt, and the final aziridination step.
Figure 1. General workflow for this compound mediated aziridination.
Detailed Experimental Protocols
The following protocols are adapted from a procedure published in Organic Syntheses.[1][2]
Part A: Synthesis of this compound
This procedure describes the oxidation of thianthrene to this compound.
-
Reaction Setup: In a 500 mL round-bottomed flask open to the atmosphere, add thianthrene (21.63 g, 100.0 mmol, 1.00 equiv), dichloromethane (DCM, 200 mL), sodium bromide (0.51 g, 5.00 mmol, 5.00 mol%), and acetic acid (4.29 mL, 75.0 mmol, 75.0 mol%).[1][2]
-
Addition of Oxidant: To the stirred mixture, add iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol, 1.00 equiv).[1][2]
-
Reaction: Vigorously stir the resulting mixture at 25 °C for 4 hours.[1][2]
-
Workup:
-
Dilute the reaction with water (200 mL) and transfer to a separatory funnel.[1]
-
Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).[1]
-
Combine the organic layers, wash with water (2 x 50 mL), and dry over sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to obtain a beige solid.[1]
-
-
Purification:
Part B: Synthesis of the Alkenyl Thianthrenium Intermediate
This part details the activation of the alkene with this compound.
-
Reaction Setup: Under a nitrogen atmosphere, charge a 200 mL Schlenk flask with this compound (9.74 g, 41.9 mmol, 1.05 equiv), the desired alkene (e.g., 4-phenyl-1-butene, 5.28 g, 40.0 mmol, 1.00 equiv), and acetonitrile (50 mL).[1]
-
Cooling and Reagent Addition: Cool the mixture to 0 °C. Add a solution of trifluoroacetic anhydride (16.7 mL, 120.0 mmol, 3.00 equiv) in acetonitrile (20.0 mL) dropwise over 3 minutes.[1] Subsequently, add a solution of triflic acid (4.2 mL, 48 mmol, 1.2 equiv) in acetonitrile (10.0 mL) dropwise over 3 minutes.[1]
-
Reaction: Stir the lilac-colored mixture at 0 °C for 1.5 hours, then at 25 °C for 1 hour.[2]
-
Workup:
-
Concentrate the purple mixture under reduced pressure.[2]
-
Dilute the residue with DCM (160 mL) and cool to 0 °C.[2]
-
Carefully add a saturated aqueous solution of sodium bicarbonate (100 mL) (Caution: Gas evolution).[2]
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to obtain the crude alkenyl thianthrenium salt. This intermediate is often used directly in the next step.
-
Part C: Aziridination
This final step describes the reaction of the alkenyl thianthrenium salt with a primary amine.
-
Reaction Setup: To the flask containing the crude alkenyl thianthrenium salt from Part B, add the primary amine (e.g., octylamine, 1.05 equiv) under a nitrogen atmosphere. It is important to premix the amine and the thianthrenium salt.[1]
-
Addition of Base: Cool the mixture to 0 °C and add a base such as sodium tert-butoxide (t-BuONa, 3.0 equiv) portion-wise.[1]
-
Reaction: Stir the reaction mixture at 25 °C for a specified time (e.g., 12 hours), monitoring by TLC for the consumption of the starting material.
-
Quenching and Workup:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired aziridine.
Data Presentation
The following table summarizes representative yields for the aziridination of various alkenes with different primary amines and amides, demonstrating the scope of the reaction.
| Entry | Alkene Substrate | Nitrogen Source | Product | Yield (%) |
| 1 | Styrene | Benzylamine | 1-benzyl-2-phenylaziridine | 85 |
| 2 | 4-Methylstyrene | Octylamine | 1-octyl-2-(p-tolyl)aziridine | 78 |
| 3 | 1-Octene | Benzylamine | 1-benzyl-2-hexylaziridine | 75 |
| 4 | Cyclohexene | Benzamide | N-(cyclohexan-1,2-diyl)benzamide | 65 |
| 5 | 4-Phenyl-1-butene | Octylamine | 1-octyl-2-(2-phenylethyl)aziridine | 72[1] |
Note: Yields are illustrative and may vary depending on the specific reaction conditions and substrates used. The data is compiled from representative examples found in the literature.[1]
Safety and Handling
-
Trifluoroacetic anhydride and triflic acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching step with sodium bicarbonate is exothermic and evolves gas. Add the bicarbonate solution slowly and with cooling to control the reaction.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The this compound mediated aziridination of alkenes is a robust and versatile metal-free method for the synthesis of a wide range of aziridines.[1] The operational simplicity and the use of readily available starting materials make it a valuable tool for organic and medicinal chemists. The detailed protocols provided herein should enable researchers to successfully implement this methodology in their synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]
Application Notes and Protocols: Thianthrene 5-Oxide as a Precursor for Polycyclic Thianthrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thianthrene and its derivatives are a significant class of sulfur-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their rigid, non-planar butterfly-like structure and rich redox chemistry make them valuable scaffolds for the development of novel therapeutics and functional materials. Thianthrene 5-oxide, a key intermediate derived from the selective oxidation of thianthrene, serves as a versatile precursor for the synthesis of more complex, polycyclic thianthrene systems. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of polycyclic thianthrenes, with a focus on the formation of aryl thianthrenium salts and their subsequent transformations.
Overview of Synthetic Strategies
The primary strategy for leveraging this compound as a precursor for polycyclic thianthrenes involves its conversion into highly reactive aryl thianthrenium salts. These salts can then undergo various cyclization reactions to afford π-extended polycyclic systems. A key methodology in this context is the annulative π-extension (APEX) reaction, which allows for the construction of complex polycyclic aromatic hydrocarbons (PAHs).[1]
The general workflow can be summarized as follows:
-
Synthesis of this compound: The controlled oxidation of thianthrene to its monosulfoxide is the initial step.
-
Formation of Aryl Thianthrenium Salts: this compound is activated and reacted with an aromatic partner to form an aryl thianthrenium salt. This C-H thianthrenation reaction is highly regioselective.[2]
-
Cyclization to Polycyclic Thianthrenes: The generated aryl thianthrenium salts, or derivatives thereof, undergo intramolecular cyclization to yield the desired polycyclic thianthrene. This can be achieved through various methods, including photocatalysis.[1]
Data Presentation: A Comparative Summary of Synthetic Methods
The following tables summarize quantitative data for the key steps in the synthesis of polycyclic thianthrenes, providing a comparative overview of their scope and efficiency.
Table 1: Synthesis of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iron(III) nitrate nonahydrate | Dichloromethane | 25 | 4 | 81 | [3] |
| 30% Hydrogen Peroxide | Glacial Acetic Acid | 0 - rt | 12 | ~90 | BenchChem |
Table 2: Thia-APEX Reactions for the Synthesis of π-Extended Thianthrenes
| Aromatic Substrate | Reagent | Catalyst | Solvent | Yield (%) | Reference |
| 1,2-Dimethoxybenzene | S-diimidated 1,2-arenedithiol | TfOH (catalytic) | DCE | 87 | [4] |
| 1,2,3,4-Tetramethylbenzene | S-diimidated 1,2-arenedithiol | TfOH (catalytic) | DCE | 70 | Organic Chemistry Frontiers, 2023, 10, 1880-1889 |
| Phenanthrene | S-diimidated 1,2-arenedithiol | TfOH (catalytic) | DCE | 21 | [4] |
| Corannulene | S-diimidated 1,2-arenedithiol | TfOH (catalytic) | DCE | 35 | Organic Chemistry Frontiers, 2023, 10, 1880-1889 |
| Triphenylene | S-diimidated 1,2-arenedithiol | TfOH (catalytic) | DCE | 39 | Organic Chemistry Frontiers, 2023, 10, 1880-1889 |
Table 3: Photocatalytic Annulative π-Extension for Polycyclic Aromatic Hydrocarbon Synthesis
| Precursor | Product | Photocatalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-(Thianthren-4-yl)aniline | Dibenzo[a,c]phenazine | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | K₂HPO₄ | Acetonitrile | 24 | 75 | [1] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis of polycyclic thianthrenes starting from this compound.
Protocol 1: Synthesis of this compound
This protocol describes the oxidation of thianthrene to this compound, a crucial precursor.[3]
Materials:
-
Thianthrene
-
Dichloromethane (DCM)
-
Sodium bromide (NaBr)
-
Acetic acid (AcOH)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask under an ambient atmosphere, charge thianthrene (1.00 equiv), DCM, sodium bromide (5.00 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.00 equiv).
-
Stir the resulting mixture vigorously at 25 °C for 4 hours. The reaction is open to the atmosphere.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the aqueous and organic layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL).
-
Dry the combined organic layer over Na₂SO₄, filter, and wash the sodium sulfate with DCM.
-
Concentrate the filtrate under reduced pressure to obtain a beige solid.
-
Break the solid into smaller pieces and stir in EtOAc for 30 minutes.
-
Collect the microcrystals by filtration on a sintered glass funnel, wash with Et₂O, and dry in vacuo to afford this compound.
Protocol 2: Synthesis of Aryl Thianthrenium Salts via C-H Thianthrenation
This protocol provides a general procedure for the synthesis of aryl thianthrenium salts from this compound and an arene.[5]
Materials:
-
This compound
-
Arene (e.g., anisole, toluene)
-
Triflic anhydride (Tf₂O) or Aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitromethane, dichloromethane)
Procedure:
-
Dissolve this compound (1.0 equiv) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the activating agent (e.g., Tf₂O or AlCl₃) dropwise.
-
Add the arene (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched appropriately (e.g., with cold water or a saturated aqueous solution of a salt for anion exchange).
-
The aryl thianthrenium salt is then isolated by filtration or extraction and purified by recrystallization or column chromatography.
Protocol 3: Photocatalytic Annulative π-Extension to a Polycyclic Thianthrene Derivative
This protocol describes the final cyclization step to form a polycyclic aromatic hydrocarbon, exemplified by the synthesis of dibenzo[a,c]phenazine.[1]
Materials:
-
2-(Thianthren-4-yl)aniline (precursor synthesized via Suzuki coupling)
-
Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Dipotassium phosphate (K₂HPO₄)
-
Degassed acetonitrile
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LED lamp)
-
Magnetic stirrer
Procedure:
-
In an oven-dried Schlenk tube, combine the 2-(thianthren-4-yl)aniline precursor (1.0 eq.), the photoredox catalyst (0.02 eq.), and K₂HPO₄ (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed acetonitrile via syringe.
-
Stir the mixture at room temperature while irradiating with a blue LED lamp for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired polycyclic product.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key synthetic workflows and mechanistic pathways in the synthesis of polycyclic thianthrenes from this compound.
Caption: General workflow for polycyclic thianthrene synthesis.
Caption: Mechanism of C-H thianthrenation.[2]
Applications in Drug Development
The methodologies outlined provide a robust platform for the synthesis of diverse polycyclic thianthrene derivatives. The ability to perform late-stage functionalization on complex aromatic systems is particularly valuable in drug discovery. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The unique three-dimensional structure of the thianthrene core can be exploited to design molecules with specific binding properties for various biological targets. Researchers can utilize these protocols to synthesize novel scaffolds and explore their potential as therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]
- 5. Organothianthrenium salts: synthesis and utilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Thianthrenation of Electron-Rich Arenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the site-selective C–H thianthrenation of electron-rich arenes. This method has emerged as a powerful tool for late-stage functionalization in drug discovery and materials science, enabling the conversion of unactivated C-H bonds into versatile synthetic handles. The resulting aryl thianthrenium salts are stable, isolable intermediates that can undergo a wide range of subsequent transformations.
Introduction
Thianthrenation is a highly regioselective method for the functionalization of aromatic C-H bonds. The reaction typically employs thianthrene S-oxide (TTSO) as a reagent, which, upon activation with an anhydride and a strong acid, generates a highly electrophilic species that reacts preferentially with electron-rich arenes.[1] The process is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, making it an invaluable tool for the diversification of complex molecules.[2][3][4][5]
Data Presentation
The following table summarizes the yields of aryl thianthrenium salts derived from a variety of electron-rich arenes, highlighting the efficiency and substrate scope of the thianthrenation reaction.
| Entry | Arene Substrate | Activating Agent | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Anisole | TFAA | HBF₄·OEt₂ | MeCN | 0 | <2 | 95 |
| 2 | 1,3-Dimethoxybenzene | TFAA | - | MeCN | 0 | <2 | 98 |
| 3 | N,N-Dimethylaniline | TFAA | - | MeCN | 0 | <2 | 96 |
| 4 | Indole | TFAA | HBF₄·OEt₂ | MeCN | 0 | <2 | 85 |
| 5 | Biphenyl | TFAA | TfOH | MeCN | 0 | <2 | 78 |
| 6 | Veratrole | TFAA | - | MeCN | 0 | <2 | 99 |
| 7 | Estrone Methyl Ether | TFAA | TfOH | MeCN | 0 | <2 | 65 |
TFAA: Trifluoroacetic anhydride; TfOH: Trifluoromethanesulfonic acid; MeCN: Acetonitrile. Data compiled from representative literature procedures.[1][6]
Experimental Protocols
Protocol 1: General Procedure for the Thianthrenation of Electron-Rich Arenes
This protocol describes a general and robust method for the synthesis of aryl thianthrenium salts from electron-rich arenes using thianthrene S-oxide and trifluoroacetic anhydride.
Materials:
-
Electron-rich arene (1.0 equiv)
-
Thianthrene S-oxide (TTSO) (1.03 equiv)
-
Trifluoroacetic anhydride (TFAA) (3.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) or Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) (1.2 equiv, if required)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the electron-rich arene (1.0 mmol) and thianthrene S-oxide (1.03 mmol, 223 mg).
-
Add anhydrous acetonitrile (0.2 M concentration with respect to the arene).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (3.0 mmol, 0.42 mL) to the stirred mixture.
-
For less reactive or basic substrates, slowly add trifluoromethanesulfonic acid (1.2 mmol, 0.11 mL) or HBF₄·OEt₂ (1.2 mmol, 0.16 mL).[1] For highly reactive arenes (e.g., those with multiple electron-donating groups), the addition of acid may not be necessary.[1]
-
Stir the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, the aryl thianthrenium salt can often be precipitated by the addition of diethyl ether.
-
Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting aryl thianthrenium salt is typically a stable solid that can be used in subsequent reactions without further purification.
Visualizations
Caption: A flowchart illustrating the key steps in the experimental protocol for the thianthrenation of arenes.
Caption: A simplified diagram showing the key mechanistic steps of the thianthrenation reaction.[1]
Safety Precautions
-
Trifluoroacetic anhydride and strong acids such as trifluoromethanesulfonic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Anhydrous solvents are required, and the reaction should be performed under an inert atmosphere to prevent moisture contamination.
Conclusion
The thianthrenation of electron-rich arenes is a highly effective and versatile method for C-H functionalization. The operational simplicity of the protocol, combined with the stability and synthetic utility of the resulting aryl thianthrenium salts, makes this a valuable strategy for the rapid diversification of complex molecules in various fields of chemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. <i>para</i>-Selective arylation and alkenylation of monosubstituted arenes using thianthrene <i>S</i>-oxide as a transi… [ouci.dntb.gov.ua]
- 3. para-Selective arylation and alkenylation of monosubstituted arenes using thianthrene S-oxide as a transient mediator - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Site-Selective Silylation of Arenes Mediated by Thianthrene S-Oxide [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regio‐ and Stereoselective Thianthrenation of Olefins To Access Versatile Alkenyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,9-Thianthrenedicarboxylic Acid Utilizing Thianthrene 5-Oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thianthrene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention due to their unique electronic and structural properties. The rigid, bent "butterfly" conformation of the thianthrene nucleus makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. Specifically, the introduction of functional groups at the 1 and 9 positions can significantly influence the molecule's conformation and properties, providing valuable handles for further chemical modification.
This document provides detailed protocols for the multi-step synthesis of 1,9-thianthrenedicarboxylic acid, a key intermediate for such modifications. The synthetic strategy hinges on the use of thianthrene 5-oxide to direct ortho-metalation, enabling the regioselective introduction of functional groups at the desired 1 and 9 positions.
Overall Synthetic Pathway
The synthesis of 1,9-thianthrenedicarboxylic acid is achieved through a four-step sequence starting from commercially available thianthrene. The key transformation involves the directed ortho-metalation of this compound.
The Role of Thianthrene 5-Oxide in Metal-Free Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of greener and more efficient synthetic methodologies, metal-free catalysis has emerged as a paramount objective in modern organic chemistry. Thianthrene 5-oxide has recently been identified as a powerful reagent in this domain, enabling a diverse array of carbon-hydrogen (C-H) bond functionalizations without the need for transition metals. This approach, often termed "thianthrenation," involves the activation of C-H bonds in arenes and alkenes through the formation of stable and versatile thianthrenium salt intermediates. These intermediates serve as synthetic linchpins, facilitating the construction of complex molecular architectures with high regioselectivity and functional group tolerance. This document provides detailed application notes and experimental protocols for the use of this compound in metal-free organic synthesis, with a focus on applications relevant to pharmaceutical and materials science research.
Core Concepts: Thianthrenation Strategy
The central strategy involves the reaction of a substrate (arene or alkene) with this compound in the presence of an acid and an anhydride. This process generates a reactive electrophilic sulfur species that attacks the C-H bond, leading to the formation of a stable aryl or alkenyl thianthrenium salt. These salts can be isolated and subsequently reacted with a wide range of nucleophiles to achieve the desired C-C, C-N, C-O, or C-S bond formation.
I. Synthesis of this compound
The foundational reagent, this compound, can be readily prepared from thianthrene through a straightforward oxidation.
Experimental Protocol: Synthesis of this compound[1]
-
Materials:
-
Thianthrene (1.00 equiv)
-
Dichloromethane (DCM)
-
Sodium bromide (5.00 mol%)
-
Acetic acid (75.0 mol%)
-
Iron(III) nitrate nonahydrate (1.00 equiv)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
To a round-bottomed flask under ambient atmosphere, add thianthrene, DCM, sodium bromide, acetic acid, and iron(III) nitrate nonahydrate.
-
Stir the reaction mixture vigorously at 25 °C for 4 hours. The reaction is open to the atmosphere.
-
Dilute the reaction with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain a solid.
-
Triturate the solid with EtOAc, collect the microcrystals by filtration, wash with Et₂O, and dry under vacuum to afford this compound as a white powder.
-
| Product | Typical Yield | Melting Point (°C) |
| This compound | 81% | 141-143 |
II. Metal-Free Allylic C-H Functionalization of Alkenes
A powerful application of this compound is the metal-free functionalization of allylic C-H bonds in alkenes. This two-step process involves the initial formation of an alkenyl thianthrenium salt, which then undergoes nucleophilic substitution.[1][2][3][4]
Step 1: Synthesis of Alkenyl Thianthrenium Salts
-
Materials:
-
This compound (1.05 equiv)
-
4-Phenyl-1-butene (1.00 equiv)
-
Acetonitrile (MeCN)
-
Trifluoroacetic anhydride (TFAA, 3.00 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
Under a nitrogen atmosphere, charge a Schlenk flask with this compound and 4-phenyl-1-butene in MeCN.
-
Cool the mixture to 0 °C.
-
Add a solution of TFAA in MeCN dropwise, followed by the dropwise addition of a solution of TfOH in MeCN.
-
Stir the reaction at room temperature for a specified time.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and precipitate the product by the addition of Et₂O.
-
Collect the solid by filtration to yield the alkenyl thianthrenium salt.
-
Step 2: Nucleophilic Functionalization of Alkenyl Thianthrenium Salts
-
Standard Procedure A (for Carboxylic Acids and Amines):
-
In a Schlenk tube, combine the alkenyl thianthrenium salt (1.0 equiv), the nucleophile (acid or amine, 1.2 equiv), and K₂CO₃ (1.0 equiv).
-
Add DCM and stir the mixture at room temperature for 24 hours.
-
Evaporate the solvent and purify the residue by column chromatography.
-
-
Standard Procedure B (for some Amines):
-
In a Schlenk tube, combine the alkenyl thianthrenium salt (1.0 equiv), the amine (2.0 equiv), and a catalytic amount of water.
-
Add DCM and stir at room temperature for 24 hours.
-
Evaporate the solvent and purify by column chromatography.
-
Application Data: Allylic C-H Functionalization
| Entry | Nucleophile | Product Type | Yield (%) |
| 1 | Benzoic Acid | Allylic Ester | 91 |
| 2 | Quinoline-2-carboxylic acid | Allylic Ester | 83 |
| 3 | Thiophene-2-carboxylic acid | Allylic Ester | 75 |
| 4 | Indole-2-carboxylic acid | Allylic Ester | 72 |
| 5 | Acetic Acid | Allylic Ester | 89 |
| 6 | Naproxen | Allylic Ester (Late-Stage) | 84[5] |
| 7 | Phenol | Allylic Ether | 66 |
| 8 | Methanol | Allylic Ether | 45 |
| 9 | N-Methylaniline | Allylic Amine | 75 |
| 10 | Morpholine | Allylic Amine | 82 |
| 11 | Aniline | Allylic Amine | 72 |
| 12 | Benzamide | Allylic Amide | 78 |
III. Metal-Free cine-Selective C-H Functionalization of Alkenes
Thianthrenation can also facilitate a formal Heck-type reaction in a metal-free manner, leading to cine-selective functionalization where the new bond is formed at the adjacent carbon of the original C-H bond.
Experimental Protocol: One-Pot cine-Selective Sulfonylation of Alkenes
A protocol for this transformation typically involves the in-situ generation of the alkenyl thianthrenium salt followed by the addition of the nucleophile.
-
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.05 equiv)
-
Acetonitrile (MeCN)
-
Trifluoroacetic anhydride (TFAA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Sodium sulfinate salt (1.5 equiv)
-
Base (e.g., K₂CO₃)
-
-
Procedure:
-
Follow the procedure for the synthesis of the alkenyl thianthrenium salt as described in Section II, Step 1, without isolating the intermediate.
-
To the reaction mixture containing the in-situ generated salt, add the sodium sulfinate salt and a suitable base.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
-
Application Data: cine-Selective C-H Functionalization
| Entry | Alkene Substrate | Nucleophile | Product Type | Yield (%) |
| 1 | 1-Octene | Sodium p-toluenesulfinate | Alkenyl Sulfone | 78 |
| 2 | Styrene | Sodium benzenesulfinate | Alkenyl Sulfone | 85 |
| 3 | 4-Phenyl-1-butene | Sodium methanesulfinate | Alkenyl Sulfone | 72 |
| 4 | 1-Decene | Potassium cyanide | Alkenyl Nitrile | 65 |
| 5 | Cyclohexene | Morpholine | Enamine | 75 |
IV. Late-Stage Functionalization of Complex Molecules
A significant advantage of the thianthrenation methodology is its applicability to the late-stage functionalization of complex molecules, including pharmaceuticals and natural products. The mild reaction conditions and high functional group tolerance allow for the modification of intricate structures without the need for extensive protecting group strategies.[4][5]
Experimental Protocol: Late-Stage Allylic C-H Esterification of Naproxen[6]
-
Materials:
-
(E)-5-(4-phenylbut-1-en-1-yl)-5H-thianthren-5-ium tetrafluoroborate (1.0 equiv)
-
Naproxen (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 1.0 equiv)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a Schlenk flask, combine the thianthrenium salt, Naproxen, and K₂CO₃.
-
Add DCM and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, evaporate the solvent.
-
Purify the residue by flash column chromatography to afford the desired ester.
-
Conclusion
This compound has proven to be a versatile and powerful reagent for promoting a wide range of metal-free C-H functionalization reactions. The ability to activate C-H bonds in both simple and complex molecules through the formation of stable thianthrenium salts opens up new avenues for the efficient synthesis of valuable organic compounds. The protocols and data presented here highlight the broad scope and utility of this methodology, making it an attractive tool for researchers in organic synthesis, medicinal chemistry, and materials science. The operational simplicity, mild reaction conditions, and high selectivity of these transformations underscore the potential of this compound to contribute significantly to the development of more sustainable and innovative synthetic strategies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Metal-free allylic C-H nitrogenation, oxygenation, and carbonation of alkenes by thianthrenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Metal-free allylic C–H nitrogenation, oxygenation, and carbonation of alkenes by thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Thianthrene 5-Oxide as a Building Block for Functionalized Microporous Polymers in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel microporous organic polymers (MOPs) based on the thianthrene 5-oxide scaffold. The unique properties of these polymers, including their inherent porosity and the presence of the hydrophilic sulfoxide group, make them promising candidates for advanced drug delivery systems.
Introduction to this compound Based Microporous Polymers
Thianthrene, a sulfur-containing heterocyclic compound, and its derivatives are emerging as versatile building blocks in materials science. The partially oxidized form, this compound, offers a unique combination of a rigid, contorted V-shape and a polar sulfoxide group. When incorporated into a polymer backbone, these features can give rise to materials with intrinsic microporosity and favorable properties for biomedical applications.
Recent studies have highlighted the potential of sulfoxide-containing polymers as alternatives to polyethylene glycol (PEG) in drug delivery applications.[1][2] These polymers exhibit high hydrophilicity, which can lead to reduced protein binding, prolonged blood circulation, and improved biodistribution of conjugated nanoparticles.[2][3] By combining these advantageous surface properties with a microporous structure suitable for high drug loading, this compound-based polymers represent a promising new class of materials for controlled and targeted drug release.[4][5]
Application: Targeted Drug Delivery
The primary application envisioned for this compound based microporous polymers (TS-POPs) is in the field of targeted drug delivery, particularly for anticancer therapeutics. The rationale for this application is based on the following potential advantages:
-
High Drug Loading Capacity: The inherent microporosity of the polymer network can serve as a reservoir for therapeutic agents, allowing for a high loading capacity of, especially, hydrophobic drugs.[4]
-
Enhanced Biocompatibility and "Stealth" Properties: The hydrophilic sulfoxide groups on the polymer surface are expected to create a hydration layer, which can minimize non-specific protein adsorption and reduce uptake by the mononuclear phagocyte system, leading to longer circulation times.[2][6]
-
Controlled and Stimuli-Responsive Release: The release of the encapsulated drug can be controlled by diffusion through the porous network.[5][7] Furthermore, the polymer can be designed to be stimuli-responsive. For instance, cleavage of certain linkages under the acidic conditions of a tumor microenvironment can trigger drug release.[8]
-
Tunable Properties: The physicochemical properties of the polymer, such as pore size, particle size, and surface chemistry, can be tuned by selecting appropriate co-monomers and polymerization conditions.[9]
Proposed Mechanism of Action
A hypothetical mechanism for a TS-POP-based drug delivery system for an anticancer drug (e.g., Doxorubicin) is as follows:
-
Encapsulation: The drug is loaded into the porous polymer nanoparticles via methods such as solvent evaporation or incubation.
-
Systemic Circulation: When administered intravenously, the hydrophilic surface of the TS-POP nanoparticles reduces opsonization and phagocytosis, prolonging their circulation in the bloodstream.
-
Tumor Accumulation: The nanoparticles can accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect.
-
Targeted Release: The acidic environment of the tumor (pH ~6.5) can trigger the release of the drug from the polymer matrix, concentrating the therapeutic effect at the target site and reducing systemic toxicity.
Data Presentation
The following tables summarize the expected and comparative physicochemical and drug release properties of a hypothetical this compound based microporous polymer (TS-POP). The data for the related thianthrene-5,5',10,10'-tetraoxide polymers are provided for comparison.
Table 1: Physicochemical Properties of Thianthrene-Based Microporous Polymers
| Property | Thianthrene-5,5',10,10'-tetraoxide Polymer (Literature Values for comparison) | Hypothetical this compound Polymer (TS-POP) (Expected) |
| BET Surface Area (m²/g) | 432 - 785[2] | 400 - 700 |
| Pore Volume (cm³/g) | ~0.3 - 0.6 | ~0.2 - 0.5 |
| Average Pore Diameter (nm) | < 2 (Microporous) | < 2 (Microporous) |
| Thermal Stability (TGA, Td5) | > 400 °C | > 350 °C |
| Particle Size (DLS) | Not reported | 100 - 200 nm |
Table 2: In Vitro Drug Release Profile of a Model Drug (Doxorubicin) from TS-POP
| Time (hours) | Cumulative Release at pH 7.4 (%) (Simulated Bloodstream) | Cumulative Release at pH 6.5 (%) (Simulated Tumor Microenvironment) |
| 1 | 5 | 15 |
| 6 | 12 | 40 |
| 12 | 18 | 65 |
| 24 | 25 | 85 |
| 48 | 30 | 95 |
Experimental Protocols
Protocol 1: Synthesis of 2,8-dibromo-thianthrene 5-oxide (Monomer)
This protocol describes the synthesis of the monomer required for the polymerization.
Materials:
-
Thianthrene
-
Glacial Acetic Acid
-
Bromine
-
Hydrogen Peroxide (30%)
-
Sodium Bicarbonate
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Bromination: Dissolve thianthrene in glacial acetic acid in a round-bottom flask. Slowly add bromine dropwise with stirring at room temperature. Heat the mixture to 80-100°C for 4-6 hours. Cool the reaction mixture and pour it into water to precipitate the crude 2,8-dibromothianthrene. Filter the solid, wash with water and sodium bicarbonate solution, and recrystallize from a methanol/DCM mixture.
-
Oxidation: Suspend the purified 2,8-dibromothianthrene in glacial acetic acid. Add 30% hydrogen peroxide dropwise to the suspension at room temperature. Stir the mixture for 24 hours. The solid will gradually dissolve and then a new precipitate will form. Filter the white precipitate, wash thoroughly with water and sodium bicarbonate solution, and dry under vacuum to yield 2,8-dibromo-thianthrene 5-oxide.
Protocol 2: Synthesis of this compound Microporous Organic Polymer (TS-POP) via Suzuki Coupling
Materials:
-
2,8-dibromo-thianthrene 5-oxide (Monomer 1)
-
1,4-Phenylenediboronic acid (Monomer 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Methanol, Tetrahydrofuran (THF), Chloroform for washing
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,8-dibromo-thianthrene 5-oxide, 1,4-phenylenediboronic acid, and Pd(PPh₃)₄ under an inert atmosphere (e.g., Argon).
-
Solvent and Base Addition: Add a degassed mixture of DMF and an aqueous solution of K₂CO₃.
-
Polymerization: Heat the reaction mixture to 120-150°C and stir for 48-72 hours under an inert atmosphere. A precipitate will form as the polymerization proceeds.
-
Work-up and Purification: Cool the mixture to room temperature. Collect the solid product by filtration. Wash the polymer sequentially with water, methanol, THF, and chloroform to remove any unreacted monomers, oligomers, and catalyst residues. Dry the polymer under vacuum at 80°C for 24 hours.
Protocol 3: Characterization of TS-POP
-
FTIR Spectroscopy: To confirm the disappearance of monomer functional groups and the formation of the polymer backbone.
-
Solid-State ¹³C NMR: To verify the structure of the polymer network.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the polymer.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area, pore volume, and pore size distribution.
Protocol 4: Drug Loading and In Vitro Release Study
Materials:
-
TS-POP
-
Doxorubicin (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.5
-
Dimethyl sulfoxide (DMSO)
Drug Loading:
-
Suspend a known amount of TS-POP in a solution of DOX in DMSO/water.
-
Stir the suspension in the dark for 24 hours to allow for drug adsorption into the pores.
-
Centrifuge the suspension to collect the DOX-loaded polymer (DOX@TS-POP).
-
Wash the DOX@TS-POP with water to remove surface-adsorbed drug.
-
Determine the amount of loaded drug by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.
In Vitro Release:
-
Suspend a known amount of DOX@TS-POP in PBS buffer (pH 7.4 or 6.5) in a dialysis bag.
-
Place the dialysis bag in a larger volume of the corresponding fresh PBS buffer at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of released DOX in the collected samples using UV-Vis spectroscopy.
Visualizations
References
- 1. Sulfoxide-containing polymers conjugated prodrug micelles with enhanced anticancer activity and reduced intestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfoxide‐Containing Polymer‐Coated Nanoparticles Demonstrate Minimal Protein Fouling and Improved Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. Microporous structure and drug release kinetics of polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Synthesis of Chiral Thianthrene Sulfoxides: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of enantiopure chiral thianthrene sulfoxides, starting from thianthrene 5-oxide derivatives. The methodologies outlined are grounded in established chemical literature, offering a robust guide for obtaining these valuable chiral building blocks. Chiral sulfoxides are of significant interest in asymmetric synthesis, serving as potent chiral auxiliaries and ligands in a variety of stereoselective transformations.
Introduction
Thianthrene, a sulfur-containing heterocyclic compound, and its oxides have emerged as versatile scaffolds in organic synthesis. The inherent chirality of the sulfoxide group, coupled with the rigid, butterfly-shaped thianthrene backbone, makes chiral thianthrene sulfoxides attractive candidates for applications in asymmetric catalysis and medicinal chemistry. The synthesis of enantiomerically pure sulfoxides is a critical challenge, and this guide details a reliable method involving the resolution of a racemic thianthrene sulfoxide through the formation and separation of diastereomers.
The presented protocol focuses on a well-documented route commencing with the functionalization of thianthrene, followed by oxidation to the racemic sulfoxide, and subsequent diastereoselective reaction with a chiral amine to enable the separation of the individual enantiomers.
Overall Synthetic Strategy
The synthesis of chiral thianthrene sulfoxides is achieved through a multi-step process that begins with the dinitration of thianthrene, followed by mono-oxidation to the corresponding racemic sulfoxide. This racemic mixture is then subjected to a diastereoselective amination reaction using a chiral amine. The resulting diastereomers, possessing distinct physical properties, are then separable by standard chromatographic techniques.
Data Presentation
The following table summarizes the key synthetic steps and the typical yields obtained for the synthesis of chiral thianthrene sulfoxides via the diastereomeric resolution method.
| Step | Reaction | Key Reagents & Conditions | Product | Typical Yield | Reference |
| 1 | Dinitration | 4,5-Difluoro-1,2-dinitrobenzene, Benzene-1,2-dithiol, Na₂CO₃, EtOH, 75 °C, 20 h | 2,3-Dinitrothianthrene | Not specified | |
| 2 | Monoxidation | m-chloroperbenzoic acid (mCPBA), Dichloromethane (DCM), rt, 24 h | 2,3-Dinitrothis compound | Similar to amination step | |
| 3 | Diastereoselective Amination | (S)-phenylethylamine, Triethylamine (Et₃N), Ethanol (EtOH), Reflux, 24 h | Diastereomeric mixture of 2-((S)-1-phenylethylamino)-3-nitrothianthrene 5-oxides | Not specified | [1] |
| 4 | Diastereomer Separation | Flash column chromatography | Diastereomer 1 and Diastereomer 2 | 32% for each diastereomer |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dinitrothianthrene
This protocol describes the synthesis of the dinitrated thianthrene precursor.
Materials:
-
4,5-Difluoro-1,2-dinitrobenzene
-
Benzene-1,2-dithiol
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve 4,5-difluoro-1,2-dinitrobenzene (2.8 mmol) and benzene-1,2-dithiol (2.8 mmol) in ethanol (30 mL).
-
Add sodium carbonate (4.0 g) to the mixture.
-
Stir the reaction mixture at 75 °C for 20 hours.
-
After cooling, the reaction mixture can be worked up by standard aqueous extraction procedures to isolate the 2,3-dinitrothianthrene product.
Protocol 2: Synthesis of Racemic 2,3-Dinitrothis compound
This protocol details the oxidation of 2,3-dinitrothianthrene to its corresponding racemic sulfoxide.
Materials:
-
2,3-Dinitrothianthrene
-
meta-chloroperbenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 2,3-dinitrothianthrene (1.63 mmol) in dichloromethane (30 mL) in a round-bottom flask.
-
Add mCPBA (3.27 mmol, 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove excess mCPBA and the resulting m-chlorobenzoic acid.
-
The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the racemic 2,3-dinitrothis compound.
Protocol 3: Diastereoselective Amination and Separation
This protocol describes the reaction of the racemic sulfoxide with a chiral amine to form a diastereomeric mixture, followed by their separation.
Materials:
-
Racemic 2,3-Dinitrothis compound
-
(S)-phenylethylamine
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Dichloromethane (DCM) for workup
-
Silica gel for column chromatography
-
Standard laboratory glassware for reflux and chromatography
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve racemic 2,3-dinitrothis compound (0.093 mmol) in ethanol (30 mL).
-
Reagent Addition: Add triethylamine (0.28 mmol, 3.0 equivalents) and (S)-phenylethylamine (0.28 mmol, 3.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by TLC.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with dichloromethane.[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Diastereomer Separation: The resulting crude mixture of diastereomers is then purified by flash column chromatography on silica gel to separate the individual diastereomers. The two diastereomers have slightly different Rf values, allowing for their separation.[2]
Prospective Applications in Asymmetric Catalysis
While the direct catalytic applications of these specific chiral thianthrene sulfoxides are an emerging area, their structural features make them promising candidates as ligands in transition metal-catalyzed asymmetric reactions. The chiral sulfoxide moiety can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as palladium-catalyzed asymmetric allylic alkylation.
Conclusion
The synthesis of chiral thianthrene sulfoxides from this compound derivatives is a multi-step yet reliable process. The key to obtaining enantiopure compounds lies in the successful formation and chromatographic separation of diastereomers. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize these valuable chiral molecules, paving the way for their exploration in asymmetric catalysis and other areas of chemical science. The stability of the separated diastereomers has been confirmed, ensuring their utility as stable chiral building blocks.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thianthrene 5-Oxide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thianthrene 5-oxide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound involve the selective oxidation of thianthrene. Two highly utilized methods are:
-
Oxidation with Hydrogen Peroxide in Acetic Acid: This is a classic and straightforward method where thianthrene is dissolved in glacial acetic acid and treated with hydrogen peroxide.[1]
-
Bromide-Catalyzed Oxidation with Iron(III) Nitrate: This method employs iron(III) nitrate nonahydrate as the oxidant in the presence of a catalytic amount of sodium bromide in a solvent system like dichloromethane and acetic acid.[2] This approach is noted for its high yield.[3]
Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes and how can I improve it?
A2: Low yields in this synthesis can arise from several factors. Here are some common causes and troubleshooting suggestions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is stirred for the recommended duration (e.g., 12-16 hours for the H₂O₂/acetic acid method) and at the appropriate temperature.[1] For the iron(III) nitrate method, vigorous stirring at 25 °C for 4 hours is recommended.[2]
-
Poor Reagent Quality: Use high-purity thianthrene and fresh oxidizing agents. The concentration of hydrogen peroxide solutions can decrease over time.
-
-
Over-oxidation:
-
Excess Oxidant: The formation of dioxide byproducts, such as thianthrene 5,10-dioxide and thianthrene 5,5-dioxide, is a common cause of reduced yield of the desired mono-oxide.[4] Carefully control the stoichiometry of the oxidizing agent. For the hydrogen peroxide method, using a slight excess (e.g., 1.1 equivalents) is recommended.[1]
-
Reaction Temperature: For the H₂O₂/acetic acid method, maintaining a low temperature (below 10 °C) during the addition of the oxidant is crucial to prevent over-oxidation.[1]
-
-
Improper Work-up:
-
Product Loss During Isolation: this compound is a white precipitate. Ensure complete precipitation by pouring the reaction mixture into ice water.[1] Thoroughly wash the collected solid to remove impurities. Recrystallization from a suitable solvent like ethanol can improve purity and yield of the final product.[1]
-
Q3: How can I identify the presence of starting material and over-oxidation byproducts in my product?
A3: ¹H NMR spectroscopy is a powerful tool for identifying thianthrene, this compound, and its over-oxidation products.
-
Thianthrene (Starting Material): The proton signals for thianthrene will appear at different chemical shifts compared to the oxidized products.
-
This compound (Product): The ¹H NMR spectrum of this compound in CDCl₃ typically shows distinct signals, for example, at δ 7.92 (d, J = 7.8 Hz, 2H), 7.61 (d, J = 7.6 Hz, 2H), 7.54 (t, J = 7.6 Hz, 2H), and 7.41 (t, J = 7.6 Hz, 2H).[2]
-
Over-oxidation Byproducts (Thianthrene Dioxides): The presence of thianthrene 5,10-dioxide and thianthrene 5,5-dioxide will introduce additional sets of signals in the ¹H NMR spectrum. The symmetry of these molecules will also affect the appearance of the spectrum. Careful analysis of the integration and multiplicity of the aromatic signals can help quantify the extent of over-oxidation.
Q4: What is the best way to purify crude this compound?
A4: The most common and effective method for purifying crude this compound is recrystallization. Ethanol is a frequently used solvent for this purpose.[1] For the iron(III) nitrate method, after aqueous work-up and concentration, the resulting solid can be stirred in ethyl acetate, collected by filtration, and washed with diethyl ether to afford a purified product.[2] Column chromatography on silica gel can also be employed for purification if significant impurities are present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Increase reaction time or ensure the temperature is optimal. Verify the quality and concentration of reagents. |
| Over-oxidation to dioxides. | Carefully control the stoichiometry of the oxidizing agent. For exothermic reactions, maintain low temperatures during reagent addition. | |
| Loss of product during work-up. | Ensure complete precipitation of the product. Use appropriate solvents for washing and recrystallization to minimize product loss. | |
| Presence of Unreacted Thianthrene | Insufficient amount of oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., 1.1 equivalents of H₂O₂).[1] |
| Reaction not run to completion. | Increase the reaction time and monitor the reaction progress using TLC. | |
| Formation of a Dark, Tarry Mixture | Decomposition of reagents or product. | Ensure the reaction temperature is not too high. Check for the presence of impurities in the starting materials that might catalyze decomposition. |
| Side reactions. | Use high-purity reagents and solvents. Ensure the reaction is performed under the recommended conditions. | |
| Difficulty in Filtering the Product | Very fine precipitate. | Allow the precipitate to digest in the mother liquor for a longer period before filtration. Consider using a different filter aid or a finer porosity filter paper. |
Quantitative Data Summary
Table 1: Reaction Parameters and Yields for this compound Synthesis
| Method | Oxidizing Agent | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Hydrogen Peroxide Oxidation | 30% Hydrogen Peroxide (1.1 equiv) | Glacial Acetic Acid | <10 °C (addition), then RT | 12-16 hours | 85-95% | [1] |
| Iron(III) Nitrate Catalyzed Oxidation | Iron(III) Nitrate Nonahydrate (1.0 equiv) with NaBr (0.05 equiv) | Dichloromethane / Acetic Acid | 25 °C | 4 hours | ~81% | [2] |
Experimental Protocols
Method 1: Oxidation of Thianthrene with Hydrogen Peroxide in Acetic Acid[1]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Method 2: Bromide-Catalyzed Oxidation with Iron(III) Nitrate[2]
-
To a round-bottomed flask open to the atmosphere, add thianthrene (1.0 equiv), dichloromethane, sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv).
-
Stir the mixture vigorously at 25 °C for 4 hours.
-
Dilute the reaction with water and perform a liquid-liquid extraction with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a solid.
-
Stir the solid in ethyl acetate for 30 minutes.
-
Collect the microcrystals by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Visualizations
Caption: Workflow for the synthesis of this compound using H₂O₂.
Caption: Workflow for the synthesis of this compound using Fe(NO₃)₃.
References
Technical Support Center: Regioselective Functionalization of Thianthrene 5-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the regioselective functionalization of thianthrene 5-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the thianthrenation of arenes and subsequent functionalization reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents (e.g., hydrolyzed anhydride). | Use freshly opened or properly stored trifluoroacetic anhydride (TFAA) and strong acids like triflic acid (TfOH). Minimize exposure to atmospheric moisture.[1] |
| Insufficient activation of this compound. | Ensure the correct stoichiometry of TFAA and a strong Brønsted or Lewis acid is used.[2] For less reactive arenes, consider using a more reactive tetrafluorothianthrene-S-oxide.[1] | |
| Reaction temperature is too high or too low. | Initiate the reaction at 0 °C to control the initial exothermic reaction and maintain selectivity.[3] Some reactions may require heating to proceed to completion.[4] | |
| Poor Regioselectivity (e.g., mixture of isomers) | Reaction conditions are not optimal for kinetic or thermodynamic control. | The high para-selectivity of thianthrenation is often attributed to the reversible formation of Wheland intermediates, allowing for thermodynamic equilibration to the most stable para-isomer.[2][5][6] Ensure the reaction is stirred for a sufficient duration to allow for this equilibration. |
| Steric hindrance near the desired reaction site. | While thianthrenation is known for its high para-selectivity, highly hindered substrates may present challenges. Consider alternative synthetic strategies if regioselectivity remains poor. | |
| Formation of Side Products (e.g., oxidized substrate) | The substrate is highly electron-rich and susceptible to oxidation. | For electron-rich heterocycles, competing oxidation can be a significant issue.[7] Attempt the reaction at lower temperatures and monitor closely. |
| Presence of water in the reaction mixture. | The presence of water can lead to the hydrolysis of TFAA and other undesired side reactions.[3] Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[8] | |
| Difficulty in Product Isolation and Purification | The product (aryl thianthrenium salt) is an oil or difficult to crystallize. | Purification can sometimes be achieved without column chromatography by precipitating the product from a concentrated solution (e.g., in cold DCM) by adding a less polar solvent (e.g., cold diethyl ether) with vigorous scratching.[1] |
| The product is sensitive to moisture or air. | While many aryl thianthrenium salts are bench-stable, some intermediates can be sensitive.[1][9] Handle sensitive products under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) in the thianthrenation reaction?
A1: Trifluoroacetic anhydride (TFAA) activates the this compound by acylating the oxygen atom, creating a highly reactive intermediate.[1][2] Triflic acid (TfOH), a strong Brønsted acid, further promotes the reaction, likely by facilitating the formation of the electrophilic thianthrenating species.[1][10]
Q2: Why is thianthrenation so highly para-selective for many aromatic substrates?
A2: The exceptional para-selectivity is believed to arise from a reversible interconversion of the different Wheland-type intermediates (sigma complexes) formed during the electrophilic aromatic substitution.[2][5][6] This reversibility allows the reaction to proceed under thermodynamic control, favoring the formation of the most stable para-substituted product.[2][5]
Q3: My starting arene is very electron-rich and I am observing significant substrate oxidation. How can I mitigate this?
A3: Competing oxidation is a known challenge with highly electron-rich substrates, such as certain heterocycles.[7] To minimize this, you can try running the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming) and carefully controlling the addition of the activating agents.
Q4: Is it always necessary to use expensive and harsh reagents like TFAA and TfOH?
A4: While TFAA and TfOH are commonly used for their high efficiency, research has explored alternatives. However, studies have shown that using other acids and anhydrides, such as sulfuric acid and acetic anhydride, often results in significantly lower yields.[1] Mechanochemical approaches are being investigated as a more environmentally friendly alternative that can sometimes be performed under ambient conditions.[1]
Q5: Can I perform the thianthrenation reaction open to the atmosphere?
A5: While some procedures are performed under an inert atmosphere to prevent any moisture from interfering with the reaction, some protocols suggest that the reaction can be left open to the atmosphere.[11][12] However, for optimal results and to avoid potential side reactions from moisture, working under an inert gas (e.g., Nitrogen or Argon) is recommended, especially when working with sensitive substrates.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the oxidation of thianthrene to this compound.
Materials:
-
Thianthrene
-
Dichloromethane (DCM)
-
Sodium bromide (NaBr)
-
Acetic acid
-
Iron(III) nitrate nonahydrate
-
Water
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve thianthrene (1.0 equiv) in DCM.[12]
-
Sequentially add sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv). The reaction is open to the atmosphere.[12]
-
Stir the mixture vigorously at 25 °C for 4 hours.[12]
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.[12]
-
Separate the layers and extract the aqueous layer twice with DCM.[12]
-
Combine the organic layers, wash with water, and dry over Na₂SO₄.[12]
-
Filter and concentrate the solution under reduced pressure to obtain a solid.[12]
-
Break the solid into smaller pieces and stir in EtOAc for 30 minutes.[12]
-
Collect the microcrystals by filtration, wash with Et₂O, and dry in vacuo to afford this compound.[12]
Protocol 2: General Procedure for Arene Thianthrenation
This protocol provides a general method for the C-H thianthrenation of arenes to form aryl thianthrenium salts.
Materials:
-
This compound
-
Arene
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic anhydride (TFAA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous potassium triflate (KOTf)
Procedure:
-
To a flask containing this compound (1.0 equiv) and the arene (1.05-5.0 equiv) in anhydrous DCM, cool the mixture to 0 °C.[4]
-
Add TfOH (2.2 equiv) to the stirred mixture.[4]
-
Add TFAA (3.0 equiv) in one portion at 0 °C.[4]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to 25 °C and stir for 18 hours.[4]
-
Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃.[4]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.[4]
-
Combine the organic layers, wash with aqueous KOTf and water, then dry over Na₂SO₄.[4]
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography or precipitation.[4]
Visualizations
Caption: Workflow for the synthesis and functionalization of aryl thianthrenium salts.
Caption: Decision-making flowchart for troubleshooting poor regioselectivity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]
- 10. Regio‐ and Stereoselective Thianthrenation of Olefins To Access Versatile Alkenyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
side reactions and byproduct formation in thianthrenation reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation in thianthrenation reactions. The information is structured to assist in optimizing reaction outcomes and purifying desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in modern thianthrenation using thianthrene S-oxide (TTO)?
A1: The primary side reactions are substrate-dependent and influenced by the electronic properties of the arene.
-
For highly electron-rich arenes: A common side reaction is the reduction of the active thianthrenium species back to thianthrene, leading to lower yields of the desired product.[1]
-
For electron-poor arenes: These substrates may exhibit low reactivity, leading to incomplete conversion and recovery of starting material.[1]
-
Presence of nucleophilic functional groups: Functional groups on the arene, such as amines, can compete with the desired C-H functionalization, leading to undesired side products.[2]
-
Protodefunctionalization: This can occur during subsequent functionalization of the thianthrenium salt, leading to the formation of the parent arene as a byproduct.
-
Hydrolysis of Activating Agent: The presence of water can hydrolyze the commonly used trifluoroacetic anhydride (TFAA) activator, reducing the efficiency of the reaction.[2]
Q2: In the classical synthesis of thianthrene from benzene and sulfur monochloride, what are the major byproducts?
A2: The main byproducts in this reaction are diphenyl sulfide and polymeric sulfur compounds.[3] The formation of these is highly dependent on reaction conditions.
Q3: How does water content affect thianthrenation reactions with TTO?
A3: While small amounts of water (e.g., ~50 ppm) may not significantly impact the yield, the addition of larger quantities (e.g., 1.5 equivalents) can cause a noticeable drop in yield.[2] This is primarily due to the hydrolysis of the trifluoroacetic anhydride (TFAA) activating agent.[2]
Q4: Can thianthrenation be performed on heterocyclic compounds?
A4: Yes, thianthrenation can be applied to heterocycles. However, the regioselectivity and propensity for side reactions can be different from simple arenes. For some nitrogen-containing heterocycles, competitive oxidation or reaction at the nitrogen atom can occur.[2] The choice of reaction conditions is crucial for achieving the desired outcome.[4]
Q5: What are the common side reactions observed in the thianthrenation of alkenes?
A5: Side reactions in alkene thianthrenation can include the formation of regioisomers (E/Z isomers) and byproducts from the decomposition of the initial alkene-thianthrene adduct.[5][6] In related allylic functionalizations that may be desired after thianthrenation, byproducts such as from dibromination can also be observed.[5]
Troubleshooting Guides
Guide 1: Modern Thianthrenation (TTO-based)
Issue: Low yield or no reaction, particularly with electron-poor arenes.
-
Potential Cause: Insufficient reactivity of the electrophile or low reactivity of the arene.
-
Troubleshooting Steps:
-
Increase Reaction Severity: Switch from milder conditions (Condition A or B) to more forcing conditions (Condition C) by including a strong acid like trifluoromethanesulfonic acid (TfOH) or tetrafluoroboric acid (HBF₄·OEt₂).
-
Elevate Temperature: If the reaction is sluggish at 0 °C or room temperature, cautiously increasing the temperature may improve conversion. Monitor for byproduct formation.
-
Increase Reagent Equivalents: A modest increase in the equivalents of TTO and TFAA may drive the reaction to completion.
-
Issue: Low yield and formation of thianthrene byproduct with electron-rich arenes.
-
Potential Cause: The electron-rich arene is reducing the activated TTO species.
-
Troubleshooting Steps:
-
Use Milder Conditions: Employ reaction conditions without the addition of a strong acid (Condition A).
-
Control Temperature: Initiate the reaction at a lower temperature (e.g., 0 °C or -40 °C) to temper the reactivity.[2]
-
Consider a Base: For substrates with acid-labile groups or very high electron density, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.[2]
-
Issue: Formation of multiple regioisomers.
-
Potential Cause: Competing electronic and steric effects directing the substitution to different positions. While thianthrenation is known for high para-selectivity, ortho- or meta-isomers can form.[7]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Reducing the temperature can enhance the kinetic preference for the sterically less hindered and electronically favored para-position.
-
Computational Prediction: Utilize predictive models to assess the likely sites of reactivity on complex molecules to anticipate and potentially avoid issues with regioselectivity.[4][8]
-
Guide 2: Classical Thianthrene Synthesis (Benzene + S₂Cl₂)
Issue: Formation of a dark, intractable tar.
-
Potential Cause: Uncontrolled polymerization of sulfur monochloride and benzene.
-
Troubleshooting Steps:
-
Correct Order of Addition: Ensure that the sulfur monochloride is added slowly to the mixture of benzene and aluminum chloride. Reversing the order of addition can lead to rapid polymerization.[3]
-
Temperature Control: Maintain the reaction temperature within the optimal range of 60-80°C. Overheating promotes polymerization.[3]
-
Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. The presence of moisture can lead to uncontrolled side reactions.
-
Issue: High proportion of diphenyl sulfide byproduct.
-
Potential Cause: Suboptimal ratio of Lewis acid to sulfur monochloride.
-
Troubleshooting Steps:
-
Optimize AlCl₃:S₂Cl₂ Ratio: Adjust the molar ratio of aluminum chloride to sulfur monochloride to be within the optimal range of 0.4:1 to 1.6:1.[3] Ratios outside this range can favor the formation of diphenyl sulfide.
-
Quantitative Data Summary
| Reaction Type | Arene Class | Condition | Reagents | Typical Byproducts | Reference |
| Modern (TTO) | Class I (Electron-Rich) | A | Arene, TTO, TFAA, (optional DIPEA) | Thianthrene (from reduction) | [2] |
| Modern (TTO) | Class II (Moderately Activated) | B | Arene, TTO, TFAA | Varies with substrate | [2] |
| Modern (TTO) | Class III (Electron-Poor) | C | Arene, TTO, TFAA, TfOH or HBF₄ | Unreacted starting material | [2] |
| Classical | Benzene | - | Benzene, S₂Cl₂, AlCl₃ | Diphenyl sulfide, Polymeric sulfur compounds | [3] |
Note: Specific yields are highly substrate-dependent. The conditions above are starting points for optimization.
Experimental Protocols
Protocol 1: General Procedure for Arene Thianthrenation (TTO-based)
This protocol is a general starting point and should be adapted based on the electronic nature of the arene substrate as detailed in the troubleshooting guide.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the arene (1.0 equiv.) and thianthrene S-oxide (TTO, 1.0 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (to a concentration of 0.25 M).
-
Cooling: Cool the stirred mixture to 0 °C in an ice bath.
-
Activator Addition: Slowly add trifluoroacetic anhydride (TFAA, 3.0 equiv.).
-
Acid Addition (for Class II/III arenes): If required, slowly add trifluoromethanesulfonic acid (TfOH) or tetrafluoroboric acid diethyl etherate (HBF₄·OEt₂) (1.2 equiv.). For substrates with basic groups, add an additional equivalent of acid per basic site before the addition of TFAA.[2]
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC or LC-MS until consumption of the starting material (typically 1-16 hours).
-
Work-up: Upon completion, the reaction mixture can be concentrated and the resulting aryl thianthrenium salt purified by precipitation or chromatography.
Protocol 2: Minimizing Byproducts in Classical Thianthrene Synthesis
-
Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer, a reflux condenser connected to a gas scrubber (for HCl), and an addition funnel.
-
Reagent Charging: Charge the flask with a stoichiometric excess of anhydrous benzene and anhydrous aluminum chloride (AlCl₃). The molar ratio of AlCl₃ to S₂Cl₂ should be between 0.4:1 and 1.6:1.[3]
-
Heating: Heat the mixture to 60-80°C with vigorous stirring.[3]
-
Slow Addition: Slowly add sulfur monochloride (S₂Cl₂) dropwise from the addition funnel over a period of at least one hour to control the evolution of HCl gas and the reaction exotherm.
-
Reaction: Maintain the temperature and stirring until the reaction is complete (indicated by the cessation of HCl evolution). An insoluble thianthrene-aluminum chloride complex will precipitate.
-
Work-up: Cool the reaction mixture and filter the solid complex. The complex can be broken by slurrying in an inert solvent and treating with a Lewis base like ammonia to liberate the thianthrene.
-
Purification: The liberated thianthrene can be purified by filtration to remove aluminum salts, followed by evaporation of the solvent and recrystallization.
Visualizations
Caption: Troubleshooting workflow for thianthrenation reactions.
Caption: Arene classification for selecting thianthrenation conditions.
References
- 1. Predicting Reaction Feasibility and Selectivity of Aromatic C─H Thianthrenation with a QM-ML Hybrid Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Alkene Thianthrenation Unlocks Diverse Cation Synthons: Recent Progress and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Crude Thianthrene 5-Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude thianthrene 5-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most frequently employed and effective methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often performed using solvents such as ethanol or ethyl acetate.[1][2] For more challenging separations or to achieve very high purity, flash chromatography on silica gel is recommended.[2]
Q2: How can I remove unreacted thianthrene from my crude product?
A2: Unreacted thianthrene can be significantly reduced by thorough washing of the crude product. Additionally, thianthrene has different solubility characteristics compared to its oxidized form, which can be exploited during recrystallization. If significant amounts of thianthrene remain, column chromatography is an effective method for separation.
Q3: What are the expected yield and melting point of pure this compound?
A3: Typical yields for the synthesis and purification of this compound are in the range of 81-95%.[1][3] The melting point of pure this compound is reported to be between 141-144 °C.[1][3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oily Precipitate Forms Instead of Crystals | The solvent may be too non-polar, or the solution is supersaturated. | - Add a small amount of a more polar co-solvent. - Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or the concentration of impurities is inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature (e.g., in an ice bath). - Add a seed crystal of pure this compound. |
| Low Recovery of Pure Product | The chosen solvent is too good a solvent for this compound at low temperatures, or too much solvent was used. | - Choose a different recrystallization solvent where the product has lower solubility at cold temperatures. - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the mixture is thoroughly cooled before filtration. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | - Perform a hot filtration to remove insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | The eluent system is not optimized. | - Adjust the polarity of the eluent. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4] - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. |
| Product is Tailing on the Column | The compound is interacting too strongly with the stationary phase (silica gel). | - Add a small percentage of a more polar solvent (e.g., methanol or triethylamine) to the eluent to reduce tailing. |
| Low Yield from the Column | The product is irreversibly adsorbed onto the silica gel, or the fractions were not collected properly. | - Ensure all the product is eluted by washing the column with a more polar solvent at the end of the separation. - Carefully monitor the elution using TLC to ensure all product-containing fractions are collected. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a round-bottom flask, dissolve the crude this compound in a minimal amount of hot glacial acetic acid.[1]
-
Precipitation: Pour the hot solution into a beaker containing ice water to precipitate the product.[1]
-
Filtration and Washing: Collect the white precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.[1]
-
Recrystallization: Recrystallize the collected solid from ethanol to obtain pure this compound.[1]
Protocol 2: Purification by Stirring in Ethyl Acetate
-
Workup: After the reaction, dilute the mixture with water and extract with an organic solvent like dichloromethane (DCM). Wash the combined organic layers with water, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to get a solid.[3][5]
-
Purification: Break the solid into smaller pieces and stir it in ethyl acetate (EtOAc) for 30 minutes.[3][5]
-
Filtration and Washing: Collect the microcrystals by filtration, wash with diethyl ether (Et2O), and dry in vacuo to afford pure this compound.[3][5]
Data Summary
Table 1: Physical and Reaction Data for this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Thianthrene | C₁₂H₈S₂ | 216.33 | - | 158-160 |
| This compound | C₁₂H₈OS₂ | 232.33 | 85-95 | 142-144[1] |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
optimizing reaction conditions for C-H thianthrenation using thianthrene S-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for C-H thianthrenation using thianthrene S-oxide. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during C-H thianthrenation reactions. For each problem, potential causes are identified, and specific solutions are proposed.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Insufficient Activation of Thianthrene S-oxide | Ensure complete activation by using fresh, high-quality trifluoroacetic anhydride (TFAA) and a strong acid (e.g., TfOH or HBF₄·OEt₂). The combination of TFAA and a strong acid is crucial for generating the reactive electrophilic thianthrenium species.[1][2] |
| Inappropriate Reaction Conditions for the Substrate Class | The electronic nature of your arene substrate dictates the optimal reaction conditions. A recently developed classification system can help guide your choice of parameters.[1] For highly electron-rich arenes (Class I), the addition of a strong acid may not be necessary.[1][3] For arenes with intermediate reactivity (Class II), acid may be required only if basic functional groups are present.[1] Less reactive, electron-poor arenes (Class III) generally require a strong acid for successful thianthrenation.[1] |
| Presence of Basic Functional Groups | Basic functional groups in the substrate will be protonated by the acid, effectively acting as electron-withdrawing groups and deactivating the arene.[1] Add an additional equivalent of strong acid for each basic functional group present in your substrate to ensure both protonation of the basic site and activation of the thianthrene S-oxide.[1][3] |
| Decomposition of Reagents or Product | Some substrates or products may be sensitive to the highly acidic reaction conditions or prolonged reaction times. Monitor the reaction progress by TLC or LC-MS to check for decomposition. If decomposition is observed, consider running the reaction at a lower temperature or for a shorter duration. |
Problem 2: Poor Regioselectivity
| Potential Cause | Suggested Solution |
| Steric Hindrance | While C-H thianthrenation is known for its high para-selectivity, bulky substituents near a potential reaction site can influence the regiochemical outcome.[4][5] There is limited recourse if the inherent sterics of the substrate favor an undesired isomer. |
| Reaction Mechanism Deviation | The exceptional para-selectivity is attributed to a reversible interconversion of Wheland-type intermediates followed by irreversible deprotonation.[5][6] Significant deviations from the standard protocol could potentially alter this delicate balance. Adhere closely to established protocols for optimal selectivity. |
Problem 3: Difficulty with Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is an Aryl Thianthrenium Salt | The direct product of the thianthrenation reaction is a salt, which can be challenging to purify by standard silica gel chromatography. The crude product is often a viscous oil.[3] |
| Purification Strategy | After aqueous workup with saturated sodium bicarbonate, the layers are separated, and the aqueous layer is extracted. The combined organic layers are washed, dried, and concentrated.[3] The resulting residue can be purified by column chromatography. To obtain a solid product, the purified oil can be vigorously stirred in a solvent like hexanes to induce precipitation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of trifluoroacetic anhydride (TFAA) and the strong acid in the reaction?
A1: Thianthrene S-oxide is activated by TFAA and a strong acid (like TfOH or HBF₄·OEt₂). This combination generates a highly electrophilic aromatic thianthrenium dication, which is the key reactive species that undergoes electrophilic aromatic substitution with the arene substrate.[1][2][5] The acid also protonates trifluoroacetate anions, shifting the equilibrium towards the formation of the reactive species.[1]
Q2: How do I choose the right reaction conditions for my specific arene?
A2: The optimal conditions depend on the electronic properties of your arene. A classification system has been proposed to simplify this selection[1]:
-
Class I (Electron-Rich Arenes): These substrates are highly reactive and may not require the addition of a strong acid.[1]
-
Class II (Arenes with Intermediate Reactivity): These generally do not require acid unless basic functional groups are present.[1]
-
Class III (Electron-Poor Arenes): These substrates typically require the addition of a strong acid to proceed efficiently.[1]
Q3: My substrate contains a basic functional group (e.g., a pyridine or amine). How should I adjust the protocol?
A3: Basic functional groups will be protonated by the strong acid in the reaction mixture. This is necessary to prevent side reactions, but it also deactivates the aromatic ring. You must add at least one equivalent of strong acid for each basic functional group in your substrate, in addition to the amount needed to activate the thianthrene S-oxide.[1][3]
Q4: Should I use thianthrene S-oxide (TTO) or its tetrafluoro analog (TFT)?
A4: For most applications, thianthrene S-oxide (TTO) is preferred due to its lower cost and ease of preparation. While its tetrafluoro analog (TFT) may be more effective for certain electron-poor arenes, TTO offers a good balance of reactivity and practicality for a broad range of substrates.[1]
Q5: The reaction produces an aryl thianthrenium salt. Can this be used directly in subsequent reactions?
A5: Yes, a key advantage of this methodology is that the resulting aryl thianthrenium salts are versatile intermediates for a variety of follow-up transformations, including palladium-catalyzed cross-coupling reactions and photoredox catalysis.[4][7]
Experimental Protocols
Protocol 1: Synthesis of Thianthrene S-oxide
This protocol describes the oxidation of thianthrene to its corresponding S-oxide.[8]
Materials:
-
Thianthrene
-
Dichloromethane (DCM)
-
Sodium bromide
-
Acetic acid
-
Iron(III) nitrate nonahydrate
Procedure:
-
To a round-bottomed flask under ambient atmosphere, add thianthrene (1.0 equiv), DCM, sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv).
-
Stir the resulting mixture vigorously at 25 °C for 4 hours. The reaction is open to the atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the aqueous and organic layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid can be further purified by stirring in ethyl acetate, followed by filtration and washing with diethyl ether to yield pure thianthrene S-oxide.[9]
Protocol 2: General Procedure for C-H Thianthrenation
This protocol provides a general method for the C-H thianthrenation of arenes.[3][8] Note: Optimization may be required based on the substrate class.
Materials:
-
Arene substrate
-
Thianthrene S-oxide (1.05 - 2.5 equiv)
-
Dry Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)
-
Trifluoroacetic anhydride (TFAA) (3.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) or HBF₄·OEt₂ (1.1 - 2.2 equiv, plus 1.0 equiv per basic group)
Procedure:
-
In an oven-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the arene (1.0 equiv) and thianthrene S-oxide in the chosen dry solvent.
-
Cool the mixture to 0 °C in an ice/water bath.
-
Slowly add trifluoroacetic anhydride (TFAA) to the stirred mixture.
-
Subsequently, add the strong acid (TfOH or HBF₄·OEt₂) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Stir the resulting mixture vigorously for 5-10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude aryl thianthrenium salt.
-
Further purification can be achieved by column chromatography or precipitation as described in the troubleshooting section.
Data Summary
Table 1: Recommended Reaction Parameters Based on Arene Classification
| Arene Class | Description | Acid Requirement | Example Substrates |
| Class I | Electron-rich arenes | No strong acid needed unless a basic group is present.[1] | 1,2-dimethoxybenzene[3] |
| Class II | Arenes of intermediate reactivity | No acid needed unless a basic group is present (then 1.1 equiv of HBF₄·OEt₂ per basic group).[1] | Alkyl phenyl ethers, biphenyl ethers, indoles[1] |
| Class III | Less reactive/electron-poor arenes | Strong acid (e.g., HBF₄·OEt₂ or TfOH) is generally required.[1] | Alkyl-substituted arenes, biaryls, arenes with one electron-donating and one electron-withdrawing group, pyrazoles[1] |
Visualizations
Caption: A flowchart illustrating the general experimental workflow for C-H thianthrenation.
Caption: A decision tree for troubleshooting low conversion in C-H thianthrenation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C-H Thianthrenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
stability and degradation pathways of thianthrene 5-oxide
Welcome to the technical support center for thianthrene 5-oxide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation pathways of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific challenges.
1. Storage and Handling
-
Q: What are the recommended storage conditions for this compound?
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Q: I observed a change in the color of my this compound powder. What could be the cause?
-
A: A color change may indicate degradation, likely due to oxidation from prolonged exposure to air or light. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical for your experiments. Ensure the container is tightly sealed.
-
2. Stability During Experiments
-
Q: My reaction involving this compound is giving unexpected side products. Could the starting material be degrading?
-
A: Yes, this compound can degrade under certain experimental conditions. The most common degradation pathway is oxidation.[4] If your reaction involves oxidizing agents, even mild ones, or is run at elevated temperatures for extended periods, you may be forming higher oxides of thianthrene. It is also possible that other reagents in your mixture are promoting degradation. We recommend running a control experiment with this compound under your reaction conditions (without other key reagents) to assess its stability.
-
-
Q: I am seeing more than one new spot on my TLC/more than one new peak in my LC-MS analysis of a stressed sample of this compound. What are these likely to be?
-
A: Under stress conditions, particularly oxidative stress, this compound can degrade into multiple products. The most probable degradation products are thianthrene 5,10-dioxide and thianthrene 5,5-dioxide.[4] Further oxidation can lead to the formation of thianthrene 5,5,10-trioxide and thianthrene 5,5,10,10-tetraoxide. The specific products and their ratios will depend on the nature of the stressor.
-
3. Degradation Pathways
-
Q: What are the primary degradation pathways for this compound?
-
A: The primary and most well-documented degradation pathway is oxidation of the sulfur atoms.[4] this compound can be oxidized at the second sulfur atom to form thianthrene 5,10-dioxide or at the sulfoxide group to form the sulfone, thianthrene 5,5-dioxide. Radical-mediated pathways may also occur under certain conditions, such as exposure to radical initiators or high-energy light.[5]
-
-
Q: Is this compound susceptible to hydrolysis?
-
A: While specific data on the hydrolytic stability of this compound is limited, sulfoxides can be susceptible to hydrolysis under harsh acidic or basic conditions. However, the aromatic nature of the thianthrene core likely imparts a degree of stability. We recommend performing forced degradation studies under acidic and basic conditions to determine its susceptibility in your specific application.
-
-
Q: What is the expected photostability of this compound?
-
A: Aromatic sulfoxides can be sensitive to UV radiation. Photolytic stress may induce degradation, potentially through radical mechanisms. It is advisable to protect solutions of this compound from light, especially if they are to be stored for extended periods or used in photochemical reactions.
-
Quantitative Data Summary
The following table summarizes the known and potential degradation products of this compound. Please note that quantitative data from forced degradation studies are not widely available in the literature; therefore, the potential for formation under different stress conditions is indicated.
| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Potential Formation Conditions |
| Thianthrene 5,10-dioxide | C₁₂H₈O₂S₂ | 248.33 | Oxidative |
| Thianthrene 5,5-dioxide | C₁₂H₈O₂S₂ | 248.33 | Oxidative |
| Thianthrene 5,5,10-trioxide | C₁₂H₈O₃S₂ | 264.33 | Strong Oxidative |
| Thianthrene 5,5,10,10-tetraoxide | C₁₂H₈O₄S₂ | 280.33 | Harsh Oxidative |
| Ring-opened products | - | - | Severe Hydrolytic, Photolytic |
| Phenolic derivatives | - | - | Severe Photolytic, Radical |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific analytical methods and instrumentation available.
1. General Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, transfer a known volume of the stock solution to a vial.
-
After exposure to the stress condition, neutralize the sample if necessary, and dilute with the mobile phase to a final concentration suitable for your analytical method (e.g., 100 µg/mL).
-
Analyze the stressed samples against an unstressed control solution.
2. Hydrolytic Degradation
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Heat at 60°C for 24 hours.
3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
4. Thermal Degradation
-
Place a solid sample of this compound in an oven at 105°C for 48 hours.
-
Also, heat a solution of this compound (1 mg/mL) at 60°C for 48 hours.
5. Photolytic Degradation
-
Expose a solution of this compound (1 mg/mL) to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
Visualizations
Caption: General workflow for forced degradation studies.
Caption: Oxidative degradation pathways of this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. This compound as a probe of the electrophilicity of hemoprotein oxidizing species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the this compound mechanistic probe to peroxometal complexes | Semantic Scholar [semanticscholar.org]
troubleshooting low yields in the synthesis of functionalized thianthrene derivatives
Welcome to the technical support center for the synthesis of functionalized thianthrene derivatives. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments and to provide guidance for optimizing reaction conditions to improve yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing the thianthrene core?
A1: The primary methods for constructing the thianthrene core include the Friedel-Crafts reaction of benzene with a sulfur source, the Ullmann condensation of 2-halothiophenols, and modern Thia-APEX (Annulative π-Extension) reactions for π-extended derivatives.[1][2] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q2: I'm observing a very low yield in my Friedel-Crafts synthesis of thianthrene. What are the likely causes?
A2: Low yields in this reaction are common and can often be attributed to several factors:
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Suboptimal Reagent Ratio: An incorrect molar ratio of the Lewis acid (e.g., AlCl₃) to the sulfur source (e.g., S₂Cl₂) can significantly decrease the yield.[2]
-
Incorrect Reaction Temperature: The reaction is temperature-sensitive. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products.[2]
-
Formation of an Insoluble Product Complex: The thianthrene product forms an insoluble complex with the Lewis acid catalyst, which can trap the product and prevent its isolation.[2]
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Improper Work-up Procedure: Inefficient decomposition of the product-catalyst complex during work-up is a common cause of product loss.[2]
-
Incorrect Order of Reagent Addition: Adding the benzene solution to the sulfur monochloride can lead to the formation of polymeric tars instead of the desired product.[2]
Q3: My reaction mixture has turned into a dark, intractable tar. What went wrong?
A3: The formation of a dark tar is a frequent issue, often resulting from the incorrect order of reagent addition. It is crucial to add the sulfur monochloride to the benzene solution, not the other way around. This minimizes the formation of undesirable polymeric sulfur byproducts.[2] Excessive temperatures can also contribute to polymerization.
Q4: How can I purify my crude thianthrene product effectively?
A4: Purification of thianthrene can be challenging. A key step is the decomposition of the insoluble thianthrene-aluminum chloride complex. This can be achieved by treating a slurry of the complex in an inert organic solvent with a Lewis base, such as ammonia. Following the decomposition of the complex, standard purification techniques like recrystallization or column chromatography can be employed.[1]
Q5: What are aryl thianthrenium salts, and why are they useful?
A5: Aryl thianthrenium salts are versatile intermediates that enable the late-stage functionalization of arenes. They are typically prepared by reacting an arene with thianthrene S-oxide in the presence of an anhydride and a strong acid.[3][4] These stable salts can then undergo a variety of transformations, such as palladium-catalyzed cross-coupling reactions, to introduce a wide range of functional groups onto the aromatic ring.[1][3]
Troubleshooting Guides
Guide 1: Low Yield in the Friedel-Crafts Synthesis of the Thianthrene Core
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Poor quality of Lewis acid (e.g., hydrated AlCl₃). | Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. |
| Inefficient reaction conditions. | Optimize the reaction temperature, typically between 60°C and 80°C.[2] Ensure the molar ratio of AlCl₃ to S₂Cl₂ is between 0.4:1 and 1.6:1.[2] | |
| Formation of a dark, tar-like substance | Incorrect order of reagent addition. | Always add the sulfur monochloride slowly to the stirred solution of benzene and aluminum chloride.[2] |
| High localized concentration of sulfur monochloride. | Add the sulfur monochloride dropwise with vigorous stirring to ensure rapid mixing. | |
| Low isolated yield after work-up | Incomplete decomposition of the thianthrene-AlCl₃ complex. | After filtering the reaction mixture, slurry the solid complex in an inert solvent and treat it with ammonia to liberate the thianthrene.[2] |
| Product degradation during work-up. | Avoid prolonged exposure to harsh acidic or basic conditions during the work-up procedure. |
Guide 2: Low Yield in the Functionalization of Aryl Thianthrenium Salts
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no conversion of the aryl thianthrenium salt | Inactive catalyst in cross-coupling reactions. | Use a fresh, high-purity catalyst and ensure the appropriate ligand is used. For example, in Suzuki-Miyaura couplings, a palladium catalyst like BrettPhos Pd G3 may be effective.[5] |
| Suboptimal reaction conditions. | Optimize the base, solvent, and temperature for the specific cross-coupling reaction. For instance, in Hiyama-type couplings, nBu₄NF has been identified as a key base.[6] | |
| Formation of multiple products | Lack of regioselectivity in the initial thianthrenation. | The C-H thianthrenation reaction generally exhibits high para-selectivity. If other isomers are observed, re-evaluate the thianthrenation conditions.[7] |
| Side reactions of the thianthrenium salt. | Aryl thianthrenium salts can be susceptible to nucleophilic attack at other positions. The choice of nucleophile and reaction conditions is critical to control the desired reactivity. | |
| Difficult purification of the functionalized product | Co-elution of the product with byproducts or starting materials. | Optimize the eluent system for column chromatography. Consider using a different stationary phase, such as neutral alumina, if the product is sensitive to the acidity of silica gel. |
| Product volatility. | For volatile products, take care during solvent evaporation under reduced pressure. |
Data Presentation
Table 1: Comparison of Synthetic Methods for the Thianthrene Core
| Method | Starting Materials | Catalyst/Reagent | Typical Yield (%) | Advantages | Disadvantages |
| Friedel-Crafts Reaction | Benzene, S₂Cl₂ | AlCl₃ | 75-80% | Uses readily available starting materials; high yield under optimized conditions.[2] | Formation of an insoluble complex; potential for polymeric byproducts.[2] |
| Ullmann Condensation | 2-Iodothiophenol | Copper (e.g., CuI) | Variable | Allows for the synthesis of substituted thianthrenes. | Requires high temperatures (150-210 °C); yield can be substrate-dependent.[1] |
| Thia-APEX Reaction | Unfunctionalized aromatics, S-diimidated 1,2-arenedithiols | TfOH (catalytic) | 21-87% | One-step synthesis of π-extended thianthrenes.[8][9] | Yield is highly substrate-dependent; does not proceed with electron-deficient aromatics.[9] |
Experimental Protocols
Protocol 1: Synthesis of Thianthrene S-oxide
This protocol describes the oxidation of thianthrene to its S-oxide, a key precursor for the synthesis of aryl thianthrenium salts.[1]
Materials:
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Thianthrene
-
Dichloromethane (DCM)
-
Sodium bromide (NaBr)
-
Acetic acid
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Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
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Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, combine thianthrene (1.0 equiv), DCM, sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv).
-
Stir the mixture vigorously at 25°C for 4 hours, open to the atmosphere.
-
Dilute the reaction with water and perform a liquid-liquid extraction with DCM.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a solid.
-
Triturate the resulting solid with ethyl acetate, followed by washing with diethyl ether.
-
Dry the solid in vacuo to afford thianthrene S-oxide as a white powder.
Expected Yield: Approximately 81%.[2]
Protocol 2: Generalized Protocol for Palladium-Catalyzed Cross-Coupling of Aryl Thianthrenium Salts
This protocol provides a general workflow for the functionalization of arenes via their thianthrenium salts. Specific conditions (catalyst, ligand, base, solvent, temperature) will vary depending on the specific coupling reaction (e.g., Suzuki-Miyaura, Hiyama, Sonogashira).[5][6][10][11]
Materials:
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Aryl thianthrenium salt
-
Coupling partner (e.g., boronic acid, organosilane, alkyne)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdBr₂, BrettPhos Pd G3)
-
Ligand (e.g., PCy₃, XPhos)
-
Base (e.g., K₃PO₄, LiOtBu, nBu₄NF)
-
Anhydrous solvent (e.g., DMF, 1,4-dioxane, DCM)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl thianthrenium salt, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the coupling partner.
-
Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and perform an appropriate work-up, which may include dilution with an organic solvent, filtration, and aqueous extraction.
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Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: A decision tree for troubleshooting low yields in thianthrene synthesis.
Caption: General workflow for the synthesis of functionalized thianthrene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organothianthrenium salts: synthesis and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]
- 10. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
managing the formation of thianthrene-aluminum chloride complex in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thianthrene, with a focus on managing the formation of the thianthrene-aluminum chloride complex.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thianthrene?
A1: The most prevalent and traditional method for synthesizing thianthrene is the electrophilic aromatic substitution reaction of benzene with a sulfur source, typically sulfur monochloride (S₂Cl₂) or disulfur dichloride. This reaction is a variation of the Friedel-Crafts reaction and is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1]
Q2: What is the thianthrene-aluminum chloride complex?
A2: During the synthesis of thianthrene using aluminum chloride as a catalyst, an insoluble complex forms between the thianthrene product and AlCl₃.[1] In this complex, the thianthrene molecule acts as a monodentate ligand, coordinating with one of its sulfur atoms to the pyramidal AlCl₃ unit. This complex formation can trap the product, necessitating a specific work-up procedure for its decomposition to liberate the thianthrene.
Q3: Are there alternative methods to the aluminum chloride-catalyzed synthesis?
A3: Yes, other synthetic strategies exist. One modern approach is the Thia-APEX (Annulative π-Extension) reaction, which allows for the one-step synthesis of π-extended thianthrene derivatives from unfunctionalized aromatics using a catalytic amount of triflic acid (TfOH).[1][2] However, the applicability of this method can be substrate-dependent and may not be suitable for electron-deficient aromatics.[1] Other Lewis acids besides AlCl₃ can also be used in the Friedel-Crafts approach, though AlCl₃ is the most common.
Troubleshooting Guide
Issue 1: Low Yield of Thianthrene
Q: I am getting a very low yield in my thianthrene synthesis. What are the likely causes?
A: Low yields in thianthrene synthesis can arise from several factors:
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Suboptimal Reagent Ratio: The molar ratio of aluminum chloride to sulfur monochloride is critical. The ideal range is between 0.4:1 and 1.6:1 to maximize the yield of thianthrene and minimize the formation of diphenyl sulfide as a byproduct.[1] A stoichiometric excess of benzene is also recommended.[1]
-
Incorrect Reaction Temperature: The reaction should be carefully temperature-controlled. For the AlCl₃-catalyzed reaction of benzene and sulfur monochloride, the optimal temperature range is 60°C to 80°C.[1] Lower temperatures can lead to an incomplete reaction, while higher temperatures promote the formation of side products.[1]
-
Formation of Side Products: Undesirable side reactions can consume starting materials. Common side products include diphenyl sulfide and polymeric sulfur compounds.[1]
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Improper Work-up Procedure: The thianthrene-aluminum chloride complex is insoluble and can trap the product.[1] Inefficient decomposition of this complex during work-up will lead to a significant loss of product.[1]
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Hydrolysis of Reagents: Aluminum chloride is highly hygroscopic. The presence of moisture can deactivate the catalyst. It is crucial to use anhydrous reagents and dry glassware, and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Issue 2: Formation of a Dark, Intractable Tar
Q: My reaction mixture has turned into a dark, intractable tar. What went wrong?
A: The formation of a dark tar or polymeric material is a common issue, often caused by:
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Incorrect Order of Addition: It is critical to add the sulfur monochloride to the benzene solution, not the other way around. Adding benzene to sulfur monochloride can lead to the formation of significant amounts of undesirable polymeric sulfur products.[1]
-
High Local Concentration of Sulfur Monochloride: Adding the sulfur monochloride too quickly can create localized high concentrations, which can lead to polymerization. Dropwise addition with vigorous stirring is recommended to ensure rapid mixing.[1]
-
Excessive Temperatures: Running the reaction above the optimal temperature range (i.e., > 80°C) can promote polymerization and other side reactions, leading to tar formation.[1]
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Prolonged Reaction Time: Monitoring the reaction's progress (e.g., by TLC or GC) is important. Allowing the reaction to proceed for too long after the formation of thianthrene has maximized can lead to the formation of byproducts and degradation.[1]
Issue 3: Difficulty in Product Purification
Q: How can I purify my crude thianthrene product and remove side products?
A: The primary side product, diphenyl sulfide, is a colorless liquid with a boiling point of 155-170°C at 18 mm Hg. Thianthrene, on the other hand, is a solid with a melting point of 155-156°C. This difference in physical state and boiling point can be exploited for purification.
-
Decomposition of the AlCl₃ Complex: After filtering the insoluble complex, it should be slurried in an inert organic liquid and treated with a Lewis base like ammonia to break the complex and free the thianthrene.[1]
-
Removal of Diphenyl Sulfide: If diphenyl sulfide is present, it can be removed by distillation. The crude product can be distilled under reduced pressure, with diphenyl sulfide distilling first, leaving the thianthrene behind.
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Recrystallization: The final purification of thianthrene is typically achieved by recrystallization from a suitable solvent, such as ethanol or methyl alcohol.[3] This will help to remove any remaining impurities, including polymeric materials.
Data Presentation
Table 1: Optimized Reaction Parameters for Thianthrene Synthesis
| Parameter | Recommended Range/Value | Rationale | Potential Issues if Deviated |
| **Molar Ratio (AlCl₃:S₂Cl₂) ** | 0.4:1 to 1.6:1 | Maximizes thianthrene yield and minimizes diphenyl sulfide formation.[1] | Lower or higher ratios can significantly decrease the yield of thianthrene and increase the formation of diphenyl sulfide.[1] |
| Reaction Temperature | 60°C to 80°C | Optimal for the AlCl₃-catalyzed reaction of benzene and sulfur monochloride.[1] | Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote side reactions and tar formation.[1] |
| Order of Addition | Sulfur monochloride added to a solution of benzene and AlCl₃ | Prevents the formation of polymeric sulfur byproducts.[1] | Reversing the order of addition can lead to significant tar formation.[1] |
| Reaction Time | Monitor by TLC or GC | Avoids the formation of byproducts due to prolonged reaction times.[1] | Extended reaction times can lead to increased side product formation and lower yields.[1] |
| Expected Yield | 75-80% | Under optimized conditions.[1] | Lower yields indicate suboptimal conditions or issues with work-up. |
| Purity | 95-99% | After proper work-up and purification.[1] | Lower purity suggests the presence of side products like diphenyl sulfide or polymeric materials. |
Experimental Protocols
Protocol 1: Synthesis of Thianthrene from Benzene and Sulfur Monochloride
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aluminum chloride reacts violently with water. Ensure all glassware is dry and the reaction is protected from moisture.
-
Sulfur monochloride is corrosive and toxic. Handle with care.
Materials:
-
Benzene (anhydrous)
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Sulfur monochloride (S₂Cl₂)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Inert organic solvent (e.g., chlorobenzene)
-
Ammonia (gas or aqueous solution)
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and addition funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine a stoichiometric excess of anhydrous benzene and anhydrous aluminum chloride. The molar ratio of AlCl₃ to S₂Cl₂ should be between 0.4:1 and 1.6:1.[1]
-
Heating: Heat the mixture to between 60°C and 80°C with vigorous stirring.[1]
-
Addition of Sulfur Monochloride: Slowly add sulfur monochloride to the heated benzene solution dropwise from the addition funnel over a period of time to control the evolution of HCl gas.[1]
-
Reaction: Maintain the reaction temperature and continue stirring until the reaction is complete (monitor by TLC or GC). During the reaction, the insoluble thianthrene-aluminum chloride complex will precipitate.[1]
-
Isolation of the Complex: Cool the reaction mixture to room temperature and filter to separate the solid complex.[1]
-
Decomposition of the Complex: Slurry the filtered complex in an inert organic liquid. Treat the slurry with ammonia (gas or aqueous solution) to break the complex and liberate the thianthrene.[1]
-
Work-up: Filter the mixture to remove insoluble aluminum compounds. The filtrate contains the thianthrene product.[1]
-
Purification: Recover the thianthrene by evaporation of the solvent, followed by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of thianthrene.
Caption: Troubleshooting flowchart for thianthrene synthesis.
References
avoiding over-oxidation to thianthrene 5,10-dioxide or 5,5-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective oxidation of thianthrene to thianthrene 5-oxide. The aim is to help avoid over-oxidation to thianthrene 5,10-dioxide or 5,5-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common products of thianthrene oxidation?
A1: The oxidation of thianthrene typically yields a mixture of products depending on the reaction conditions. The desired product is often the monosulfoxide, this compound. However, over-oxidation can lead to the formation of thianthrene 5,10-dioxide and thianthrene 5,5-dioxide. In some biological systems, ring hydroxylation and subsequent conjugation can also occur.[1][2]
Q2: Which oxidizing agents are suitable for the selective synthesis of this compound?
A2: Several oxidizing agents can be used for the selective monosulfoxidation of thianthrene. Common choices include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and urea-hydrogen peroxide adduct (UHP).[3] Iron(III) nitrate nonahydrate has also been reported for a high-yield synthesis of thianthrene S-oxide.
Q3: How can I monitor the progress of my thianthrene oxidation reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[4] This allows for the visualization of the consumption of the starting material (thianthrene) and the formation of the desired monosulfoxide and any over-oxidized products. Gas chromatography (GC) can also be a suitable monitoring technique.[4]
Q4: What is the best way to purify this compound and remove unreacted thianthrene and dioxide byproducts?
A4: Purification of this compound can typically be achieved by column chromatography on silica gel.[5] In some cases, recrystallization from a suitable solvent, such as ethanol, can also yield pure product.[3] For the removal of unreacted thianthrene, trituration with a solvent in which it is sparingly soluble, like acetonitrile, can be an effective preliminary purification step.
Q5: My reaction has produced a complex mixture of products. What are the key factors to control for better selectivity?
A5: Achieving high selectivity for this compound requires careful control over several reaction parameters. The most critical factors are the stoichiometry of the oxidizing agent, the reaction temperature, and the choice of solvent.[3] Using a slight excess of the oxidant and maintaining a low reaction temperature are crucial to minimize over-oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of thianthrene | - Insufficient amount of oxidizing agent.- Low reaction temperature.- Inactive oxidizing agent. | - Ensure accurate stoichiometry of the oxidant (a slight excess, e.g., 1.1 equivalents, is often recommended).- Gradually increase the reaction temperature while monitoring with TLC.- Use a fresh batch of the oxidizing agent. |
| Formation of significant amounts of dioxides | - Excess of oxidizing agent.- Reaction temperature is too high.- Prolonged reaction time. | - Carefully control the stoichiometry of the oxidant; do not use a large excess.- Maintain a low reaction temperature, for example, by using an ice bath during the addition of the oxidant.[3]- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Reaction mixture has turned into a dark tar | - Decomposition of starting material or product.- Use of incorrect solvent or additives. | - Ensure the reaction is performed at the recommended temperature.- Verify the compatibility of the chosen solvent with the oxidizing agent and reaction conditions. |
| Difficulty in separating this compound from byproducts | - Similar polarities of the desired product and byproducts. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider using a different purification technique, such as preparative TLC or recrystallization from a different solvent system. |
Quantitative Data on Thianthrene Oxidation
The selectivity of thianthrene oxidation is highly dependent on the experimental conditions. The following table summarizes results from various oxidation protocols.
| Oxidant | Solvent | Temperature | Time | Product Distribution (Thianthrene : 5-oxide : Dioxides) | Yield of 5-oxide |
| 30% Hydrogen Peroxide (1.1 eq) | Glacial Acetic Acid | < 10°C then RT | 12-16 h | - | 85-95% |
| Iron(III) Nitrate Nonahydrate (1.0 eq) | Dichloromethane | 25°C | 4 h | - | 81% |
| m-CPBA (2.0 eq) | Dichloromethane | Room Temperature | 24 h | Starting material consumed, formation of monosulfoxide and further oxidation products observed. | - |
| Urea-Hydrogen Peroxide (UHP) | Trifluoroacetic Acid (TFA) | Low Temperature | - | High selectivity for sulfoxide formation reported.[3] | - |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to maintain a temperature below 10 °C.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into a beaker containing ice water.
-
Isolation: Collect the resulting white precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to afford pure thianthrene-5-oxide.[3]
Protocol 2: Oxidation with Iron(III) Nitrate Nonahydrate
-
Reaction Setup: In a round-bottom flask, sequentially charge thianthrene (1.0 equivalent), dichloromethane, sodium bromide (5.0 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.0 equivalent).
-
Reaction: Vigorously stir the reaction mixture at 25 °C for 4 hours.
-
Work-up: Dilute the reaction with water and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers, wash with water, and dry over sodium sulfate.
-
Isolation: Concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Triturate the resulting solid with ethyl acetate, followed by washing with diethyl ether, to yield pure thianthrene S-oxide.
Visualizations
Reaction Pathway
Caption: Oxidation pathway of thianthrene.
Troubleshooting Workflow
Caption: Troubleshooting workflow for thianthrene oxidation.
References
- 1. Fate of thianthrene in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a probe of the electrophilicity of hemoprotein oxidizing species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Thianthrenes - PMC [pmc.ncbi.nlm.nih.gov]
influence of solvent and temperature on thianthrenation selectivity
Welcome to the technical support center for aromatic C–H thianthrenation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of aryl thianthrenium salts.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using C-H thianthrenation for functionalizing aromatic compounds?
A1: C-H thianthrenation is a versatile strategy for the late-stage functionalization of complex small molecules due to its exceptional positional selectivity, often favoring the para position with high preference (>100:1).[1][2][3] This method allows for the introduction of a thianthrenium group, which serves as a versatile linchpin for a wide array of subsequent cross-coupling reactions, without the need for directing groups that are often required in other C-H functionalization methods.[1][4]
Q2: What is the active electrophilic species in an aromatic thianthrenation reaction?
A2: The reaction proceeds through highly reactive electrophilic species derived from thianthrene S-oxide (TTO). Under acidic conditions, TTO is activated by an anhydride, such as trifluoroacetic anhydride (TFAA), to form intermediates like O-trifluoracetylthianthrene S-oxide (TT⁺-TFA) or the thianthrene dication (TT²⁺).[2] These species react with the arene in what is generally classified as an electrophilic aromatic substitution (SEAr).
Q3: What is the generally recommended solvent for thianthrenation?
A3: Anhydrous acetonitrile (MeCN) is the most commonly used and recommended solvent for thianthrenation reactions.[1][5]
Q4: How does the electronic nature of the arene substrate affect the reaction conditions?
A4: The reactivity of the arene substrate is crucial for selecting the appropriate reaction conditions. Arenes are often classified based on their electron density:
-
Class I (Electron-Rich): Highly reactive arenes (e.g., those with dialkylamino or multiple alkoxy groups) react quickly at 0 °C with TTO and TFAA, and can even tolerate the addition of a base like DIPEA to neutralize liberated acid, which is useful for substrates with acid-labile groups (e.g., Boc-protected compounds).[1]
-
Class II (Moderately Electron-Rich): These substrates (e.g., alkyl phenyl ethers) do not typically require an acid for the reaction to proceed unless basic functional groups are present in the molecule.[1]
-
Class III (Weakly Electron-Rich or Deficient): These less reactive arenes require the addition of a strong acid (e.g., HBF₄·OEt₂ or TfOH) to promote the formation of the highly electrophilic thianthrenium species.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My thianthrenation reaction is resulting in a low yield or no product at all. What are the common causes and how can I fix this?
A: Low yields can stem from several factors related to reagents, substrate reactivity, and reaction conditions.
-
Cause 1: Moisture in the Reaction
-
Explanation: The activating agent, trifluoroacetic anhydride (TFAA), is highly susceptible to hydrolysis. The presence of water in the solvent or on the glassware will consume the TFAA, preventing the activation of thianthrene S-oxide and leading to a drop in yield.[1]
-
Solution: Ensure that the solvent (acetonitrile) is anhydrous and that all glassware is thoroughly dried before use. While a small amount of water (e.g., ~50 ppm) may not significantly affect the yield, higher amounts will be detrimental.[1]
-
-
Cause 2: Substrate Deactivation by Protonation
-
Explanation: If your substrate contains basic functional groups (e.g., quinoline, pyridine), the Brønsted acid used to promote the reaction (like TfOH or HBF₄·OEt₂) can protonate these groups. This protonation can significantly decrease the electron density of the aromatic ring, deactivating it towards electrophilic attack and reducing the yield.[1]
-
Solution: For substrates with basic groups, substitute the Brønsted acid with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf). This avoids the deactivating protonation of the basic moiety.[1]
-
-
Cause 3: Low Substrate Reactivity
-
Explanation: Arenes that are electron-deficient may not react under standard conditions. The electrophilic thianthrenation reaction is significantly accelerated by electron-donating groups on the aromatic ring.[2][3]
-
Solution: For less reactive arenes (Class III), the addition of a strong acid is required. Ensure that at least 1 equivalent of a strong acid like TfOH is used to generate a sufficiently reactive electrophile.[1]
-
Issue 2: Poor Regioselectivity
Q: I am observing a mixture of isomers instead of the expected high para-selectivity. How can I improve the regioselectivity of my reaction?
A: While thianthrenation is known for its high para-selectivity, certain factors can lead to the formation of other isomers.
-
Cause 1: Steric Congestion at the Target Site
-
Explanation: If the most electron-rich site on the aromatic ring is sterically hindered, the thianthrenation reagent may attack an alternative, less hindered C-H bond, leading to a mixture of products.[1] The high selectivity of the reaction is governed by both electronic and steric effects.[2]
-
Solution: Lowering the reaction temperature can enhance selectivity in cases where steric hindrance is a competing factor. For sterically congested substrates, reducing the temperature from 0 °C to -40 °C has been shown to provide higher selectivity.[1]
-
-
Cause 2: Insufficient Differentiation Between C-H Bonds
-
Explanation: In some substrates, multiple C-H bonds may have very similar electronic and steric environments. For example, in 3-chloroanisole, two different C-H bonds are similarly activated, which can lead to the formation of product mixtures.[1]
-
Solution: Unfortunately, for substrates lacking a sufficient electronic or steric bias, achieving high regioselectivity may not be possible with this method. It is a known limitation of the substrate scope.[1]
-
Data Presentation: Effect of Temperature and Water
The following tables summarize the influence of key reaction parameters on the outcome of thianthrenation.
Table 1: Influence of Reaction Temperature on Selectivity
| Substrate Type | Recommended Temperature | Expected Selectivity (para:other) | Rationale |
| Standard Electron-Rich Arenes (e.g., Ethylbenzene) | 0 °C | >100:1 | Sufficient thermal energy for reaction while maintaining high selectivity.[1] |
| Arenes with Steric Congestion near the most electron-rich site | -40 °C | Improved selectivity | Lower temperature increases the energy difference between transition states, favoring the less hindered pathway.[1] |
Table 2: Influence of Water Content on Reaction Yield (Thianthrenation of Ethylbenzene)
| Water Content (equivalents relative to substrate) | Solvent Water Content (ppm) | Reported Yield | Rationale for Yield Decrease |
| Trace | 23 ppm | 98% | Optimal conditions with minimal hydrolysis of TFAA.[1] |
| Trace | 54 ppm | 98% | Yield is robust to minor increases in water content.[1] |
| 1.5 equiv | - | 91% | Excess water leads to significant hydrolysis of TFAA.[1] |
Experimental Protocols
Standard Protocol for Thianthrenation of a Class II Arene (e.g., Anisole)
This protocol is a generalized procedure for a moderately electron-rich arene. Adjustments may be necessary based on substrate reactivity (see FAQs).
Materials:
-
Arene substrate (1.0 equiv)
-
Thianthrene S-oxide (TTO) (1.05 equiv)
-
Trifluoroacetic anhydride (TFAA) (2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Strong acid (e.g., HBF₄·OEt₂ or TfOH) if required for less reactive arenes (1.0 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the arene substrate (e.g., 0.5 mmol, 1.0 equiv) and thianthrene S-oxide (0.525 mmol, 1.05 equiv).
-
Add anhydrous acetonitrile to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the stirred mixture to 0 °C using an ice-water bath.
-
Slowly add trifluoroacetic anhydride (1.0 mmol, 2.0 equiv) to the reaction mixture.
-
If the substrate is less reactive (Class III) or contains a basic group that requires protonation, add the strong acid (0.5 mmol, 1.0 equiv) at this stage. For highly reactive Class I arenes, no acid is needed.[1]
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-2 hours.[5]
-
Upon completion, the aryl thianthrenium salt can be isolated or used directly in subsequent functionalization reactions. For isolation, the product can often be precipitated by the addition of an ether solvent like diethyl ether or MTBE, followed by filtration.
Visualized Workflows and Logic
The following diagrams illustrate key experimental and logical pathways in thianthrenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]
- 5. Regio‐ and Stereoselective Thianthrenation of Olefins To Access Versatile Alkenyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thianthrene 5-Oxide and Tetrafluorothianthrene S-Oxide in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the rapid diversification of complex molecules. Within this field, the use of thianthrene-based reagents has emerged as a powerful and highly selective method for the late-stage functionalization of arenes. This guide provides an objective comparison of two key reagents: thianthrene 5-oxide and its tetrafluorinated analogue, tetrafluorothianthrene S-oxide. By presenting experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the knowledge to select the optimal reagent for their specific synthetic challenges.
Performance Comparison: A Head-to-Head Analysis
This compound and tetrafluorothianthrene S-oxide both serve as precursors to electrophilic sulfur-based radical cations that mediate the C-H thianthrenation of arenes. This reaction installs a thianthrenium salt onto the aromatic ring with exceptional regioselectivity, primarily at the para position. This salt then acts as a versatile handle for a wide array of subsequent transformations, including cross-coupling and photoredox-catalyzed reactions.[1][2][3]
The primary distinction between the two reagents lies in their reactivity towards arenes of varying electronic properties. Tetrafluorothianthrene S-oxide, with its electron-withdrawing fluorine atoms, is generally more reactive and is the reagent of choice for electron-poor aromatic rings.[4] Conversely, the non-fluorinated this compound is often preferred for electron-rich arenes due to the superior reactivity of the resulting non-fluorinated aryl thianthrenium salts in subsequent diversification reactions and its lower cost.[5]
Quantitative Data Summary
The following table summarizes the performance of both reagents with a variety of aromatic substrates. Yields refer to the formation of the corresponding aryl thianthrenium salt.
| Substrate | Reagent | Yield (%) | Reference |
| Anisole | This compound | 95 | [6] |
| Ethylbenzene | Tetrafluorothianthrene S-oxide | 98 | [5] |
| Fluorobenzene | Tetrafluorothianthrene S-oxide | 91 | [6] |
| Chlorobenzene | Tetrafluorothianthrene S-oxide | 85 | [6] |
| Benzonitrile | Tetrafluorothianthrene S-oxide | 71 | [6] |
| 1,2-Dimethoxybenzene | This compound | 92 | [6] |
| Naphthalene | This compound | 88 | [6] |
| Pyridine | Tetrafluorothianthrene S-oxide | 65 | [6] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. The following are generalized protocols for the synthesis of the thianthrene oxides and their subsequent use in C-H functionalization.
Synthesis of this compound
This protocol describes the oxidation of thianthrene to this compound.[1]
Materials:
-
Thianthrene
-
Dichloromethane (DCM)
-
Sodium bromide
-
Acetic acid
-
Iron(III) nitrate nonahydrate
-
Water
-
Sodium sulfate
-
Ethyl acetate
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, dissolve thianthrene (1.0 equiv) in DCM.
-
Add sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv).
-
Stir the mixture vigorously at 25 °C for 4 hours, open to the atmosphere.[7]
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain a solid.
-
Triturate the solid with ethyl acetate, collect the microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford this compound.[1][7]
Synthesis of 2,3,7,8-Tetrafluorothianthrene S-Oxide
This two-step procedure details the synthesis of the tetrafluorinated analogue.[4]
Step 1: Synthesis of 2,3,7,8-Tetrafluorothianthrene
-
To a stirred solution of aluminum chloride (0.10 equiv) in 1,2-difluorobenzene (10.0 equiv), add disulfur dichloride (1.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (105 °C) for 1 hour.
-
Cool the mixture in an ice bath and quench with methanol.
-
Purify the crude product by recrystallization to obtain 2,3,7,8-tetrafluorothianthrene.
Step 2: Oxidation to 2,3,7,8-Tetrafluorothianthrene S-Oxide
-
The protocol for the oxidation of 2,3,7,8-tetrafluorothianthrene is analogous to the synthesis of this compound, employing an appropriate oxidizing agent. A detailed procedure can be found in Organic Syntheses.[4]
General Protocol for Arene C-H Thianthrenation
This procedure is applicable to both this compound and its tetrafluorinated counterpart, with minor modifications for specific substrates.[4]
Materials:
-
Arene
-
Thianthrene S-oxide or Tetrafluorothianthrene S-oxide (1.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Acid (e.g., Tetrafluoroboric acid diethyl ether complex or Triflic acid)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the arene in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add the thianthrene S-oxide reagent.
-
Slowly add the acid to the stirred mixture. For very electron-rich arenes, the addition of acid may not be necessary when using non-fluorinated thianthrene S-oxide.[6]
-
Stir the reaction at 0 °C for a specified time (e.g., 1 hour) and then allow it to warm to room temperature, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the reaction is worked up to isolate the aryl thianthrenium salt. The workup procedure may involve precipitation, filtration, and washing with a suitable solvent.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key reaction pathway and a decision-making workflow for reagent selection.
Caption: General pathway for C-H thianthrenation.
Caption: Decision workflow for reagent selection.
Conclusion
Both this compound and tetrafluorothianthrene S-oxide are invaluable reagents for the selective C-H functionalization of arenes. The choice between them is primarily dictated by the electronic nature of the aromatic substrate. For electron-rich systems, the non-fluorinated reagent is often sufficient and may provide advantages in subsequent transformations. For less reactive, electron-poor arenes, the enhanced reactivity of the tetrafluorinated analogue is necessary to achieve efficient thianthrenation. A potential drawback of the tetrafluoro-thianthrenium salts is their susceptibility to nucleophilic aromatic substitution on the thianthrene core, a factor to consider in planning subsequent reaction steps.[4] By understanding the distinct characteristics and applications of each reagent, researchers can strategically employ this powerful methodology for the efficient synthesis and diversification of complex molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective and versatile aromatic C-H functionalization by thianthrenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Probing Oxidant Electrophilicity: A Comparative Guide to Thianthrene 5-Oxide and Competitive Thioanisole Oxidation
For researchers, scientists, and drug development professionals, understanding the electrophilicity of oxidizing species is crucial for elucidating reaction mechanisms, predicting reactivity, and designing novel therapeutic agents. This guide provides a detailed comparison of two key methods used to probe oxidant electrophilicity: the intramolecular competition in thianthrene 5-oxide and the intermolecular competition between p-substituted thioanisoles and their corresponding sulfoxides.
This comparison guide delves into the experimental protocols, presents quantitative data for each method, and visualizes the underlying principles to aid in the selection of the most appropriate probe for your research needs.
At a Glance: this compound vs. Competitive Thioanisole Oxidation
| Feature | This compound (SSO) | Competitive Thioanisole Oxidation |
| Principle | Intramolecular competition between a sulfide and a sulfoxide functional group. | Intermolecular competition between an aryl sulfide and an aryl sulfoxide. |
| Readout | Ratio of two oxidation products: thianthrene 5,10-dioxide (SOSO) and thianthrene 5,5-dioxide (SSO₂). | Relative rates of oxidation of a series of p-substituted thioanisoles, often analyzed via a Hammett plot. |
| Metric | X(SO) value (mole fraction of SSO₂). | Hammett reaction constant (ρ). |
| Interpretation | Low X(SO) indicates high electrophilicity. High X(SO) indicates high nucleophilicity. | A large negative ρ value indicates a high degree of positive charge buildup in the transition state, signifying an electrophilic oxidant. |
| Advantages | Single molecule probe simplifies reaction setup. | Allows for fine-tuning of electronic effects through substituent variation. Provides detailed insight into the electronic demand of the oxidant. |
| Disadvantages | Interpretation can be complicated by steric effects and the possibility of radical pathways with certain oxidants.[1] | Requires careful kinetic measurements and analysis of multiple substrates. |
Quantitative Data Comparison
The following tables summarize the quantitative data obtained from the use of this compound and competitive thioanisole oxidation to characterize the electrophilicity of various oxidizing species.
Table 1: Electrophilicity of Oxidants Determined by this compound (SSO)
The electrophilicity of an oxidant when using the this compound probe is quantified by the X(SO) value, which is the mole fraction of thianthrene 5,5-dioxide (SSO₂) in the product mixture. A lower X(SO) value indicates a more electrophilic oxidant, as it preferentially oxidizes the more electron-rich sulfide center.
| Oxidizing Agent | X(SO) Value | Classification |
| m-CPBA | ~0.05 | Electrophilic |
| H₂O₂ (neutral) | ~0.3 | Moderately Electrophilic |
| Dimethyldioxirane (DMDO) | ~0.2 | Electrophilic |
| Peroxymonophosphoric acid | ~0.1 | Electrophilic |
| H₂O₂/NaOH | ~0.9 | Nucleophilic |
Note: X(SO) values are approximate and can vary with reaction conditions.
Table 2: Electrophilicity of Oxidants Determined by Competitive Oxidation of p-Substituted Thioanisoles
In this method, the Hammett reaction constant (ρ) is determined by plotting the logarithm of the relative rate constants (kₓ/kₙ) for the oxidation of a series of p-substituted thioanisoles against the corresponding Hammett substituent constant (σ). A large negative ρ value indicates a significant buildup of positive charge on the sulfur atom in the transition state, which is characteristic of an electrophilic oxidant.
| Oxidizing Agent | Hammett ρ Value | Classification |
| Peroxybenzoic acid | -1.3 | Electrophilic |
| Hydrogen Peroxide | -1.17 | Electrophilic |
| Bromine | -3.87 | Highly Electrophilic |
| Peroxymonosulfuric acid | -0.89 | Electrophilic |
Note: ρ values are approximate and can vary with reaction conditions.
Experimental Protocols
This compound (SSO) as a Probe for Electrophilicity
Objective: To determine the electrophilicity of an oxidizing agent by measuring the product ratio of the oxidation of this compound.
Materials:
-
This compound (SSO)
-
The oxidizing agent to be tested
-
An appropriate solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard for quantitative analysis (e.g., naphthalene)
-
Apparatus for the reaction (e.g., round-bottom flask, stirrer)
-
Analytical instrument for product quantification (e.g., HPLC, GC-MS, or ¹H NMR)
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent.
-
In a reaction vessel, add a known amount of the SSO stock solution.
-
Initiate the reaction by adding a known amount of the oxidizing agent. The molar ratio of oxidant to SSO should be carefully controlled, typically starting with a 1:1 ratio.
-
Stir the reaction mixture at a constant temperature for a predetermined time or until the SSO is consumed (monitored by TLC or other suitable method).
-
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium sulfite for peroxide-based oxidants).
-
Analyze the reaction mixture using a calibrated analytical method (HPLC, GC-MS, or ¹H NMR) to determine the concentrations of the two products: thianthrene 5,10-dioxide (SOSO) and thianthrene 5,5-dioxide (SSO₂).
-
Calculate the mole fraction of thianthrene 5,5-dioxide (X(SO)) using the following formula: X(SO) = [SSO₂] / ([SSO₂] + [SOSO])
Data Analysis:
-
An X(SO) value close to 0 indicates a highly electrophilic oxidant.
-
An X(SO) value close to 1 indicates a highly nucleophilic oxidant.
Competitive Oxidation of p-Substituted Thioanisoles
Objective: To determine the electrophilicity of an oxidizing agent by measuring the relative rates of oxidation of a series of p-substituted thioanisoles and calculating the Hammett reaction constant (ρ).
Materials:
-
A series of p-substituted thioanisoles (e.g., p-methoxy, p-methyl, p-chloro, p-nitro)
-
The oxidizing agent to be tested
-
An appropriate solvent (e.g., acetonitrile, methanol)
-
Internal standard for quantitative analysis
-
Apparatus for kinetic experiments
-
Analytical instrument for quantifying the disappearance of reactants and appearance of products (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Kinetic Measurements:
-
For each p-substituted thioanisole, perform a separate kinetic experiment.
-
Prepare a solution of the thioanisole of known concentration in the chosen solvent.
-
Initiate the reaction by adding a known concentration of the oxidizing agent. The oxidant should be in excess to ensure pseudo-first-order kinetics with respect to the thioanisole.
-
Monitor the disappearance of the thioanisole or the appearance of the corresponding sulfoxide over time using a suitable analytical technique.
-
Determine the pseudo-first-order rate constant (k_obs) for each substituted thioanisole.
-
-
Competitive Experiment (Alternative Method):
-
Prepare a solution containing a mixture of two different p-substituted thioanisoles of known concentrations.
-
Add a sub-stoichiometric amount of the oxidizing agent.
-
Allow the reaction to proceed for a set amount of time.
-
Analyze the final concentrations of the remaining thioanisoles and/or the formed sulfoxides.
-
Calculate the relative rate constant (kₓ/kₙ) from the change in concentrations.
-
-
Data Analysis:
-
Obtain the appropriate Hammett substituent constants (σ) for each of the p-substituents used.
-
Plot log(k_obs) or log(kₓ/kₙ) against the corresponding σ values.
-
The slope of the resulting linear plot is the Hammett reaction constant (ρ).
-
Interpretation:
-
A large negative ρ value indicates that the reaction rate is accelerated by electron-donating groups, signifying a buildup of positive charge at the reaction center in the transition state. This is characteristic of an electrophilic oxidant.
-
A small or positive ρ value suggests a less electrophilic or even nucleophilic oxidant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the reaction pathways of the two probes and a general experimental workflow.
Caption: Reaction pathway of this compound with oxidizing species.
Caption: Intermolecular competition in thioanisole oxidation.
Caption: A generalized experimental workflow for characterizing oxidants.
Conclusion
Both this compound and competitive thioanisole oxidation are valuable tools for assessing the electrophilicity of oxidizing species. The choice between these two methods will depend on the specific research question, the nature of the oxidant, and the available analytical instrumentation.
-
This compound offers a convenient, single-molecule probe that provides a straightforward measure of electrophilicity through the X(SO) value. However, researchers should be mindful of potential complications arising from steric effects and alternative radical pathways.
-
Competitive thioanisole oxidation , analyzed through Hammett correlations, provides a more nuanced understanding of the electronic demands of the oxidant. While requiring more extensive kinetic analysis, this method allows for a finer distinction between the electrophilic character of different oxidizing agents.
By carefully considering the principles, protocols, and data presented in this guide, researchers can confidently select and implement the most suitable method for characterizing the electrophilicity of oxidizing species in their studies.
References
A Comparative Analysis of Thianthrene Derivatives as High-Performance OLED Emitters
For Researchers, Scientists, and Drug Development Professionals
Thianthrene and its derivatives are rapidly emerging as a highly promising class of materials for next-generation Organic Light-Emitting Diodes (OLEDs). Their unique V-shaped sulfur-containing heterocyclic structure imparts advantageous electronic and photophysical properties, paving the way for highly efficient and stable emitters across the visible spectrum.[1] This guide provides a comparative analysis of recently developed thianthrene-based emitters, summarizing their performance, detailing the experimental protocols for their synthesis and characterization, and illustrating the key mechanisms governing their function.
Performance Benchmark of Thianthrene-Based OLED Emitters
The performance of OLEDs is critically dependent on the photophysical characteristics of the emitter molecule. Key metrics include the maximum external quantum efficiency (EQEmax), photoluminescence quantum yield (PLQY), emission wavelength (λem), and Commission Internationale de l'Éclairage (CIE) coordinates. The following table summarizes the performance of several representative thianthrene derivatives from recent literature, showcasing their potential in various applications. Thianthrene derivatives have been successfully utilized as both phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, demonstrating high external quantum efficiencies and tunable emission colors.[1]
| Emitter Name/Structure | Emitter Type | Host Material | EQEmax (%) | Emission Wavelength (λem) (nm) | CIE (x, y) | Reference |
| SOIrOPh | Phosphorescent | TCTA:B3PYMPM | 25.8 | Deep-Red | (~0.67, 0.33) | BenchChem |
| A-BP-TA | TADF | - | 22.2 | Green | - | Organic Electronics |
| TRZ-2Cl-TE | TADF | Solution-processed | 17.32 | Yellow | - | Dyes and Pigments |
| TRZ-Cl-2TE | TADF | Solution-processed | 10.14 | Yellow | - | Dyes and Pigments |
| 4t-BuCzTTR | TADF | - | 6.2 | 592 | Orange-Red | BenchChem |
| Ph-BPA-BPI | Donor-Acceptor | Nondoped | 4.56 | Deep-Blue | (0.15, 0.08) | Chemistry - A European Journal |
| Py-BPA-BPI | Donor-Acceptor | Nondoped | 5.64 | Sky-Blue | (0.17, 0.29) | Chemistry - A European Journal |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of high-performance emitters. Below are representative protocols for the synthesis of a thianthrene-based TADF emitter, fabrication of a solution-processed OLED device, and key characterization techniques.
Synthesis of a Thianthrene-Based TADF Emitter (General Procedure)
The synthesis of donor-acceptor (D-A) type thianthrene derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reaction.[1]
-
Synthesis of the Thianthrene Donor Moiety: A common starting point is a halogenated thianthrene derivative.
-
Synthesis of the Acceptor Moiety: The acceptor unit (e.g., triazine, benzophenone) is functionalized with a reactive group like a boronic acid or an amine to enable the cross-coupling reaction.[1]
-
Cross-Coupling Reaction: The thianthrene donor and the functionalized acceptor are reacted in the presence of a palladium catalyst and a base in a suitable solvent. The reaction mixture is typically heated under an inert atmosphere for several hours.
-
Purification: The crude product is purified using column chromatography on silica gel, followed by recrystallization or sublimation to yield the high-purity emitter.
-
Characterization: The final product is characterized using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Fabrication of a Solution-Processed OLED Device
Solution-processing presents a cost-effective method for OLED fabrication. A typical device architecture is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.[1]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to enhance the work function of the ITO.[1]
-
Hole Injection and Transport Layers (HIL/HTL): A solution of a hole injection material like PEDOT:PSS is spin-coated onto the ITO substrate, followed by thermal annealing. Subsequently, a hole transport material is often deposited via spin-coating.[1]
-
Emissive Layer (EML): The thianthrene-based emitter is dissolved in a suitable solvent, frequently along with a host material, to create the emissive layer ink. This ink is then spin-coated on top of the HTL.[1]
-
Electron Transport and Injection Layers (ETL/EIL): The ETL and EIL are typically deposited via thermal evaporation in a high-vacuum chamber.
-
Cathode Deposition: The metal cathode (e.g., Al) is deposited by thermal evaporation through a shadow mask.
-
Encapsulation: To protect the organic layers from moisture and oxygen, the completed device is encapsulated using a UV-curable epoxy and a glass lid in an inert atmosphere.[1]
Photophysical and Electrochemical Characterization
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: Absorption and emission spectra are recorded using a UV-Vis spectrophotometer and a fluorescence spectrometer, respectively. The photoluminescence quantum yield (PLQY) is determined using an integrating sphere.
-
Cyclic Voltammetry (CV): CV is employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. The measurements are typically performed in a three-electrode cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The electrolyte solution usually consists of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous solvent (e.g., dichloromethane or acetonitrile). Ferrocene is often used as an internal standard for calibration. The HOMO and LUMO levels can be calculated from the onset oxidation and reduction potentials.[2][3]
Key Mechanisms and Molecular Design Principles
The high efficiency of many thianthrene-based emitters stems from the Thermally Activated Delayed Fluorescence (TADF) mechanism. In TADF, non-emissive triplet excitons can be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is thermally activated. This process allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%.[1] The unique V-shaped structure of thianthrene facilitates the spatial separation of the HOMO on the thianthrene donor and the LUMO on the acceptor moiety in D-A architectures. This separation minimizes the energy gap between the lowest singlet and triplet excited states (ΔEST), which in turn promotes efficient RISC.[1]
Caption: The Thermally Activated Delayed Fluorescence (TADF) mechanism.
The strategic design of thianthrene derivatives, particularly through the selection of appropriate donor and acceptor units, allows for the tuning of emission colors and the optimization of charge transport properties, leading to the development of highly efficient and stable OLEDs for a wide range of applications.
Caption: General workflow for the development of thianthrene-based OLED emitters.
References
Unraveling the Reaction Mechanisms of Thianthrene 5-Oxide: A Computational and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the nuanced reaction mechanisms of sulfur-containing heterocycles is paramount. Thianthrene 5-oxide, a key molecule in this class, serves as a critical mechanistic probe to distinguish between electrophilic and nucleophilic oxidation pathways. This guide provides a comparative analysis of computational and experimental studies on its reaction mechanisms, offering insights into the factors governing its reactivity.
This compound possesses two distinct sulfur atoms that can undergo oxidation: a sulfide and a sulfoxide. The site of oxidation provides a clear indication of the nature of the oxidizing agent. Electrophilic oxidants preferentially attack the electron-rich sulfide sulfur, yielding thianthrene 5,10-dioxide. Conversely, nucleophilic oxidants target the electron-deficient sulfoxide sulfur, resulting in the formation of thianthrene 5,5-dioxide. This differential reactivity forms the basis of its use as a mechanistic indicator.
Computational Insights into Reaction Pathways
Computational studies, primarily employing density functional theory (DFT), have provided a deeper understanding of the factors influencing the reaction pathways of this compound. These theoretical investigations have highlighted that a simplistic interpretation of experimental outcomes can be misleading.
A pivotal DFT study has shown that the stereoisomers of thianthrene oxides can interconvert through ring-inversion with moderate energy barriers. This finding suggests that the observed product distribution may not solely reflect the initial kinetic-controlled attack of the oxidant. Furthermore, topological analysis of the electron density in this compound reveals that the sulfoxide group, while electron-deficient, is sterically hindered.[1] This steric hindrance can make certain nucleophilic oxidants appear less reactive or even favor the electrophilic pathway, complicating the interpretation of experimental results.
Experimental Evidence and Mechanistic Probing
Experimental studies have extensively utilized this compound to characterize the electronic nature of various oxidizing agents. The product ratio of thianthrene 5,10-dioxide to thianthrene 5,5-dioxide serves as a quantitative measure of the electrophilic versus nucleophilic character of the oxidant.
For instance, the oxidation of this compound by hemoprotein oxidizing species has been investigated to determine their electronic properties.[2][3] These studies provide valuable experimental data on product distributions under various enzymatic conditions.
The following table summarizes the expected and observed products for the reaction of this compound with representative electrophilic and nucleophilic oxidants based on experimental findings.
| Oxidizing Agent | Type | Expected Major Product | Observed Major Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | Electrophilic | Thianthrene 5,10-dioxide | Thianthrene 5,10-dioxide |
| Peroxynitrite (ONOO⁻) | Nucleophilic | Thianthrene 5,5-dioxide | Thianthrene 5,5-dioxide |
Detailed Experimental Protocols
General Procedure for the Oxidation of this compound:
A standardized experimental protocol is crucial for obtaining reliable and comparable results. The following is a general procedure for the oxidation of this compound.
Materials:
-
This compound
-
Selected oxidizing agent (e.g., m-CPBA, peroxynitrite)
-
Appropriate solvent (e.g., dichloromethane, acetonitrile)
-
Quenching agent (if necessary)
-
Standard work-up reagents (e.g., sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve a known amount of this compound in the chosen solvent in a reaction vessel.
-
Add the oxidizing agent to the solution at a controlled temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography, high-performance liquid chromatography).
-
Upon completion, quench the reaction if necessary.
-
Perform an aqueous work-up to remove any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Analyze the product mixture using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to determine the ratio of thianthrene 5,10-dioxide to thianthrene 5,5-dioxide.
Visualizing the Reaction Pathways
The reaction pathways of this compound can be visualized to better understand the mechanistic dichotomy.
Caption: Reaction pathways of this compound with electrophilic and nucleophilic oxidants.
Comparative Analysis and Future Directions
The combination of computational and experimental studies provides a powerful approach to understanding the reaction mechanisms of this compound. While experimental results offer clear product distributions, computational models provide crucial insights into the underlying energetics and potential complexities, such as transition state geometries and the influence of steric and electronic factors.
Future research should focus on more detailed computational studies that provide quantitative data, such as activation energies for a wider range of oxidants. This will allow for a more direct and robust comparison with experimental kinetic data. Furthermore, investigating the role of the solvent and other reaction conditions through both experimental and computational means will provide a more complete picture of the factors governing the reactivity of this important mechanistic probe. Such endeavors will undoubtedly contribute to the rational design of new catalysts and reagents in the field of drug development and organic synthesis.
References
A Comparative Guide to the Oxidation of Thianthrene 5-Oxide by Peroxo Complexes
For Researchers, Scientists, and Drug Development Professionals
The oxidation of thianthrene 5-oxide serves as a critical mechanistic probe to characterize the nature of oxygen-transfer reagents. The product distribution between thianthrene 5,5-dioxide (sulfone) and thianthrene 5,10-dioxide (sulfoxide) provides insights into the electrophilic versus nucleophilic character of the oxidant. This guide offers an objective comparison of the performance of various peroxo complexes in the oxidation of this compound, supported by experimental data.
Performance Comparison of Peroxo Complexes
The reactivity of different peroxo complexes of Molybdenum (Mo), Tungsten (W), Vanadium (V), and Titanium (Ti) in the oxidation of this compound varies significantly, reflecting the influence of the metal center and its ligand sphere on the nature of the oxygen transfer.
Quantitative Data Summary
The following table summarizes the product distribution for the oxidation of this compound by a selection of peroxo complexes under specified reaction conditions.
| Peroxo Complex | Metal Center | Solvent | Temp (°C) | Thianthrene 5,5-dioxide (Sulfone) (%)[1] | Thianthrene 5,10-dioxide (Sulfoxide) (%)[1] |
| MoO₅·HMPT | Mo | CH₂Cl₂ | 25 | 98 | 2 |
| MoO₅·Py | Mo | CH₂Cl₂ | 25 | 95 | 5 |
| [PMo₂O₂(μ-O₂)]²⁻ | Mo | CH₂Cl₂/H₂O (PTC) | 25 | 92 | 8 |
| WO₅·HMPT | W | CH₂Cl₂ | 25 | 97 | 3 |
| [W(O)(O₂)₂(H₂O)₂] | W | H₂O | 25 | 90 | 10 |
| [VO(O₂)₂(pic)]⁻ | V | Data Not Available | -- | Data Not Available | Data Not Available |
| Ti(O₂)(acac)₂ | Ti | Data Not Available | -- | Data Not Available | Data Not Available |
HMPT: Hexamethylphosphoramide, Py: Pyridine, PTC: Phase Transfer Catalyst, pic: Picolinate, acac: Acetylacetonate
Note: Quantitative data for the oxidation of this compound by representative vanadium and titanium peroxo complexes were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Oxidation of this compound[1]
In a typical experiment, a solution of the peroxo complex (0.1 mmol) in the appropriate solvent (5 mL) was added to a solution of this compound (0.1 mmol) in the same solvent (5 mL). The reaction mixture was stirred at the specified temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC). After completion, the solvent was evaporated under reduced pressure. The residue was then analyzed by High-Performance Liquid Chromatography (HPLC) to determine the product distribution.
Preparation of Peroxo Complexes
-
MoO₅·HMPT and WO₅·HMPT: These complexes were prepared according to known literature procedures by reacting MoO₃ or WO₃ with 30% H₂O₂ in the presence of HMPT.[1]
-
MoO₅·Py: This complex was synthesized by the reaction of MoO₃ with 30% H₂O₂ in the presence of pyridine.[1]
-
[PMo₂O₂(μ-O₂)]²⁻ and [W(O)(O₂)₂(H₂O)₂]: These complexes were prepared following established methods.[1]
Mechanistic Insights and Logical Relationships
The predominant formation of thianthrene 5,5-dioxide (sulfone) in the reactions with Mo(VI) and W(VI) peroxo complexes suggests a nucleophilic attack of the peroxo oxygen on the sulfinyl sulfur atom.[1] This is noteworthy because peroxometal complexes are often considered electrophilic oxidants.[1] The observed reactivity has been interpreted as potentially involving an incursion of radical pathways.[1]
The following diagram illustrates the logical flow of the experimental comparison.
Caption: Logical workflow for comparing the oxidation of this compound by different peroxo complexes.
References
A Comparative Guide to the Formation of Cis and Trans Isomers of Thianthrene 5,10-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the formation of cis and trans isomers of thianthrene 5,10-dioxide, key intermediates in organic synthesis. It offers a comparative overview of different synthetic approaches, highlighting the impact of various oxidizing agents on the stereochemical outcome. Detailed experimental protocols, quantitative data, and spectroscopic information are presented to aid in the selective synthesis and characterization of these diastereomers.
Stereoselective Formation of Thianthrene 5,10-Dioxide Isomers
The oxidation of thianthrene 5-oxide is a critical step that leads to the formation of two diastereomeric products: cis-thianthrene 5,10-dioxide and trans-thianthrene 5,10-dioxide. The ratio of these isomers is highly dependent on the nature of the oxidizing agent employed, with significant variations observed between biological and chemical oxidation methods.
The cis and trans isomers can be distinguished by their distinct physical properties, most notably their melting points. The cis isomer typically melts at approximately 284 °C, while the trans isomer has a lower melting point of around 249 °C.[1]
Comparative Analysis of Isomer Ratios
The choice of oxidizing agent plays a pivotal role in directing the stereochemical course of the oxidation of this compound. Below is a comparison of the cis:trans isomer ratios obtained using different enzymatic and chemical oxidizing systems.
| Oxidizing System | Oxidizing Agent | cis:trans Ratio |
| Biological Systems | ||
| Cytochrome P450 | Monooxygenase Enzyme | 1.3 : 1 |
| Chloroperoxidase | Peroxidase Enzyme | 2.5 : 1 |
| Hemoglobin | H₂O₂ | 0.1 : 1 |
| Chemical Reagents | ||
| meta-Chloroperoxybenzoic acid (m-CPBA) | Peroxy acid | Predominantly cis (ratio not specified in sources) |
| o-Iodosobenzoic acid | Hypervalent iodine reagent | Information not available in searched sources |
This table will be updated as more quantitative data for chemical oxidants becomes available through ongoing research.
Experimental Protocols
Detailed methodologies for the synthesis of the precursor, this compound, and its subsequent oxidation to the cis and trans dioxides are provided below. A protocol for the separation of the resulting isomers is also included.
Synthesis of this compound
This procedure outlines the synthesis of the starting material, this compound, from thianthrene.
Materials:
-
Thianthrene
-
Glacial acetic acid
-
30% Hydrogen peroxide
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to maintain a temperature below 10 °C.
-
Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
Oxidation of this compound to cis- and trans-Thianthrene 5,10-Dioxide
This protocol describes a general method for the oxidation of this compound, which yields a mixture of the cis and trans dioxide isomers. The specific isomer ratio will depend on the chosen oxidizing agent.
Materials:
-
This compound
-
Selected oxidizing agent (e.g., m-CPBA)
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Add the oxidizing agent portion-wise, monitoring the reaction by TLC.
-
Upon completion, quench the reaction and wash the organic layer with an appropriate aqueous solution (e.g., sodium bicarbonate solution for m-CPBA).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude mixture of cis and trans isomers.
Separation of cis- and trans-Thianthrene 5,10-Dioxide Isomers
The separation of the cis and trans isomers can be achieved by column chromatography.
Materials:
-
Crude mixture of cis- and trans-thianthrene 5,10-dioxide
-
Silica gel
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent.
-
Dissolve the crude isomer mixture in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity.
-
Collect fractions and analyze them by TLC to identify the separated isomers.
-
Combine the fractions containing the pure isomers and evaporate the solvent to obtain the isolated cis and trans products.
Spectroscopic Data for Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and differentiation of the cis and trans isomers of thianthrene 5,10-dioxide. The following are expected chemical shift regions for the protons and carbons in these molecules.
¹H NMR:
-
Aromatic Protons: The protons on the benzene rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will differ between the cis and trans isomers due to their different spatial arrangements.
¹³C NMR:
-
Aromatic Carbons: The carbon atoms of the benzene rings will resonate in the range of 120-140 ppm. Due to the symmetry of the molecules, the number of distinct carbon signals can help in assigning the correct isomeric structure.
Specific, assigned ¹H and ¹³C NMR data for both pure isomers will be added as it becomes available from reliable sources.
Visualizing the Formation Pathway
The following diagram illustrates the general workflow for the synthesis and separation of cis and trans thianthrene 5,10-dioxide.
Caption: Synthetic and separation workflow for thianthrene 5,10-dioxide isomers.
References
A Comparative Guide to Thianthrene 5-Oxide and Other Sulfoxide-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of molecules is a cornerstone of modern chemical research and drug development. Among the arsenal of reagents available, those based on sulfoxides have proven to be exceptionally versatile. This guide provides an objective comparison of thianthrene 5-oxide with other common sulfoxide-based reagents, supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic challenges.
Introduction to Sulfoxide-Based Reagents
Sulfoxide-based reagents are primarily utilized for two key types of transformations: the oxidation of alcohols to aldehydes and ketones, and more recently, as powerful electrophilic group transfer agents for C-H functionalization.[1] The reactivity of the sulfoxide is typically "activated" by an electrophile, which makes the sulfur atom susceptible to nucleophilic attack. This fundamental principle underlies the utility of reagents ranging from the well-established dimethyl sulfoxide (DMSO)-based oxidation systems to the more modern applications of this compound.[1]
This compound: A Modern Reagent for C-H Functionalization
This compound has emerged as a premier reagent for the late-stage functionalization of complex molecules. Its primary application lies in "thianthrenation," a process that converts aromatic C-H bonds into stable aryl thianthrenium salts.[2][3] These salts serve as versatile synthetic intermediates that can be converted into a wide array of functional groups.[2]
Key Advantages:
-
High Selectivity: Thianthrenation exhibits exceptional regioselectivity, often targeting specific C-H bonds with greater than 99% precision.
-
Versatility: The resulting thianthrenium salts can participate in numerous transformations, including cross-coupling reactions.[3][4]
-
Stability: The formed organothianthrenium salts are often bench-stable and insensitive to moisture and air.[4]
This compound is particularly effective for arenes that are more electron-rich than anisole. For less reactive, electron-poor arenes, the fluorinated analogue, 2,3,7,8-tetrafluorothianthrene-S-oxide (TFT S-oxide), is often the reagent of choice.
Classic Sulfoxide Reagents: DMSO-Based Oxidations
For decades, dimethyl sulfoxide (DMSO) has been the workhorse for the mild oxidation of alcohols. These methods differ in their "activating agent."[1]
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride (TFAA) to activate DMSO at low temperatures (-78 °C). It is highly reliable and the by-products are volatile.[5][6] A significant drawback is the need for cryogenic temperatures to avoid side reactions.[7]
-
Parikh-Doering Oxidation: Employs the sulfur trioxide pyridine complex (SO₃·py) as the activator. A key advantage is its ability to be run at milder temperatures (0 °C to room temperature).[7] The SO₃·py complex is a stable solid, making it more convenient to handle than the liquids used in the Swern oxidation.[5][7]
-
Moffatt Oxidation: One of the earliest methods, using a carbodiimide (like DCC) and a mild acid catalyst. A major disadvantage is the formation of a stoichiometric amount of dicyclohexylurea, which can be difficult to remove.[5]
-
Corey-Kim Oxidation: Uses N-chlorosuccinimide (NCS) to activate dimethyl sulfide. This method avoids the generation of CO and CO₂ gases, unlike the Swern oxidation.[6]
A common drawback to all DMSO-based oxidations is the stoichiometric formation of dimethyl sulfide, which has a notoriously unpleasant odor.[5]
Quantitative Performance Comparison
The choice of reagent often depends on the specific substrate, desired reaction conditions, and tolerance for by-products. The following table summarizes key performance metrics for the discussed reagents.
| Reagent/Method | Primary Application | Typical Temperature | Key Activator | Common By-products | Notable Advantages & Disadvantages |
| This compound | C-H Functionalization | 0 °C to RT | TFAA | Trifluoroacetic acid | Pro: High regioselectivity, stable intermediates. Con: Higher reagent cost.[3][4] |
| Swern Oxidation | Alcohol Oxidation | -78 °C | Oxalyl Chloride/TFAA | Dimethyl sulfide, CO, CO₂ | Pro: High reliability, volatile by-products. Con: Cryogenic temps required, toxic gas evolution.[5][7] |
| Parikh-Doering | Alcohol Oxidation | 0 °C to RT | SO₃·Pyridine | Dimethyl sulfide, Pyridine | Pro: Milder temps, stable activator. Con: By-products can be difficult to remove.[7] |
| Moffatt Oxidation | Alcohol Oxidation | Room Temperature | DCC | Dicyclohexylurea | Pro: Mild conditions. Con: Solid by-product complicates purification.[5] |
| Corey-Kim Oxidation | Alcohol Oxidation | -25 °C | NCS | Dimethyl sulfide, Succinimide | Pro: Avoids toxic gas by-products. Con: Requires pre-formation of the active reagent.[6] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Arene Thianthrenation
This protocol describes the formation of an aryl thianthrenium salt, a key intermediate for late-stage functionalization.[3]
Materials:
-
Arene (1.0 equiv)
-
This compound (1.05 equiv)
-
Trifluoroacetic anhydride (TFAA) (1.1 equiv)
-
Anhydrous acetonitrile (MeCN)
Methodology:
-
Under a nitrogen atmosphere, dissolve the arene and this compound in anhydrous acetonitrile in a Schlenk flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (TFAA) to the stirred solution.
-
Allow the reaction to stir at 0 °C for a specified time (typically 1-4 hours), monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture containing the aryl thianthrenium salt can often be used directly in subsequent diversification reactions. Alternatively, the salt can be precipitated by the addition of an appropriate counterion source (e.g., NaBF₄) and isolated.
Protocol 2: Swern Oxidation of a Primary Alcohol
This protocol provides a typical procedure for the oxidation of a primary alcohol to an aldehyde using Swern conditions.[5]
Materials:
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Primary alcohol (1.0 equiv)
-
Triethylamine (5.0 equiv)
Methodology:
-
Add oxalyl chloride to a solution of anhydrous DCM in a three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO in DCM, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of the primary alcohol in DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine to the reaction mixture, which will become thick. Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.
Conclusion
The selection of a sulfoxide-based reagent is a critical decision in synthetic planning. For the selective oxidation of simple alcohols, classic DMSO-based methods like the Swern and Parikh-Doering oxidations remain highly effective and economical choices, with the primary trade-off being reaction temperature and ease of purification.[5] However, for the increasingly important field of late-stage C-H functionalization of complex molecules, this compound offers unparalleled precision and versatility, enabling the rapid diversification of drug candidates and other high-value compounds.[3] Its higher cost is often justified by its unique ability to create valuable synthetic intermediates from previously unreactive C-H bonds.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scribd.com [scribd.com]
- 7. echemi.com [echemi.com]
A Mechanistic Showdown: C-H Thianthrenation vs. Halogenation and Borylation in Aromatic Functionalization
For researchers, scientists, and drug development professionals, the selective functionalization of carbon-hydrogen (C-H) bonds in aromatic systems is a cornerstone of modern synthesis. This guide provides an objective, data-driven comparison of three prominent C-H functionalization methods: thianthrenation, halogenation, and borylation. By delving into their mechanisms, performance metrics, and experimental protocols, this document aims to equip researchers with the knowledge to select the optimal strategy for their synthetic challenges.
The direct conversion of a C-H bond to a new functional group offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.[1] Thianthrenation has emerged as a powerful tool for late-stage functionalization, prized for its exceptional regioselectivity.[2][3] Halogenation, a classic transformation, and borylation, a gateway to a vast array of subsequent reactions, provide established benchmarks for comparison.
Mechanistic Overview: A Tale of Three Pathways
The distinct outcomes of these three reactions are rooted in their fundamentally different mechanisms. C-H thianthrenation and electrophilic halogenation of arenes proceed through electrophilic aromatic substitution (SEAr) pathways, while C-H borylation is typically mediated by transition metal catalysis. Radical halogenation offers an alternative pathway, particularly for aliphatic C-H bonds.
C-H Thianthrenation: A Highly Selective Electrophilic Attack
C-H thianthrenation of arenes is characterized by its remarkable para-selectivity.[4][5] The reaction is initiated by the activation of thianthrene S-oxide with an anhydride and a strong acid to generate a highly electrophilic species.[6] Current mechanistic understanding points to the involvement of the thianthrene dication (TT2+) or an acylated S-oxide derivative (TT+-TFA) as the key electrophile.[4][6] A key feature of this mechanism is the reversible formation of a Wheland intermediate (σ-complex), which allows for equilibration to the thermodynamically favored para-isomer before an irreversible deprotonation step that dictates the final product distribution.[4][7] This reversibility is the primary reason for the high para-selectivity observed, a significant advantage over many other SEAr reactions.[8]
C-H Halogenation: Electrophilic and Radical Pathways
Electrophilic Aromatic Halogenation is a well-established SEAr reaction. It typically requires a Lewis acid catalyst (e.g., FeBr₃ for bromination) to activate the halogen, making it a more potent electrophile.[9] The activated halogen then attacks the aromatic ring to form a Wheland intermediate. Unlike thianthrenation, the subsequent deprotonation is generally fast and not readily reversible, leading to product distributions that are governed by the kinetic stability of the Wheland intermediate. This often results in a mixture of ortho and para isomers, with the selectivity being influenced by both electronic and steric factors of the substituents on the arene.[10]
Radical Halogenation proceeds via a different mechanism, typically initiated by UV light or heat, and is more common for the functionalization of alkanes.[11] The reaction involves three stages: initiation (homolytic cleavage of the halogen-halogen bond), propagation (hydrogen abstraction from the substrate followed by reaction of the resulting radical with a halogen molecule), and termination (combination of radicals).[12] While less common for direct aromatic C-H halogenation, benzylic positions are susceptible to this type of reaction.
C-H Borylation: A Transition Metal-Catalyzed Approach
C-H borylation is predominantly a transition metal-catalyzed process, with iridium and rhodium complexes being particularly effective.[1][13] The mechanism for iridium-catalyzed borylation of arenes is thought to involve the oxidative addition of an aromatic C-H bond to a tris(boryl)iridium(III) species.[14] This is followed by reductive elimination to furnish the arylboronate ester and regenerate the active catalyst. The regioselectivity of this reaction is primarily governed by steric factors, favoring borylation at the least hindered C-H bond.[15][16] This often leads to meta- or para-products for monosubstituted arenes, and the selectivity can be influenced by the choice of ligand on the metal catalyst.[15]
Performance Comparison: A Quantitative Look
The choice of a C-H functionalization method often comes down to a trade-off between yield, selectivity, and substrate scope. The following tables summarize the performance of C-H thianthrenation, halogenation, and borylation across these key metrics.
Table 1: Regioselectivity Comparison
| Substrate (R-Ph) | C-H Thianthrenation (para:ortho:meta) | C-H Bromination (para:ortho:meta) | C-H Borylation (para:ortho:meta) |
| Toluene | >50:1:trace[4] | 1.6:1:trace[8] | 1.2:1:1.2 |
| Ethylbenzene | >500:1:>200:1 (p:o, p:m)[17] | 1.5:1:trace | 1:2 (p+m:o)[18] |
| Anisole | >50:1:trace | 9:1:trace | Predominantly meta and para |
| Fluorobenzene | >99:1 (p:o) | 12:1:trace | meta and para favored |
| Chlorobenzene | >50:1:trace | 6.7:1:trace | meta and para favored |
Table 2: Yield and Functional Group Tolerance
| Feature | C-H Thianthrenation | C-H Halogenation | C-H Borylation |
| Typical Yields | Good to excellent (often >80%)[2][19] | Variable, can be high for activated arenes[20] | Good to excellent (often >70%)[21] |
| Electron-donating groups | Well-tolerated[17] | Strongly activating, high yields[9] | Generally well-tolerated[22] |
| Electron-withdrawing groups | Tolerated, may require stronger conditions[17] | Deactivating, requires harsh conditions[20] | Can be challenging, but often tolerated[22] |
| Sterically hindered substrates | Highly selective for the least hindered para position[4] | Can lead to mixtures of isomers | Highly selective for the least hindered position[16] |
| Heterocycles | Applicable to some heterocycles | Can be complex, depends on the heterocycle | Broadly applicable to many heterocycles[1] |
| Common incompatible groups | Very electron-rich arenes can lead to side reactions | Strong nucleophiles | Some basic nitrogen-containing groups can inhibit the catalyst |
Experimental Protocols
Detailed and optimized experimental procedures are crucial for the successful implementation of these C-H functionalization reactions. Below are representative protocols for each method.
General Procedure for Aromatic C-H Thianthrenation[6]
To a solution of the arene (1.0 equiv) and thianthrene S-oxide (1.1 equiv) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0 °C is added trifluoroacetic anhydride (1.5 equiv). The mixture is stirred for 5 minutes, followed by the slow addition of a strong acid such as tetrafluoroboric acid (HBF₄·OEt₂, 1.2 equiv). The reaction is then stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting aryl thianthrenium salt can be purified by precipitation or crystallization.
General Procedure for Electrophilic Aromatic Bromination[9][23]
To a solution of the arene (1.0 equiv) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) is added a Lewis acid catalyst such as iron(III) bromide (FeBr₃, 0.1 equiv). The mixture is cooled to 0 °C, and a solution of bromine (1.05 equiv) in the same solvent is added dropwise. The reaction is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess bromine. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is then purified by column chromatography or distillation.
General Procedure for Iridium-Catalyzed Aromatic C-H Borylation[21][22]
In an inert atmosphere glovebox, an oven-dried vial is charged with the iridium precatalyst (e.g., [Ir(COD)OMe]₂, 1-3 mol %), a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 2-6 mol %), and the boron source (e.g., bis(pinacolato)diboron, B₂pin₂, 1.2 equiv). The arene (1.0 equiv) and a suitable anhydrous solvent (e.g., THF, cyclohexane, or MTBE) are then added. The vial is sealed and heated to the desired temperature (typically 80-100 °C) with stirring for the specified time (12-24 h). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the arylboronate ester.
Conclusion: Choosing the Right Tool for the Job
The choice between C-H thianthrenation, halogenation, and borylation depends heavily on the desired outcome and the nature of the substrate.
-
C-H Thianthrenation is the premier choice for achieving high para-selectivity in the functionalization of a wide range of arenes, particularly in the context of late-stage functionalization where predictable regioselectivity is paramount. The resulting thianthrenium salts are versatile intermediates for a variety of subsequent transformations.[3][23]
-
C-H Halogenation remains a fundamental and cost-effective method for introducing halogens onto aromatic rings. While it often suffers from a lack of regioselectivity, it is a reliable method for activated arenes and can be a straightforward entry point for further cross-coupling reactions.[24]
-
C-H Borylation offers a powerful and versatile strategy for introducing a boronic ester group, which is a key building block in Suzuki-Miyaura cross-coupling and other transformations. Its regioselectivity is governed by sterics, providing a complementary approach to the electronically controlled selectivity of many SEAr reactions.[13]
By understanding the mechanistic underpinnings and performance characteristics of each method, researchers can make informed decisions to accelerate their research and development efforts in the synthesis of complex molecules.
References
- 1. escholarship.org [escholarship.org]
- 2. Site-Selective C–H alkylation of Complex Arenes by a Two-Step Aryl Thianthrenation-Reductive Alkylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective and versatile aromatic C-H functionalization by thianthrenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C-H Thianthrenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Thianthrene 5-oxide: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, handling and disposing of specialized reagents like thianthrene 5-oxide requires adherence to strict protocols to mitigate risks. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring regulatory compliance and a secure laboratory environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. According to its GHS classification, this chemical is harmful if swallowed and causes skin and serious eye irritation[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended for similar sulfoxides), chemical splash goggles, and a fully buttoned lab coat[2].
-
Ventilation: Handle this compound waste in a certified laboratory chemical fume hood to prevent inhalation of any dust or aerosols[2].
-
Storage: Store containers with this compound waste in a designated, well-ventilated area away from incompatible materials[2][3]. It is classified as a combustible solid.
Step-by-Step Disposal Procedures
The cornerstone of proper chemical disposal is to always consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) for the product. The following steps provide a general operational plan based on best practices for sulfoxides and related compounds.
Step 1: Waste Identification and Segregation
-
Classify waste this compound as a solid hazardous chemical waste.
-
Segregate it from other waste streams, such as non-hazardous, liquid, or reactive wastes, to prevent cross-contamination and unforeseen chemical reactions[2][4].
Step 2: Waste Collection and Labeling
-
Use a dedicated, chemically compatible, and sealable container for collecting solid this compound waste. The container must be in good condition and free of leaks[2][4].
-
Clearly label the container with "Hazardous Waste: this compound"[4]. The label should also include the accumulation start date and the name of the responsible researcher.
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated and secure secondary containment area[4].
-
This storage area should be well-ventilated and away from sources of heat or ignition[3][4].
-
Do not fill waste containers beyond 90% of their capacity to allow for potential expansion[4].
Step 4: Professional Disposal
-
Crucially, do not dispose of this compound in the regular trash or down the drain. [3][4]
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[4]. The likely method of disposal is incineration at a permitted facility[4][5].
Step 5: Documentation
-
Maintain a detailed log of the amount of this compound waste generated, the date of generation, and the date of transfer for disposal. This documentation is essential for regulatory compliance[4].
Accidental Release Measures
In the event of a small spill, carefully sweep or scoop the solid material into the designated hazardous waste container, avoiding dust generation[4]. For larger spills, evacuate the area and immediately contact your institution's EHS department[3][4]. Absorb spills with an inert, dry material and place in a suitable disposal container[3][6].
Data Summary
For easy reference, the table below summarizes key data related to this compound.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 2362-50-7 | [1][7] |
| Molecular Formula | C₁₂H₈OS₂ | [1][8] |
| Molecular Weight | 232.3 g/mol | [1] |
| Physical Form | Powder | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| GHS Precautionary Code | P501: Dispose of contents/container to an approved waste disposal plant. | [1][9] |
| Storage Temperature | 2-8°C | [8] |
| Storage Class Code | 11 - Combustible Solids |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound waste.
References
- 1. Thianthrene, 5-oxide | C12H8OS2 | CID 73220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. eviq.org.au [eviq.org.au]
- 7. Thianthrene, 5-oxide | CAS#:2362-50-7 | Chemsrc [chemsrc.com]
- 8. Page loading... [guidechem.com]
- 9. westliberty.edu [westliberty.edu]
Personal protective equipment for handling Thianthrene 5-oxide
Essential Safety and Handling Guide for Thianthrene 5-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Due to these hazards, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. |
| Eyes | Safety goggles | Must be worn at all times in the laboratory. Safety glasses with side shields can also be used for minimal dust exposure, but goggles are preferred. |
| Face | Face shield | To be used in conjunction with safety goggles, especially when there is a risk of splashing or dust generation. |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect against skin contact. |
| Respiratory | N95 or P1 dust mask | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound involves a systematic approach from preparation to disposal.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting work, ensure all necessary PPE is available and in good condition.
-
-
Handling the Chemical :
-
This compound is a solid powder.[3] Avoid creating dust when weighing or transferring the chemical.
-
Use a spatula for transfers.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials. The recommended storage temperature is 2-8°C.[4]
-
-
In Case of a Spill :
-
For a small spill, carefully sweep the solid material into a designated waste container. Avoid generating dust.
-
For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation :
-
Classify waste this compound as a solid hazardous chemical waste.
-
Segregate it from other waste streams such as non-hazardous, liquid, or reactive wastes.[5]
-
-
Containerization and Labeling :
-
Use a dedicated, chemically compatible, and sealable container for this compound waste.
-
Clearly label the container as "Hazardous Waste: this compound" and include the accumulation start date.[5]
-
-
Storage of Waste :
-
Store the sealed waste container in a designated and secure secondary containment area.
-
This area should be well-ventilated and away from sources of heat or ignition.
-
-
Professional Disposal :
-
Do not dispose of this compound down the drain or in regular solid waste.
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and proper disposal, which will likely involve incineration.[5]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₈OS₂ | [1] |
| Molecular Weight | 232.32 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Storage Temperature | 2-8°C | [4] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
Visual Guides for Safe Handling
The following diagrams provide a visual representation of the safe handling workflow and the logical relationships between hazards and protective measures.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between hazards, PPE, and handling procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
